molecular formula C5H10IN B059508 3-Iodopiperidine CAS No. 1289387-90-1

3-Iodopiperidine

Cat. No.: B059508
CAS No.: 1289387-90-1
M. Wt: 211.04 g/mol
InChI Key: LESPVTBAQQARHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopiperidine is a versatile and valuable heterocyclic building block extensively employed in medicinal chemistry and organic synthesis. Its primary research value lies in the reactivity of the carbon-iodine bond, which enables a wide range of cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, to introduce the piperidine scaffold into more complex molecular architectures. This makes it a critical intermediate in the design and synthesis of novel pharmaceutical compounds, particularly those targeting the central nervous system (CNS), as the piperidine moiety is a common feature in many bioactive molecules. Furthermore, the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for facile functionalization of the ring to create diverse piperidine derivatives. Researchers utilize 3-Iodopiperidine to develop potential enzyme inhibitors, receptor ligands, and other biologically active probes. Its mechanism of action in research contexts is not intrinsic but is conferred upon the final synthesized molecules, which often act as modulators of G-protein coupled receptors (GPCRs) or other enzymatic targets. This compound is an essential tool for expanding chemical space in drug discovery programs and for method development in synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESPVTBAQQARHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329646
Record name 3-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-90-1
Record name 3-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Iodopiperidine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Iodopiperidine: Structure, Properties, and Synthetic Utility

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2][3] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is invaluable for optimizing ligand-receptor interactions. Within this important class of compounds, 3-iodopiperidine and its derivatives represent a particularly strategic building block for researchers, scientists, and drug development professionals.

The true value of 3-iodopiperidine lies in the dual nature of its structure. The piperidine core provides the foundational 3D geometry, while the iodo-substituent at the 3-position serves as a versatile and highly reactive functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group and a prime participant in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-couplings.[4]

This guide offers a comprehensive technical overview of 3-iodopiperidine, with a focus on its N-Boc protected form, which is more commonly utilized in synthesis due to its enhanced stability and handling characteristics.[5] We will delve into its chemical structure and properties, provide a detailed synthesis protocol, explore its reactivity in key transformations, and discuss its application as a pivotal intermediate in the synthesis of complex molecules.

Physicochemical and Spectroscopic Properties

The N-tert-butoxycarbonyl (Boc) protecting group is frequently employed in piperidine chemistry to modulate the reactivity of the ring nitrogen and improve solubility in common organic solvents.[5] The properties listed below are primarily for N-Boc-3-iodopiperidine, the most commercially prevalent and synthetically versatile form.

PropertyValueSource
Chemical Formula C₁₀H₁₈INO₂ (N-Boc-3-iodopiperidine)[5]
Molecular Weight 311.16 g/mol [5]
Appearance White to off-white or pale brown crystalline solid[6][7]
CAS Number 850761-36-3[5]
Melting Point 35-38 °C (for 4-iodo isomer, indicative)[6]
Boiling Point 318.8 °C at 760 mmHg (for 4-iodo isomer)[6]
Solubility Soluble in methanol; slightly soluble in water[6]
Purity Typically ≥97%
Storage Conditions Store at 0-8°C or controlled room temperature[5]

Spectroscopic Data Insights: Spectroscopic analysis is critical for structure verification. For N-Boc-3-iodopiperidine, key expected signals include:

  • ¹H NMR: The proton attached to the carbon bearing the iodine (C3) would appear as a multiplet. Protons on the carbons adjacent to the nitrogen (C2 and C6) would show characteristic shifts, often broadened due to the presence of the Boc group. The nine protons of the tert-butyl group would appear as a prominent singlet.[8]

  • ¹³C NMR: The carbon atom bonded to iodine (C3) would be significantly shifted. The quaternary carbon and the methyl carbons of the Boc group would also have characteristic resonances.[8]

  • Mass Spectrometry: The presence of iodine (¹²⁷I) imparts a distinctive isotopic pattern. High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass and elemental composition.[1]

  • IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations for the aliphatic ring and the Boc group, and a strong C=O stretching band from the carbamate in the Boc group.[1]

Synthesis of Substituted Iodopiperidines: The Aza-Prins Cyclization Approach

While various methods exist for synthesizing substituted piperidines, the aza-Prins cyclization stands out as a powerful and efficient strategy for creating iodopiperidines with high stereoselectivity.[1] This reaction involves the cyclization of a homoallylic amine with an aldehyde, mediated by a Lewis acid, with subsequent trapping of the resulting cation by an iodide source.

The use of trimethylsilyl iodide (TMSI) is particularly advantageous as it can act as a versatile catalyst under mild conditions, promoting the cyclization and providing the iodide nucleophile.[1]

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Workup HomoallylicAmine N-Tosyl Homoallylic Amine Stirring Stirring in Dichloromethane (DCM) at 25°C HomoallylicAmine->Stirring Aldehyde Aldehyde (R-CHO) Aldehyde->Stirring TMSI Trimethylsilyl Iodide (TMSI) (Catalyst) TMSI->Stirring Catalytic amount Iodopiperidine trans-4-Iodo-2-aryl-1-tosylpiperidine Stirring->Iodopiperidine Aza-Prins Cyclization Workup Aqueous Workup & Extraction Iodopiperidine->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Aza-Prins cyclization workflow for iodopiperidine synthesis.

Experimental Protocol: Synthesis of (2R,4R)-4-iodo-2-aryl-1-tosylpiperidine

This protocol is adapted from a general procedure for the aza-Prins cyclization using TMSI.[1] It serves as a self-validating system where the successful formation of the product can be monitored and confirmed through standard analytical techniques.

Materials:

  • N-Tosyl homoallylic amine (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Trimethylsilyl iodide (TMSI) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware (oven-dried) and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-tosyl homoallylic amine (1 mmol) and the desired aldehyde (1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture until all solids are dissolved.

    • Causality: Anhydrous solvent is crucial to prevent quenching of the catalyst and reactive intermediates by water.

  • Catalyst Introduction: Carefully add trimethylsilyl iodide (0.1 mmol) to the stirred solution at room temperature (25 °C).

    • Expertise: TMSI is moisture-sensitive and should be handled under inert conditions. Adding it last initiates the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 25 °C for 6-9 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

    • Trustworthiness: TLC provides a reliable, real-time check on reaction completion, preventing premature workup or unnecessary reaction time.

  • Workup and Extraction: Once the reaction is complete, quench the mixture by adding water. Transfer the contents to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 4-iodopiperidine derivative.[1]

    • Validation: The purity and identity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-iodopiperidine stems from the reactivity of the C-I bond, which readily participates in a variety of cross-coupling reactions. This allows for the straightforward introduction of diverse molecular fragments, making it a powerful tool for building molecular complexity.[9]

Reactivity cluster_reactions Cross-Coupling Reactions cluster_products Resulting Structures IodoPiperidine 3-Iodopiperidine (Core Scaffold) Suzuki Suzuki Coupling (+ Boronic Acid) [Pd Catalyst] IodoPiperidine->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) [Pd/Cu Catalyst] IodoPiperidine->Sonogashira Heck Heck Coupling (+ Alkene) [Pd Catalyst] IodoPiperidine->Heck ArylProduct 3-Arylpiperidine Suzuki->ArylProduct Forms C-C (sp²-sp³) bond AlkynylProduct 3-Alkynylpiperidine Sonogashira->AlkynylProduct Forms C-C (sp-sp³) bond AlkenylProduct 3-Alkenylpiperidine Heck->AlkenylProduct Forms C-C (sp²-sp³) bond

Caption: Key reactivity pathways of the 3-iodopiperidine scaffold.

These transformations are cornerstones of modern medicinal chemistry, enabling the modular synthesis of compound libraries for structure-activity relationship (SAR) studies. The ability to easily modify the 3-position allows for fine-tuning of a molecule's pharmacological profile. For instance, introducing an aromatic ring via a Suzuki coupling can facilitate π-stacking interactions with a biological target, while a Sonogashira coupling can introduce a rigid alkynyl linker to probe deeper into a binding pocket.[4]

Role in Drug Discovery and Development

The piperidine motif is a privileged structure in drug design, known for improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[2] 3-Iodopiperidine serves as a key intermediate in the synthesis of complex pharmaceuticals targeting a wide range of diseases.

  • Neurological Disorders: The piperidine scaffold is common in centrally active agents due to its ability to be functionalized to cross the blood-brain barrier.[5]

  • Oncology and Virology: Many anticancer and antiviral agents incorporate substituted piperidines to achieve the necessary three-dimensional orientation for potent activity.[1][3]

  • Fragment-Based Drug Discovery (FBDD): The synthesis of diverse libraries of 3D fragments is crucial for FBDD. 3-Iodopiperidine is an ideal starting point for creating such libraries, providing a saturated core with a vector for rapid diversification.[10]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 3-iodopiperidine and its derivatives is paramount.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It can also be harmful if swallowed (H302).[11][12][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[11][14]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[11][15]

    • In case of skin contact: Wash off with soap and plenty of water.[15]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated, and the compound should be handled with care by trained professionals.[11]

References

  • A MATERIAL SAFETY DATA SHEET 3-IODOPYRIDINE. (2017). Google Search.
  • 1-Boc-3-iodo-piperidine - Chem-Impex.
  • tert-butyl 3-iodopiperidine-1-carboxylate | 850761-36-3 - Sigma-Aldrich. Sigma-Aldrich.
  • N-Boc-4-iodopiperidine CAS 301673-14-3 - Home Sunshine Pharma. HSP.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • Supplementary information - Rsc.org. Royal Society of Chemistry.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
  • Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. (2025). International Journal for Multidisciplinary Research (IJFMR).
  • tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem.
  • CAS 1354010-37-9 | tert-butyl (3R)
  • tert-butyl 3-iodopiperidine-1-carboxylate | 850761-36-3 - Sigma-Aldrich. Sigma-Aldrich.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Scripps Research.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • Piperidine nucleus in the field of drug discovery. (2021).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry.

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Boc-3-iodopiperidine (CAS 850761-36-3)

Abstract

N-Boc-3-iodopiperidine is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis.[1] Its unique architecture, featuring a piperidine core, a strategically positioned iodine atom, and a tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex molecular entities. This guide provides an in-depth exploration of N-Boc-3-iodopiperidine, from its fundamental physicochemical properties and synthesis to its critical applications in constructing pharmacologically active agents, particularly those targeting the central nervous system (CNS).[2] We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience to empower researchers in leveraging this potent synthetic intermediate.

Introduction: The Strategic Importance of N-Boc-3-iodopiperidine

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[3][4] Specifically, piperidine derivatives are instrumental in the development of CNS-active agents, where they can effectively cross the blood-brain barrier.[1]

N-Boc-3-iodopiperidine emerges as a particularly valuable asset for several key reasons:

  • The Piperidine Core: Provides a three-dimensional framework that can be tailored to achieve specific spatial orientations for optimal target binding.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a robust yet readily cleavable protecting group for the piperidine nitrogen.[5] This allows for precise control over the synthetic sequence, enabling reactions at other positions of the ring without interference from the basic nitrogen. Its acid-lability ensures its orthogonal removal under conditions that often spare other protecting groups.[6]

  • The 3-Iodo Substituent: The iodine atom at the 3-position is the molecule's primary reactive handle. As an excellent leaving group, it is ideally suited for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings.[7] This enables the modular and convergent assembly of highly functionalized piperidine derivatives.

This combination of features makes N-Boc-3-iodopiperidine a cornerstone intermediate for generating libraries of novel compounds in the quest for new therapeutic agents.[1]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to ensuring the quality and reactivity of any synthetic intermediate. The key properties of N-Boc-3-iodopiperidine are summarized below.

PropertyValueReference(s)
CAS Number 850761-36-3[1][8][9]
Molecular Formula C₁₀H₁₈INO₂[1][8][9]
Molecular Weight 311.16 g/mol [1][8][9]
Appearance Solid[9]
Purity Typically ≥97%[9]
IUPAC Name tert-butyl 3-iodopiperidine-1-carboxylate[9][10]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(I)C1[9]
InChI Key JXEZFSNOYBRXFT-UHFFFAOYSA-N[9]
Analytical Characterization

Spectroscopic analysis is essential for verifying the identity and purity of N-Boc-3-iodopiperidine.

TechniqueExpected Features
¹H NMR The spectrum will exhibit a characteristic singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the piperidine ring will appear as a series of complex multiplets between approximately 1.5 and 4.0 ppm.[11][12]
¹³C NMR Key signals include those for the quaternary carbon and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), the carbonyl carbon of the carbamate (around 154 ppm), and the carbons of the piperidine ring, with the carbon bearing the iodine atom being significantly shifted.[11]
IR A strong absorption band around 1690-1700 cm⁻¹ is indicative of the C=O stretch of the carbamate in the Boc group. C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.[11]
Mass Spec. The mass spectrum will show the molecular ion peak (M⁺) or, more commonly, peaks corresponding to characteristic fragments, such as the loss of the Boc group or the tert-butyl cation.[11]

The Boc Protecting Group: A Pillar of Synthetic Strategy

The N-Boc group is not merely a placeholder; it is a strategic tool that dictates the reactivity of the piperidine nitrogen. Its bulk and electronic properties render the nitrogen non-nucleophilic and non-basic, thereby preventing unwanted side reactions during subsequent synthetic transformations.[5][13]

Mechanism of Protection and Deprotection

The protection is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate (Boc₂O). The deprotection is an acid-catalyzed elimination that proceeds via a stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide.[14] This process is highly efficient and clean.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Piperidine Piperidine Substrate Boc2O Boc₂O, Base (e.g., DMAP) Piperidine->Boc2O Reaction Protected N-Boc-Piperidine Boc2O->Protected Protected_D N-Boc-Piperidine Acid Strong Acid (e.g., TFA, HCl) Protected_D->Acid Cleavage Deprotected Free Piperidine Acid->Deprotected Gas CO₂ + Isobutene (byproducts) Acid->Gas

Caption: N-Boc Protection and Deprotection Cycle.

Causality in Choosing the Boc Group

The choice of Boc over other protecting groups (e.g., Cbz) is often dictated by its cleavage conditions.[14] Boc is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions, but is easily removed with acid. This orthogonality is critical in multi-step syntheses where other functional groups or protecting groups might be sensitive to hydrogenolysis or basic conditions.

Synthetic Pathways and Methodologies

While N-Boc-3-iodopiperidine is commercially available, understanding its synthesis provides insight into its purity and potential byproducts. A common laboratory-scale synthesis starts from the more accessible N-Boc-3-hydroxypiperidine.

Proposed Synthesis from N-Boc-3-hydroxypiperidine

This transformation is a classic example of converting an alcohol into an alkyl iodide, often via an intermediate sulfonate ester (e.g., mesylate or tosylate) followed by nucleophilic substitution with an iodide source. The direct conversion using reagents like triphenylphosphine, iodine, and imidazole is also highly effective.

Reaction Scheme: N-Boc-3-hydroxypiperidine → N-Boc-3-iodopiperidine

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the initial reaction.

  • Reagent Addition: Add imidazole (1.5 eq) to the solution, followed by the portion-wise addition of iodine (1.5 eq). The slow addition of iodine is necessary to manage the reaction rate and prevent overheating. The reaction mixture will typically turn from a clear solution to a dark brown suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any excess iodine, indicated by the disappearance of the brown color.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The use of DCM is advantageous due to its ability to dissolve the product and its immiscibility with water.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-iodopiperidine.

Core Application: Cross-Coupling Reactions

The true synthetic power of N-Boc-3-iodopiperidine lies in the reactivity of its carbon-iodine bond. This functionality allows for the construction of new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized drug synthesis.

G Start N-Boc-3-iodopiperidine Catalyst Pd or Co Catalyst + Ligand + Base Start->Catalyst Partner Coupling Partner (e.g., Arylboronic Acid, Organozinc) Partner->Catalyst Product 3-Substituted N-Boc-Piperidine Catalyst->Product C-C Bond Formation Deprotection Acidic Deprotection Product->Deprotection FinalProduct Final Functionalized Piperidine Deprotection->FinalProduct

Caption: Drug Discovery Workflow via Cross-Coupling.

Cobalt-Catalyzed (Hetero)arylation

Recent advancements have highlighted the use of more sustainable and cost-effective cobalt catalysts for these transformations.[7] This method allows for the coupling of N-Boc-3-iodopiperidine with various aryl Grignard reagents to produce 3-arylpiperidine derivatives, which are prevalent in CNS-active pharmaceuticals.

Representative Protocol: Cobalt-Catalyzed Cross-Coupling
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the cobalt catalyst (e.g., CoCl₂) and a suitable ligand to an oven-dried reaction vessel.

  • Reagent Addition: Add N-Boc-3-iodopiperidine (1.0 eq) dissolved in an anhydrous solvent (e.g., THF).

  • Grignard Addition: Slowly add the aryl Grignard reagent (1.2-1.5 eq) at a controlled temperature (e.g., 0 °C or room temperature). The choice of Grignard reagent allows for the introduction of a diverse range of aromatic and heteroaromatic moieties.

  • Reaction and Monitoring: Stir the reaction at the designated temperature until TLC or GC-MS analysis indicates full conversion of the starting material.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue via flash column chromatography to isolate the desired 3-aryl-N-Boc-piperidine product.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. N-Boc-3-iodopiperidine is classified as a hazardous substance.[9][15]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][15]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[15][16] Avoid breathing dust, fumes, or vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[15]

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[16]

Conclusion

N-Boc-3-iodopiperidine stands as a testament to the power of strategic molecular design. It is more than a mere chemical; it is an enabling tool for innovation in pharmaceutical research. The combination of a stable, modifiable piperidine scaffold, a precisely controllable N-Boc protecting group, and a highly reactive C-I bond for diversification provides medicinal chemists with a reliable and versatile platform. A thorough understanding of its properties, synthesis, and reactivity—particularly in modern cross-coupling reactions—is essential for any researcher aiming to synthesize the next generation of piperidine-containing therapeutics. By following validated protocols and adhering to strict safety standards, the full potential of this valuable building block can be realized.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. [Link]

  • AVESİS. SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Autechbio. MSDS - Safety Data Sheet. [Link]

  • ResearchGate. Scope of the cross-coupling involving N-Boc-4-iodopiperidine 1a and.... [Link]

  • Capot Chemical. MSDS of N-Boc-3-Hydroxy piperidine. [Link]

  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Couplings of 2-Tributylstannyl-N-Boc-2,3-Dehydropiperidine, a Cyclic Enecarbamate. [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]

  • PubChem. N-[(3R)-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]. [Link]

  • Carl ROTH. 1-Butanol, CAS No. 71-36-3. [Link]

  • Loba Chemie. n-BUTANOL | GC-HS Solvents. [Link]

  • Der Pharma Chemica. Scholars Research Library. [Link]

  • PMC. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • ResearchGate. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of tert-Butyl 3-Iodopiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Part 1: Executive Summary

tert-Butyl 3-iodopiperidine-1-carboxylate (CAS: 850761-36-3), widely known as N-Boc-3-iodopiperidine, is a highly versatile, sp³-hybridized building block utilized extensively in modern medicinal chemistry[1]. As pharmaceutical pipelines increasingly prioritize molecules with higher fractions of sp³ carbons (Fsp³) to improve aqueous solubility and reduce off-target toxicity—a paradigm known as "escaping from flatland"—functionalized piperidine derivatives have become indispensable.

This technical guide provides a comprehensive analysis of the compound’s material safety data, physicochemical stability, and validated synthetic workflows, specifically focusing on its utility as an electrophile in transition-metal-catalyzed cross-coupling reactions[2].

Part 2: Physicochemical Profiling & Stability Mechanics

To utilize N-Boc-3-iodopiperidine effectively, scientists must understand the causality behind its physical behavior and degradation pathways.

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValue
Chemical Name tert-Butyl 3-iodopiperidine-1-carboxylate
CAS Number 850761-36-3
Molecular Formula C₁₀H₁₈INO₂[3]
Molecular Weight 311.16 g/mol [3]
Physical Form White to yellow powder or crystals
Storage Temperature 2 - 8 °C (Controlled refrigeration)
Causality of Instability
  • Photolytic Cleavage (C-I Bond): The carbon-iodine (C-I) bond is inherently weak (bond dissociation energy ~234 kJ/mol). Upon exposure to ambient or UV light, the bond undergoes homolytic cleavage, generating highly reactive iodine radicals and piperidinyl radicals. The recombination of iodine radicals forms molecular iodine (I₂), which manifests as a yellow-to-brown discoloration of the reagent over time.

  • Acidic Lability (Boc Group): The tert-butoxycarbonyl (Boc) protecting group is stable to strong bases and nucleophiles but is highly susceptible to acidic cleavage. Exposure to trace acids or unbuffered protic solvents triggers premature deprotection, releasing isobutylene and carbon dioxide gas.

StabilityLogic A N-Boc-3-iodopiperidine (Stable at 2-8°C, Dark) B UV / Visible Light Exposure A->B C Acidic Conditions (e.g., TFA, HCl) A->C D Homolytic C-I Cleavage (Iodine Radicals) B->D E Boc Deprotection Mechanism C->E F Product Discoloration (Yellow/Brown I2) D->F G 3-Iodopiperidine + CO2 + Isobutylene E->G

Mechanistic pathways of N-Boc-3-iodopiperidine degradation via light and acid exposure.

Part 3: Comprehensive Safety & Handling Protocol (MSDS Core)

As a halogenated organic compound, N-Boc-3-iodopiperidine presents specific occupational hazards. A self-validating safety system must be implemented in the laboratory to mitigate exposure risks.

Hazard Classification

Table 2: GHS Hazard Classifications & Precautionary Statements[3]

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation.
Handling & PPE Causality
  • Respiratory Protection: The compound can cause respiratory tract irritation (H335)[3]. Handling must occur within a certified chemical fume hood to prevent inhalation of fine crystalline dust or sublimated iodine byproducts.

  • Dermal & Ocular Protection: Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory. The lipophilic nature of the Boc-protected amine facilitates rapid dermal absorption, leading to localized irritation (H315)[3].

  • Emergency First Aid: In case of ocular contact, the protocol mandates immediate flushing with copious amounts of water for at least 15 minutes (P305+P351+P338)[3]. Causality: This relies on the mechanical removal of the hydrophobic solid, as the compound itself has limited aqueous solubility.

Part 4: Synthetic Utility & Application Workflows

The strategic value of N-Boc-3-iodopiperidine lies in its ability to act as an electrophilic partner in C-C bond-forming reactions. It is prominently featured in the synthesis of biologically active molecules, including PAD4 inhibitors and renin inhibitors[4].

Historically, cross-coupling secondary alkyl halides was challenging due to rapid β-hydride elimination, which yields alkene byproducts rather than the desired cross-coupled product. However, modern catalytic systems utilizing Earth-abundant metals (Cobalt, Iron) combined with appropriate ligands have suppressed this side reaction, allowing for the efficient arylation of the piperidine ring[2].

SyntheticWorkflow Start 1. Substrate Preparation (N-Boc-3-iodopiperidine + Ar-M) Cat 2. Catalyst Addition (Co/Fe Salts + Ligand) Start->Cat Dry Argon Atmosphere React 3. C(sp2)-C(sp3) Cross-Coupling (-20°C to RT, THF solvent) Cat->React Suppresses β-hydride elimination Workup 4. Reaction Quench (Sat. NH4Cl / EtOAc) React->Workup Full Conversion (GC/MS) Purify 5. Chromatographic Purification (Silica Gel, Hexane/EtOAc) Workup->Purify Phase Separation Product 6. Arylated Piperidine Scaffold (Target Pharmacophore) Purify->Product Isolate Pure Product

Step-by-step workflow for the transition-metal catalyzed cross-coupling of N-Boc-3-iodopiperidine.

Part 5: Validated Experimental Protocol

General Procedure for Cobalt-Catalyzed Cross-Coupling with Arylmanganese Reagents (Adapted from methodologies optimized for secondary alkyl iodides[2])

  • Preparation of the Electrophile: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3 times to ensure a strictly inert atmosphere). Charge the flask with tert-butyl 3-iodopiperidine-1-carboxylate (1.0 equivalent, e.g., 0.5 mmol)[2].

  • Solvent & Catalyst Introduction: Dissolve the solid in anhydrous THF (1.0 mL) to achieve a 0.5 M concentration. Add the cobalt catalyst (e.g., CoCl₂, 5 mol%) and the appropriate ligand.

    • Causality: Anhydrous conditions are critical. Organometallic reagents will irreversibly protonate in the presence of trace water, forming a des-metallated byproduct and completely halting the catalytic cycle.

  • Temperature Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Lower temperatures stabilize the highly reactive alkyl-metal intermediates, kinetically outcompeting the activation energy required for unwanted β-hydride elimination pathways[2].

  • Addition of Nucleophile: Dropwise, add the pre-formed arylmanganese or aryl Grignard reagent (1.2 to 1.5 equivalents).

  • Reaction Propagation: Remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring for 8 to 12 hours. Monitor the consumption of the starting material via GC-MS or TLC.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Causality: NH₄Cl provides a mild proton source to safely destroy unreacted organometallic species without dropping the pH low enough to cleave the acid-sensitive Boc group. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the functionalized 3-arylpiperidine derivative.

Part 6: References

  • ChemBuyersGuide | BOC Sciences: Synthesis Applications for 850761-36-3 URL:[Link]

  • Ludwig-Maximilians-Universität München (LMU) | Hofmayer, M. S. "Cobalt-, iron-, and nickel-catalyzed cross-coupling reactions of zinc and manganese organometallics" URL:[Link]

  • Google Patents | CA3108871A1 - Substituted benzimidazoles as PAD4 inhibitors URL:

Sources

The Strategic Application of (R)-N-Boc-3-iodopiperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" for engaging with biological targets. The introduction of chirality to the piperidine ring often has a profound impact on a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of a particularly valuable chiral building block: (R)-N-Boc-3-iodopiperidine. We will delve into its synthesis, physicochemical properties, and strategic applications, with a focus on providing actionable insights for researchers in the field of drug discovery.

The Significance of (R)-N-Boc-3-iodopiperidine as a Chiral Building Block

(R)-N-Boc-3-iodopiperidine is a versatile synthetic intermediate whose value lies in the unique combination of its constituent parts: the piperidine core, the stereodefined center at the 3-position, the versatile iodo functional group, and the Boc protecting group.

  • The Chiral Piperidine Core: The defined (R)-stereochemistry at the C3 position is crucial for establishing specific interactions with chiral biological targets such as enzymes and receptors. This stereochemical control is often a determining factor in a drug candidate's efficacy and safety profile.[2]

  • The Iodo Substituent as a Synthetic Handle: The iodine atom at the 3-position serves as an excellent synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions. Its stability and the ease of its removal under acidic conditions make it an ideal choice for multi-step synthetic sequences.[3]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of (R)-N-Boc-3-iodopiperidine.

PropertyValueSource
Chemical Name (R)-tert-butyl 3-iodopiperidine-1-carboxylateN/A
CAS Number 850761-36-3 (racemic)[3][4]
Molecular Formula C₁₀H₁₈INO₂[3][4]
Molecular Weight 311.16 g/mol [3][4]
Appearance White to yellow powder or crystals[5]
Storage Temperature 2-8°C, keep in a dark and dry place[5]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Note: The CAS number provided is for the racemic mixture. The specific enantiomer is often not assigned a unique CAS number.

Strategic Synthesis of (R)-N-Boc-3-iodopiperidine

A robust and stereocontrolled synthesis is essential for accessing enantiomerically pure (R)-N-Boc-3-iodopiperidine. A highly effective strategy involves a two-step sequence starting from the readily available prochiral ketone, 1-Boc-3-piperidone. This approach leverages a biocatalytic asymmetric reduction followed by a stereospecific chemical transformation.

G cluster_0 Step 1: Biocatalytic Asymmetric Reduction cluster_1 Step 2: Stereochemical Inversion via Mitsunobu Reaction A 1-Boc-3-piperidone B (S)-N-Boc-3-hydroxypiperidine A->B  Ketoreductase (KRED)  NADPH (cofactor)  Cofactor Regeneration System (e.g., GDH/glucose) C (S)-N-Boc-3-hydroxypiperidine D (R)-N-Boc-3-iodopiperidine C->D  Triphenylphosphine (PPh₃)  DIAD or DEAD  Iodine Source (e.g., I₂ or ZnI₂/PPh₃)

Synthetic workflow for (R)-N-Boc-3-iodopiperidine.
Step 1: Biocatalytic Asymmetric Reduction of 1-Boc-3-piperidone

The first step establishes the crucial chirality of the molecule. Asymmetric reduction of the prochiral ketone, 1-Boc-3-piperidone, using a ketoreductase (KRED) enzyme offers a highly efficient and environmentally friendly route to the chiral alcohol, (S)-N-Boc-3-hydroxypiperidine.[6]

Causality Behind Experimental Choices:

  • Enzyme Selection: Ketoreductases are chosen for their high stereoselectivity, often yielding products with excellent enantiomeric excess (>99% ee). The selection of a specific KRED that favors the production of the (S)-enantiomer is critical.

  • Cofactor Regeneration: KREDs require a hydride source, typically from nicotinamide adenine dinucleotide phosphate (NADPH). To make the process cost-effective on a larger scale, a cofactor regeneration system is employed. A common system uses glucose dehydrogenase (GDH) to regenerate NADPH from NADP⁺, with glucose serving as the ultimate reductant.

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine

  • Reaction Setup: In a suitable reaction vessel, a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared.

  • Addition of Reagents: To this solution, add 1-Boc-3-piperidone, the selected ketoreductase, NADP⁺, glucose dehydrogenase, and glucose.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24 hours), during which the progress is monitored by an appropriate analytical technique such as TLC or HPLC.[7]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure (S)-N-Boc-3-hydroxypiperidine.

Characterization Data for (S)-N-Boc-3-hydroxypiperidine:

  • ¹H NMR (300 MHz, CDCl₃): δ 1.43-1.55 (m, 11H), 1.73-1.78 (m, 1H), 1.87–1.89 (m, 1H), 3.03–3.13 (m, 2H), 3.73-3.78 (m, 1H), 4.11-4.13 (m, 2H).[7]

Step 2: Mitsunobu Reaction for Stereochemical Inversion and Iodination

With the (S)-alcohol in hand, the next step is to introduce the iodo group at the C3 position with an inversion of stereochemistry to obtain the desired (R)-iodopiperidine. The Mitsunobu reaction is an ideal choice for this transformation.[8]

Mechanistic Insight:

The Mitsunobu reaction proceeds via an Sₙ2 mechanism. The alcohol is activated by forming an oxyphosphonium salt with triphenylphosphine and an azodicarboxylate (e.g., DIAD or DEAD). This excellent leaving group is then displaced by the nucleophile, in this case, an iodide ion, resulting in a clean inversion of the stereocenter.

G A (S)-N-Boc-3-hydroxypiperidine B Oxyphosphonium Intermediate A->B  PPh₃, DIAD/DEAD  (Activation) C (R)-N-Boc-3-iodopiperidine B->C  I⁻ (Nucleophilic Attack)  (Sₙ2 Inversion) D Triphenylphosphine Oxide B->D  (Byproduct Formation)

Mechanism of the Mitsunobu reaction for iodination.

Experimental Protocol: Synthesis of (R)-N-Boc-3-iodopiperidine

  • Reaction Setup: A solution of (S)-N-Boc-3-hydroxypiperidine, triphenylphosphine, and a source of iodide (e.g., molecular iodine or a mixture of zinc iodide and triphenylphosphine) is prepared in an anhydrous aprotic solvent such as THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The reaction mixture is cooled to 0°C, and a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) in the same solvent is added dropwise.[9]

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to separate the desired (R)-N-Boc-3-iodopiperidine from the triphenylphosphine oxide byproduct.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of (R)-N-Boc-3-iodopiperidine is in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target for the treatment of B-cell malignancies.[10] The groundbreaking drug Ibrutinib (PCI-32765) features a chiral piperidine moiety that is crucial for its activity.[11][] While the final drug contains an amino group at the 3-position, the iodo-intermediate can be a key precursor in the synthesis of Ibrutinib analogues.

The (R)-N-Boc-3-iodopiperidine can be used to couple with the pyrazolopyrimidine core of Ibrutinib-like molecules through nucleophilic substitution, where the iodide acts as a good leaving group.

Illustrative Synthetic Step:

G A (R)-N-Boc-3-iodopiperidine C Coupled Intermediate A->C B Pyrazolopyrimidine Core (e.g., 4-amino-3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidine) B->C  Base (e.g., K₂CO₃)  Solvent (e.g., DMF)  Heat

Coupling of (R)-N-Boc-3-iodopiperidine with a BTK inhibitor core.

The resulting coupled product can then be further elaborated. For instance, the Boc group can be removed, and the piperidine nitrogen can be acylated to introduce the acryloyl group found in many covalent BTK inhibitors. The versatility of the iodo-group in cross-coupling reactions also opens up avenues for creating novel analogues with modifications at the C3 position of the piperidine ring, potentially leading to improved pharmacological properties.

Conclusion

(R)-N-Boc-3-iodopiperidine is a high-value chiral building block that offers a strategic advantage in the design and synthesis of complex bioactive molecules. Its stereodefined structure, coupled with the synthetic versatility of the iodo group and the reliability of the Boc protecting group, makes it an indispensable tool for medicinal chemists. The synthetic route presented here, which combines the elegance of biocatalysis with the power of a classic organic transformation, provides a reliable and scalable method for accessing this important intermediate. As the demand for more sophisticated and stereochemically complex drug candidates continues to grow, the strategic application of chiral building blocks like (R)-N-Boc-3-iodopiperidine will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Chem-Impex. 1-Boc-3-iodo-piperidine. Available at: [Link]

  • Madhuresh K. Sethi et al. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 2016, 8 (7):112-117.
  • Google Patents. WO2017039425A1 - A method for preparation of ibrutinib precursor.
  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • RSC Publishing. Supplementary information. Available at: [Link]

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Available at: [Link]

  • MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • The YODA Project. A Randomized, Double-blind, Placebo-controlled Phase 3 Study of the Bruton's Tyrosine Kinase (BTK) Inhibitor, PCI-32765 (Ibrutinib), in Combination With Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone (R-CHOP) in Subjects With Newly Diagnosed Non-Germinal Center B-Cell Subtype of Diffuse Large B-Cell Lymphoma. Available at: [Link]

  • PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. Available at: [Link]

  • PubMed. Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Semantic Scholar. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Available at: [Link]

Sources

(S)-N-Boc-3-iodopiperidine: A Technical Guide to Procurement, Stability, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, (S)-N-Boc-3-iodopiperidine (and its racemic counterpart, CAS: 850761-36-3) has emerged as an indispensable chiral building block[1][2]. The strategic placement of the iodine atom at the C3 position, combined with the steric and electronic modulation provided by the tert-butyloxycarbonyl (Boc) protecting group, makes this compound a highly reactive electrophile for transition-metal-catalyzed cross-coupling reactions[3][4].

This whitepaper provides an in-depth analysis of the chemical properties, commercial supply chain, and field-proven methodologies for utilizing (S)-N-Boc-3-iodopiperidine. As a Senior Application Scientist, I have structured this guide to not only detail what protocols to use, but why specific experimental parameters—such as cryogenic control and strict photoprotection—are mechanistically critical for success.

Chemical Identity & Quantitative Data

The selection of the Boc group and the iodide leaving group is highly intentional. The Boc group passivates the secondary amine, preventing unwanted coordination to transition metal catalysts, while its steric bulk directs the regioselectivity of incoming nucleophiles[1]. The iodide is selected over bromide or chloride due to its lower bond dissociation energy, which facilitates rapid oxidative addition in cross-coupling[3][4].

Table 1: Physicochemical Properties & Handling Specifications
PropertySpecificationScientific Rationale
Chemical Name (S)-tert-butyl 3-iodopiperidine-1-carboxylateStandard IUPAC nomenclature used by major suppliers[2].
Racemate CAS 850761-36-3Most commercial databases index the racemate; chiral resolution or asymmetric synthesis is required for the (S)-enantiomer[1][5].
Molecular Formula C10H18INO2-
Molecular Weight 311.16 g/mol Essential for stoichiometric calculations and mass spectrometry[1].
Storage Temp 0–8 °C (Refrigerated)Prevents thermal E2 elimination to the corresponding tetrahydropyridine[1].
Light Sensitivity Extremely HighThe C(sp3)–I bond is photolabile, undergoing homolytic cleavage to generate iodine radicals[6].
Table 2: Commercial Supplier Landscape

When scaling up syntheses, supply chain reliability is critical. The racemate is widely available, while the enantiopure (S)-form often requires custom synthesis or specialized chiral catalogs.

SupplierRegionListed NomenclatureCatalog / CAS Reference
Fluorochem UK / EUtert-butyl 3-iodopiperidine-1-carboxylateCAS: 850761-36-3 / SKU: F077418[2]
Ambeed USAtert-Butyl 3-iodopiperidine-1-carboxylateCAS: 850761-36-3[7][8]
Chem-Impex USA1-Boc-3-iodo-piperidineCAS: 850761-36-3[1]
Huateng Pharma ChinaN-Boc-3-iodopiperidineCatalog ID: 80078770[9][10]

Degradation Pathways and Stability Protocols

A common failure point in the laboratory is the degradation of 3-iodopiperidines prior to reaction. The C3 position is highly susceptible to elimination because the adjacent protons at C2 and C4 are relatively acidic and sterically accessible.

G A (S)-N-Boc-3-iodopiperidine B Light / Heat (>25°C) A->B Exposure C N-Boc-1,2,5,6-tetrahydropyridine (Elimination Product) B->C E2 / E1 Elimination D Iodine (I2) Generation (Discoloration) B->D Radical Cleavage

Caption: Diagram 1: Primary degradation pathways of 3-iodopiperidines under thermal or photolytic stress.

Self-Validating Storage Protocol

To ensure the integrity of the reagent, implement the following self-validating workflow:

  • Visual Inspection: Upon receipt, inspect the solid/oil. A pale yellow to colorless appearance indicates high purity. A deep brown or purple hue indicates I2 generation via photolytic degradation.

  • Desiccation: Store strictly at 0–8 °C in an amber vial[1].

  • Equilibration (Critical): Before opening, allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which accelerates hydrolysis and degrades the electrophile.

  • Inert Handling: Always purge the headspace with Argon or Nitrogen before returning the vial to cold storage.

Synthetic Utility: Transition-Metal Catalyzed Cross-Coupling

The primary utility of (S)-N-Boc-3-iodopiperidine lies in its ability to undergo C(sp3)–C(sp2) cross-coupling. However, secondary alkyl iodides are notoriously difficult to couple due to their propensity for β-hydride elimination.

Pioneering work by Janine Cossy’s group and Paul Knochel’s group has demonstrated that Cobalt and Manganese catalysis can overcome these limitations[3][4].

G A (S)-N-Boc-3-iodopiperidine B ArMgBr / CoCl2 / TMCD (-10 °C) A->B Transmetallation & Oxidative Addition C (S)-N-Boc-3-arylpiperidine (Cross-Coupled Product) B->C Reductive Elimination

Caption: Diagram 2: Cobalt-catalyzed cross-coupling workflow of (S)-N-Boc-3-iodopiperidine.

Step-by-Step Methodology: Cobalt-Catalyzed Arylation

This protocol is adapted from the optimized conditions developed for the synthesis of complex piperidine derivatives (e.g., the antipsychotic preclamol)[3].

Rationale for Temperature Control: Standard cross-coupling conditions (0 °C to room temperature) result in full conversion of the iodide but yield an intractable mixture of non-identified side products and elimination artifacts. Lowering the temperature strictly to -10 °C suppresses the β-hydride elimination pathway, allowing the reductive elimination to outcompete side reactions[3].

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under Argon, charge CoCl2 (5 mol %) and the ligand N,N,N',N'‐tetramethylcyclohexane‐1,2‐diamine (TMCD, 6 mol %).

  • Solvent Addition: Add anhydrous THF to achieve a 0.1 M concentration relative to the substrate. Stir for 15 minutes until a homogenous complex forms.

  • Substrate Addition: Add (S)-N-Boc-3-iodopiperidine (1.0 equiv) to the reaction mixture.

  • Cryogenic Control (Critical): Submerge the flask in a salt/ice bath and allow the internal temperature to equilibrate precisely to -10 °C[3].

  • Grignard Addition: Add the aryl Grignard reagent (ArMgBr·LiCl, 1.5 equiv) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized heating and suppresses homocoupling of the Grignard reagent.

  • Reaction Monitoring: Stir at -10 °C for 2 hours. Monitor conversion via TLC or GC-MS.

  • Quenching: Quench the reaction while still at -10 °C by adding saturated aqueous NH4Cl. This prevents thermal degradation of any unreacted intermediates before phase separation.

  • Workup: Extract with Ethyl Acetate, dry over MgSO4, and purify via silica gel chromatography to yield the highly valuable (S)-N-Boc-3-arylpiperidine (typical yields: 60-88%)[3].

Conclusion

(S)-N-Boc-3-iodopiperidine is a powerful, albeit sensitive, electrophile that bridges the gap between simple building blocks and complex, biologically active chiral therapeutics[1]. By understanding the mechanistic vulnerabilities of the C(sp3)–I bond—namely photolytic cleavage and thermal elimination—researchers can implement the rigorous storage and cryogenic reaction conditions (-10 °C) necessary to unlock its full synthetic potential[3].

References

Sources

3-Iodopiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

3-Iodopiperidine: Molecular Weight, Formula, and Applications in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery, saturated N-heterocycles are foundational scaffolds. Among these, 3-Iodopiperidine and its synthetically optimized derivative, 1-Boc-3-iodopiperidine , serve as critical electrophilic intermediates for carbon-carbon bond formation. This technical guide explores the physicochemical properties, molecular formulas, and weight specifications of 3-iodopiperidine compounds, alongside a field-validated protocol for transition-metal-catalyzed cross-coupling in pharmaceutical development.

Structural Identity & Physicochemical Profiling

The naked 3-iodopiperidine molecule consists of a six-membered piperidine ring with an iodine atom substituted at the C3 position. In its free base or hydrochloride salt form, it presents a molecular formula of C₅H₁₀IN with a monoisotopic mass of 210.9858 Da [1].

However, in rigorous synthetic applications, the secondary amine of the piperidine ring is highly nucleophilic. Leaving it unprotected during halogenation or cross-coupling inevitably leads to uncontrolled polymerization, N-alkylation, or catalyst poisoning. To circumvent this, the industry standard is to utilize the N-protected derivative: 1-Boc-3-iodopiperidine (tert-butyl 3-iodopiperidine-1-carboxylate)[2]. The tert-butyloxycarbonyl (Boc) group provides essential steric hindrance and electronic deactivation, ensuring that subsequent reactions occur selectively at the carbon-iodine bond.

Quantitative Data Summary

The following table contrasts the foundational physicochemical properties of the unprotected and Boc-protected variants[1][3][4]:

Property3-Iodopiperidine (Base/HCl)1-Boc-3-Iodopiperidine
CAS Number Varies (Base vs. Salt)850761-36-3
Molecular Formula C₅H₁₀INC₁₀H₁₈INO₂
Molecular Weight 211.05 g/mol 311.16 g/mol
Appearance Solid / PowderWhite to off-white solid
Melting Point N/A64 – 67 °C
Predicted Boiling Point N/A318.8 ± 35.0 °C
Storage Temperature 2 – 8 °C2 – 8 °C (Protect from light)

Mechanistic Rationale in Medicinal Chemistry

Piperidine rings are consistently ranked among the top ten most frequent ring systems in FDA-approved therapeutics[5]. The 3-substituted piperidines are particularly valuable in neuropharmacology; their inherent lipophilicity and specific spatial conformation allow them to cross the blood-brain barrier with high efficiency[2].

The Causality of the C3-Iodine Bond: Chemically, 3-iodopiperidine acts as a highly versatile electrophile. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than corresponding C-Cl or C-Br bonds. This lowered bond dissociation energy makes the C3 position highly susceptible to oxidative addition by low-valent transition metals (such as Cobalt, Nickel, or Palladium), facilitating the rapid generation of radical or organometallic intermediates necessary for complex drug synthesis[5].

Experimental Workflow: Cobalt-Catalyzed Arylation

A premier application of 1-Boc-3-iodopiperidine is its use in the synthesis of the antipsychotic drug candidate (±)-preclamol via Cobalt-catalyzed cross-coupling with Grignard reagents[5]. The following self-validating protocol outlines this methodology.

Step-by-Step Methodology

Note: All steps must be conducted under a strict inert atmosphere (Argon or N₂) using Schlenk techniques to prevent catalyst oxidation.

  • Catalyst System Preparation: In an oven-dried flask, combine Cobalt(II) chloride (

    
    , 5 mol %) and the ligand trans-N,N,N',N'-tetramethyl-1,2-cyclohexanediamine (TMCD, 6 mol %) in anhydrous tetrahydrofuran (THF). Stir until a homogenous complex forms.
    
  • Substrate Addition & Thermal Control: Add 1-Boc-3-iodopiperidine (1.0 equivalent) to the catalyst solution. Critical Causality: Immediately cool the reaction vessel to -10 °C . Lowering the temperature is mechanistically imperative; at room temperature, the highly reactive radical intermediates generated by the C-I bond cleavage will undergo non-selective side reactions. The -10 °C threshold stabilizes these intermediates, ensuring high chemoselectivity and yield[5].

  • Transmetalation (Grignard Introduction): Slowly add the aryl Grignard reagent (e.g.,

    
    -methoxyphenylmagnesium bromide·LiCl, 1.5 equivalents) dropwise via a syringe pump to maintain thermal equilibrium.
    
  • Self-Validation & Monitoring: To ensure the system is self-validating, extract a 0.1 mL aliquot after 2 hours. Quench it in water and analyze via GC-MS. The complete disappearance of the 1-Boc-3-iodopiperidine peak (

    
    ) and the emergence of the cross-coupled product mass confirms successful reductive elimination. Do not proceed to bulk quenching until this conversion is verified.
    
  • Quenching and Isolation: Once validated, quench the bulk reaction with a saturated aqueous

    
     solution. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over 
    
    
    
    , and purify via flash column chromatography to isolate the N-Boc-3-arylpiperidine.

Pathway Visualization

The following diagram maps the logical progression of the Cobalt-catalyzed cross-coupling workflow, from the initial 1-Boc-3-iodopiperidine substrate through to the deprotected Active Pharmaceutical Ingredient (API).

G N1 1-Boc-3-Iodopiperidine MW: 311.16 g/mol N4 Radical Intermediate (Stabilized at -10°C) N1->N4 Oxidative Addition N2 Aryl Grignard Reagent (ArMgBr·LiCl) N2->N4 Transmetalation N3 Cobalt Catalyst System (CoCl2 / TMCD, -10°C) N3->N4 Catalysis Rationale N5 N-Boc-3-Arylpiperidine (Cross-Coupled Product) N4->N5 Reductive Elimination N6 Acidic Deprotection (e.g., HBr Cleavage) N5->N6 Removal of Boc Group N7 Target API (e.g., (±)-Preclamol) N6->N7 Final Formulation

Fig 1: Reaction pathway of 1-Boc-3-iodopiperidine via Cobalt-catalyzed cross-coupling.

References

  • National Institutes of Health (NIH) / MDPI. "Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents". Available at:[Link]

  • PubChemLite. "3-iodopiperidine hydrochloride (C5H10IN)". Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Iodopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Building Block

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on the solubility of 3-Iodopiperidine hydrochloride. This halogenated piperidine derivative is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of therapeutic agents. However, its utility in drug discovery and development is intrinsically linked to its physicochemical properties, with solubility being a critical parameter.

This document deviates from a standard data sheet format. In the spirit of empowering our scientific community, and in the absence of extensive published quantitative data for this specific salt, this guide provides a robust framework for determining and understanding the solubility profile of 3-Iodopiperidine hydrochloride. We will delve into the theoretical underpinnings of solubility for hydrochloride salts, provide detailed, field-proven experimental protocols for its determination, and discuss the critical aspects of its stability and handling. Our focus is on the "why" behind the "how," ensuring that the described methodologies are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Physicochemical Profile of 3-Iodopiperidine Hydrochloride: A Theoretical Overview

3-Iodopiperidine hydrochloride is the hydrochloride salt of the parent compound, 3-iodopiperidine. The introduction of the iodine atom and the formation of the hydrochloride salt significantly influence its physicochemical properties, most notably its solubility.

Molecular Structure:

  • Chemical Formula: C₅H₁₁IN · HCl

  • Molecular Weight: 247.52 g/mol

  • Key Structural Features: A saturated six-membered piperidine ring substituted with an iodine atom at the 3-position. The nitrogen atom is protonated to form the hydrochloride salt.

The solubility of this compound is governed by a complex interplay of factors inherent to its structure and the properties of the solvent.

Factors Influencing the Solubility of 3-Iodopiperidine Hydrochloride

Understanding the theoretical basis of solubility is paramount for designing effective experimental protocols and for interpreting the resulting data.

  • Polarity and Hydrogen Bonding: The presence of the charged ammonium group in the hydrochloride salt dramatically increases the polarity of the molecule compared to its free base form. This makes it more amenable to dissolution in polar protic solvents like water and alcohols, where it can participate in favorable ion-dipole interactions and hydrogen bonding.

  • pH of the Medium: As a salt of a weak base (piperidine derivative), the solubility of 3-Iodopiperidine hydrochloride is highly pH-dependent. In acidic to neutral media, the equilibrium favors the protonated, more soluble form. As the pH increases and approaches the pKa of the parent amine, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

  • The Common Ion Effect: When attempting to dissolve 3-Iodopiperidine hydrochloride in a solvent system that already contains chloride ions (e.g., hydrochloric acid solutions or certain buffers), the solubility may be suppressed. This is due to the common ion effect, which shifts the dissolution equilibrium towards the undissolved salt.

  • Crystal Lattice Energy: The strength of the interactions between the ions in the solid-state crystal lattice must be overcome by the solvation energy for dissolution to occur. A higher crystal lattice energy will generally lead to lower solubility.

  • The Nature of the Solvent:

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are expected to be good solvents due to their ability to solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can effectively solvate the cation but are less effective at solvating the chloride anion. Nevertheless, significant solubility is often observed.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the salt, very low solubility is anticipated in these solvents.

Quantitative Assessment of Solubility: A Practical Approach

Given the limited availability of public domain quantitative solubility data for 3-Iodopiperidine hydrochloride, this section provides a detailed, step-by-step protocol for its determination using the reliable shake-flask method, followed by quantification via UV-Vis spectroscopy.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility. It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Objective: To determine the equilibrium solubility of 3-Iodopiperidine hydrochloride in various solvents at a controlled temperature.

Materials:

  • 3-Iodopiperidine hydrochloride (solid)

  • Selected solvents (e.g., deionized water, methanol, ethanol, isopropanol, DMSO, acetonitrile)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • UV-Vis spectrophotometer and quartz cuvettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Iodopiperidine hydrochloride to a series of vials, each containing a known volume of the desired solvent. A visual excess of solid should remain at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding disturbance of the solid material.

    • Filter the supernatant through a syringe filter to remove any remaining undissolved particles.

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the UV-Vis calibration curve.

  • Quantification by UV-Vis Spectroscopy:

    • Prepare a series of standard solutions of 3-Iodopiperidine hydrochloride of known concentrations in the chosen solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

    • Measure the absorbance of the diluted sample solution at the same λmax.

    • Calculate the concentration of the diluted sample using the calibration curve and then back-calculate the original solubility, accounting for the dilution factor.

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25To be determinedTo be determined
Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
DMSO25To be determinedTo be determined

G cluster_prep Preparation cluster_sampling Sampling & Clarification cluster_analysis Analysis A Add excess 3-Iodopiperidine HCl to solvent B Equilibrate on shaker (24-48h at constant T) A->B C Allow solid to settle B->C Equilibration complete D Withdraw supernatant C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute filtrate E->F G Measure absorbance (UV-Vis Spectrophotometer) F->G H Calculate concentration (vs. calibration curve) G->H I Solubility Data H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Stability and Handling of 3-Iodopiperidine Hydrochloride

As with any reactive chemical intermediate, proper storage and handling are crucial to maintain the integrity and ensure the safety of personnel.

Chemical Stability Considerations

The stability of 3-Iodopiperidine hydrochloride is influenced by several factors:

  • The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under certain conditions. This can occur via nucleophilic substitution or reduction. Exposure to strong nucleophiles, reducing agents, or certain metals should be avoided.

  • Light Sensitivity: Many iodo-containing organic compounds exhibit sensitivity to light, which can catalyze the homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation.

  • Hygroscopicity: As a salt, 3-Iodopiperidine hydrochloride may be hygroscopic. Absorption of water from the atmosphere can lead to physical changes in the solid and may promote hydrolysis or other degradation pathways over time.

Recommended Storage and Handling

Based on the general properties of halogenated piperidines and hydrochloride salts, the following storage and handling procedures are recommended:

  • Storage:

    • Store in a tightly sealed container to protect from moisture and air.

    • Keep in a cool, dry, and well-ventilated area.

    • Protect from direct sunlight and other sources of UV radiation.

  • Handling:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Ground all equipment when handling large quantities to prevent static discharge.

Conclusion: A Framework for Understanding and Application

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Iodopiperidine hydrochloride. While specific quantitative data is not yet widely published, the theoretical principles and detailed experimental protocols outlined herein empower researchers to generate this critical information in their own laboratories. A thorough understanding of the factors influencing solubility, coupled with robust experimental design, is essential for the successful application of this versatile building block in the synthesis of novel chemical entities with therapeutic potential. The principles of scientific integrity, rooted in causality and self-validating methodologies, should always guide the exploration of such key physicochemical properties.

References

  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization; Annex 8 (WHO Technical Report Series, No. 937). [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. [Link]

  • Agilent Technologies. (2014). The Basics of UV-Vis Spectroscopy. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Technical Guide: Strategic Utilization of 3-Iodopiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodopiperidine (specifically its N-protected variants, e.g., N-Boc-3-iodopiperidine) represents a critical "chiral handle" in modern drug discovery. Unlike its 4-substituted counterparts, the 3-position offers a vector for introducing chirality and three-dimensionality (Fsp³ character) into drug candidates, a key factor in improving solubility and target selectivity ("Escaping Flatland").

This guide focuses on the technical application of 3-iodopiperidine as an electrophile for Carbon-Carbon (C-C) bond formation . While 3-hydroxypiperidine is used for ethers (C-O) and 3-aminopiperidine for amides (C-N), the 3-iodo variant is the requisite building block for installing aryl, heteroaryl, or alkyl groups via transition-metal catalysis.

Part 1: Structural Utility & Building Block Synthesis[1][2]

The "Escape from Flatland"

The 3-substituted piperidine ring creates a non-planar topology that disrupts crystal packing (enhancing solubility) and allows for specific hydrophobic interactions within a binding pocket.

  • Chirality: The C3 position is a stereocenter. Medicinal chemistry programs typically require enantiopure material (R or S).

  • Stability Warning: Free 3-iodopiperidine is unstable due to the high basicity of the secondary amine, which promotes self-alkylation or elimination (HI loss) to form enamines. It must be stored and utilized as an N-protected species (Boc, Cbz, or Tosyl) or as a hydrohalide salt.

Synthesis of N-Boc-3-Iodopiperidine

The industrial standard for accessing this motif is the conversion of N-Boc-3-hydroxypiperidine. Direct iodination of the piperidine ring is non-selective; thus, functional group interconversion is preferred.

Reaction Pathway:



Note: The Appel reaction proceeds with Walden inversion. Starting with (S)-alcohol yields the (R)-iodide.

Part 2: Cross-Coupling Strategies (The Core)

The primary challenge in coupling 3-iodopiperidine is its nature as a secondary alkyl halide .

  • The Problem: In standard Palladium-catalyzed cross-couplings (e.g., Suzuki), the oxidative addition complex is prone to rapid

    
    -hydride elimination , leading to the formation of the useless alkene byproduct (dihydropyridine derivative) rather than the coupled product.
    
  • The Solution: Use Negishi Coupling (Zinc) or Nickel-Catalyzed Reductive Coupling .

Strategy A: Negishi Coupling (The Gold Standard)

The Negishi coupling is the most robust method for this scaffold. It involves converting the iodide into an organozinc reagent. Organozinc species are less prone to


 elimination than organomagnesium (Grignard) reagents and tolerate functional groups (esters, nitriles) on the coupling partner.

Mechanism:

  • Zinc Insertion: N-Boc-3-iodopiperidine reacts with activated Zinc (Zn*) to form the organozinc iodide.

  • Transmetallation: The alkyl-zinc species transmetallates onto the Pd(II)-aryl complex.

  • Reductive Elimination: Forms the C(sp³)-C(sp²) bond.

Strategy B: Nickel-Catalyzed Reductive Cross-Coupling

A modern alternative that avoids handling moisture-sensitive organometallics. This method couples two electrophiles (the alkyl iodide and an aryl bromide) using a Nickel catalyst and a stoichiometric reductant (Mn or Zn powder). Nickel is superior to Palladium here because it suppresses


-hydride elimination via a radical chain mechanism.

Part 3: Visualization of Workflows

G Start N-Boc-3-Piperidone Inter1 (S)-N-Boc-3-Hydroxypiperidine (Chiral Alcohol) Start->Inter1 Enzymatic Red. (KRED) Iodide (R)-N-Boc-3-Iodopiperidine (The Building Block) Inter1->Iodide Appel Rxn (Inversion) Zn Organozinc Reagent (Negishi) Iodide->Zn Zn dust/LiCl Ni Ni-Catalytic Cycle (Reductive Coupling) Iodide->Ni Ar-Br, Mn0 Prod1 3-Arylpiperidines (e.g., Niraparib analogs) Zn->Prod1 Pd(PPh3)4 Ar-X Ni->Prod1 C(sp3)-C(sp2) Prod2 3-Alkylpiperidines (GPCR Ligands) Ni->Prod2 Alkyl-Br

Caption: Workflow from chiral ketone reduction to C-C bond formation via Negishi or Ni-Reductive pathways.

Part 4: Experimental Protocols

Protocol 4.1: Preparation of Organozinc Reagent (Zinc Insertion)

This protocol generates the nucleophilic partner for Negishi coupling.

Reagents:

  • N-Boc-3-iodopiperidine (1.0 equiv)

  • Zinc dust (activated) (3.0 equiv)

  • LiCl (anhydrous) (1.5 equiv)

  • Dry THF

Step-by-Step:

  • Activation: Flame-dry a Schlenk flask under Argon. Add Zinc dust and LiCl. Heat to 150°C under high vacuum for 2 hours (essential for forming Zn-LiCl complex which solubilizes the reagent).

  • Insertion: Cool to room temperature. Add dry THF. Add N-Boc-3-iodopiperidine (dissolved in THF) dropwise.

  • Monitoring: Stir at 25°C for 12–24 hours. Monitor consumption of iodide by GC-MS (quench aliquot with iodine).

  • Titration: Allow unreacted Zinc to settle. Titrate the supernatant using Iodine/LiCl to determine the precise molarity (typically 0.5 – 0.8 M). Use immediately.

Protocol 4.2: Negishi Cross-Coupling

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • Organozinc Reagent (from 4.1) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (SPhos is critical for stabilizing the Pd cycle).

  • Solvent: THF/Toluene (1:1).

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide, Pd(OAc)₂, and SPhos. Purge with Argon.

  • Add the Organozinc solution via syringe.

  • Stir at 25°C (for iodides) or 60°C (for bromides) for 4–12 hours.

  • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Flash chromatography.

Part 5: Applications & Case Studies

PARP Inhibitors (Niraparib Analogs)

Niraparib (Zejula) contains a 3-arylpiperidine core. While the commercial route often uses a Suzuki coupling on a tetrahydropyridine (followed by hydrogenation), the Negishi approach using 3-iodopiperidine allows for the direct, enantioselective synthesis of analogs without the need for heterogeneous hydrogenation steps that might reduce other sensitive functional groups.

Dopaminergic Ligands (3-PPP Family)

3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a classic dopamine autoreceptor agonist. The synthesis of this scaffold is streamlined using 3-iodopiperidine coupled with 3-bromoanisole (followed by demethylation). This route avoids the harsh acidic conditions of historical Friedel-Crafts approaches.

Data Comparison: Pd vs. Ni
FeaturePalladium (Suzuki/Sonogashira)Nickel (Reductive Coupling)
Substrate Requires Boronic Acid + HalideRequires Two Halides (Electrophile + Electrophile)
3-Iodo Compatibility Low (High

-elimination risk)
High (Radical mechanism stabilizes intermediates)
Moisture Sensitivity Low (Aqueous bases used)High (Requires anhydrous conditions/glovebox)
Fsp³ Retention Variable (Isomerization possible)Excellent

References

  • Preparation of Functionalized Piperidines:N-Boc-3-iodopiperidine synthesis and properties.

    • Source: Chem-Impex International.
  • Negishi Coupling on Secondary Alkyl Halides: Seminal work on controlling

    
    -hydride elimination using Zinc and SPhos/CPhos ligands.
    
    • Source: Han, C., et al. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." J. Am. Chem. Soc.[1] (2009).

  • Nickel-Catalyzed Reductive Coupling: Cross-electrophile coupling mechanisms.[2]

    • Source: Everson, D. A., & Weix, D. J. "Nickel-Catalyzed Cross-Electrophile Coupling: New Connections." J. Org. Chem. (2014).[3]

  • Synthesis of Niraparib (3-Arylpiperidine): Discussion of the 3-substituted piperidine scaffold in PARP inhibitors.

    • Source: "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." J. Am. Chem. Soc.[1] (2023).[4]

  • Enzymatic Reduction to Chiral Alcohols: Preparation of the (S)-N-Boc-3-hydroxypiperidine precursor.

    • Source: "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction." Applied Biochemistry and Biotechnology.

Sources

Strategic Incorporation of 3-Halogenated Piperidines in Drug Discovery: Physicochemical Tuning and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidine rings are ubiquitous structural motifs in FDA-approved pharmaceuticals, prized for their ability to project pharmacophores into three-dimensional chemical space. However, their high intrinsic basicity (pKa ~11.2) often introduces significant pharmacokinetic liabilities, including poor passive membrane permeability, excessively high volumes of distribution, and off-target toxicity—most notably the inhibition of the hERG potassium channel.

To circumvent these issues, the strategic incorporation of halogens—specifically fluorine—at the 3-position of the piperidine ring has emerged as a privileged modification in modern drug discovery[1]. This whitepaper explores the causality behind the physicochemical and conformational changes induced by 3-halogenation and provides a field-proven synthetic methodology for their construction.

Physicochemical Modulation: The Causality of Halogenation

The decision to introduce a halogen at the 3-position is rarely arbitrary; it is a calculated maneuver to predictably alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile[2].

pKa Attenuation and hERG Mitigation

The introduction of a highly electronegative atom like fluorine exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent basic nitrogen. This inductive effect reduces the electron density on the nitrogen's lone pair, effectively lowering the pKa by 1.5 to 3 log units per fluorine atom[2].

The Causality: Lowering the pKa shifts the physiological equilibrium toward the neutral, free-base form. Because the hERG channel promiscuously binds lipophilic cations, reducing the fraction of protonated piperidine species at physiological pH (7.4) directly mitigates hERG-mediated cardiotoxicity[3]. For example, in the development of AMPK activators, the incorporation of a trans-3-fluoropiperidine moiety successfully abolished hERG inhibition while simultaneously reducing rat clearance to 19 mL/min/kg[3].

Lipophilicity and Permeability

While halogens generally increase lipophilicity (LogP), the concomitant reduction in pKa often results in a more favorable LogD at physiological pH. This balance is critical for optimizing lipophilic ligand efficiency (LipE), a metric heavily utilized in optimizing blood-stage antimalarials containing piperidine cores[4].

Table 1: Impact of 3-Fluorination on Physicochemical Properties of Piperidine Derivatives

Compound / Stereoisomer Modification pKa Lipophilicity (cLogP / LogD proxy)
Piperidine (Reference) Unsubstituted ~11.2 Low
Analog 9 (3R,4S)-3-Fluoro-piperidine 6.8 > 7.8
Analog 10 (3S,4R)-3-Fluoro-piperidine 8.3 > 20
Analog 11 (3R,4R)-3,3-Difluoro-piperidine 7.2 > 20

| Analog 12 | (3S,4S)-3,3-Difluoro-piperidine | 4.9 | > 20 |

Data derived from BMS-986169 analog studies demonstrating the tunable nature of basicity and lipophilicity via stereoselective fluorination[5].

Conformational Behavior: The Axial-Halogen Preference

In standard cyclohexane systems, bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric repulsion. However, 3-halogenated piperidines exhibit a counterintuitive and highly stable preference for the axial conformation, particularly when the nitrogen is protonated[6][7].

Mechanistic Causality:

  • Charge-Dipole Interactions: In the protonated piperidinium state, the axial halogen aligns its partial negative charge (δ-) with the positively charged N-H bond (δ+). This creates a powerful, stabilizing intramolecular electrostatic interaction that overcomes steric penalties[7][8].

  • Hyperconjugation (The Gauche Effect): The axial orientation is further stabilized by electron donation from the anti-periplanar C-H bonds into the low-lying C-F σ* antibonding orbital[6].

  • Solvation Effects: The conformational equilibrium is highly solvent-dependent. Highly polar solvents (e.g., water, DMSO) can stabilize the larger dipole moment of specific conformers, but the axial preference remains dominant in aqueous physiological conditions for protonated species[8][9].

G A 3-Halogenated Piperidine B Protonation State (pH < pKa) A->B C Free Base State (pH > pKa) A->C D Charge-Dipole Stabilization (C-X(δ-) ··· H-N(δ+)) B->D E Hyperconjugation (σ(C-H) → σ*(C-X)) B->E G Equatorial/Axial Equilibrium (Solvent Dependent) C->G F Strong Axial Preference D->F E->F

Logical drivers of the axial-halogen conformational preference in piperidines.

Synthetic Methodologies: Constructing the Scaffold

Synthesizing 3-halogenated piperidines with high enantio- and diastereoselectivity requires robust, self-validating protocols. A highly effective modern approach involves the cyclization of alkenyl N-tosylamides promoted by BF3-activated hypervalent iodine(III) reagents[10][11].

Workflow S1 Step 1: Substrate Prep Alkenyl N-tosylamide S2 Step 2: Activation ArI(III) + BF3·OEt2 S1->S2 Addition at -78°C S3 Step 3: Electrophilic Attack Iodiranium(III) Intermediate S2->S3 C=C Activation S4 Step 4: 5-exo Cyclization Diastereodetermining Step S3->S4 Intramolecular N-attack S5 Step 5: Isolation Chromatography & NMR S4->S5 Aziridinium Ion Formation

Step-by-step synthetic workflow for 3-fluoropiperidine construction via I(III) chemistry.

Experimental Protocol: Diastereoselective Synthesis via I(III) Chemistry

Objective: Construct 3-fluoropiperidines from alkenyl N-tosylamides using hypervalent iodine[10][11].

  • Step 1: Substrate Preparation Dissolve the alkenyl N-tosylamide substrate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the moisture-sensitive I(III) reagent.

  • Step 2: Reagent Activation Cool the reaction mixture to -78 °C. Add the aryliodine(III) dicarboxylate (e.g., PhI(OPiv)2), followed by the dropwise addition of BF3·OEt2. Causality: Hypervalent iodine(III) carboxylates are often insufficiently electrophilic to activate unactivated alkenes. BF3 coordinates to the carboxylate ligands, drastically increasing the electrophilicity of the iodine center. The cryogenic temperature controls the highly exothermic activation process and suppresses competitive oxoamination side reactions[10].

  • Step 3: Electrophilic Attack & 5-exo-Cyclization Allow the reaction to stir and slowly warm to room temperature. Causality: The BF3-activated I(III) species attacks the C=C double bond, forming a transient iodiranium(III) intermediate. The pendant N-tosylamide acts as an internal nucleophile, undergoing a diastereodetermining 5-exo-cyclization to form a pyrrolidine intermediate with an exocyclic σ-alkyl-I(III) moiety[11].

  • Step 4: Ring Expansion Depending on the specific ligand and the presence of electrolytes (e.g., TBABF4), the intermediate undergoes aziridinium ion formation. Causality: The trans-(σ-alkyl)/ligand relationship facilitates the aziridinium pathway, which dictates the final ring expansion into the 6-membered piperidine ring and ensures high chemoselectivity[11].

  • Step 5: Quenching and Validation Quench the reaction with saturated aqueous NaHCO3 and extract with DCM. Purify the crude mixture via silica gel flash chromatography. Validation: Validate the relative stereochemistry using multinuclear NMR (1H, 13C, 19F). The axial/equatorial orientation of the fluorine atom must be confirmed via ³J(¹⁹F,¹H) coupling constants and, ideally, X-ray crystallography[7][10].

Applications in Preclinical Drug Discovery

The integration of 3-halogenated piperidines has yielded tangible successes across multiple therapeutic areas:

  • Metabolic Diseases (AMPK Activators): The incorporation of a trans-3-fluoropiperidine moiety in pyridine diamide derivatives optimized the pharmacokinetic profile, leading to improved glucose handling in Type II diabetes models without hERG liabilities[3].

  • Infectious Diseases (Antimalarials): In the optimization of blood-stage antimalarials, 3-fluoro-4-aminopiperidines were utilized to balance lipophilic ligand efficiency (LipE) while maintaining the necessary basicity for target engagement against Plasmodium falciparum[4].

  • Neuroimaging (PET Radiotracers): 1,4-disubstituted 3-[18F]fluoropiperidines serve as highly stable building blocks for visualizing NR2B NMDA receptors. In vivo evaluations demonstrated high metabolic stability, specifically noting the absence of radiodefluorination, which validates the robust nature of the C-F bond at the 3-position[1].

References

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. kg.ac.rs.
  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents | The Journal of Organic Chemistry. acs.org.
  • Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualiz
  • BMS-986169 | Benchchem. benchchem.com.
  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry. acs.org.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. nih.gov.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. d-nb.info.
  • 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine - Benchchem. benchchem.com.
  • 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine | Request PDF - ResearchGate.
  • Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial. usp.br.

Sources

Methodological & Application

Application Note: Synthesis of N-Boc-3-iodopiperidine from N-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Application Focus: Halogenation, Cross-Coupling Intermediates, and Scale-Up Workflows

Executive Summary & Mechanistic Rationale

The synthesis of N-Boc-3-iodopiperidine from N-Boc-3-hydroxypiperidine is a critical transformation in modern medicinal chemistry. 3-Iodopiperidines are highly valued electrophilic building blocks, particularly for transition-metal-catalyzed cross-coupling reactions (such as cobalt-catalyzed heteroarylation) used in the development of antipsychotics and 1[1].

Why Boc Protection is Mandatory: Attempting to halogenate an unprotected 3-hydroxypiperidine leads to catastrophic side reactions. The free secondary amine can undergo intramolecular nucleophilic attack on the newly formed carbon-halogen bond, generating a highly reactive. This intermediate rapidly resolves into ring-contracted pyrrolidine derivatives or intermolecular polymers. The tert-butoxycarbonyl (Boc) group effectively delocalizes the nitrogen lone pair via resonance, neutralizing its nucleophilicity and allowing the stereospecific installation of the iodine atom.

Synthesis Strategy & Route Selection

Converting a secondary alcohol to an alkyl iodide requires overcoming the poor leaving-group ability of the hydroxyl moiety. We evaluate two primary strategies:

Quantitative Comparison of Synthetic Routes
ParameterRoute A: Two-Step (Mesylation + Finkelstein)Route B: One-Step (Appel Reaction)
Reagents MsCl, Et₃N, NaIPPh₃, I₂, Imidazole
Yield (Typical) 85–95% (Over 2 steps)60–75%
Stereochemistry Inversion (at Finkelstein step)Inversion
Scalability Excellent (Liquid/Solid extractions)Poor (Triphenylphosphine oxide removal is difficult)
Causality for Choice Recommended. The precipitation of NaOMs drives the reaction to completion.Alternative. Useful only for small-scale (<1g) rapid library synthesis.

To ensure maximum purity for downstream 2[2], Route A is the definitive protocol.

Workflow Start N-Boc-3-hydroxypiperidine Decision Synthesis Route Selection Start->Decision Route1 Two-Step Route (Recommended) High Purity, Scalable Decision->Route1 Route2 One-Step Route (Appel) Fast, Harder Purification Decision->Route2 Step1 1. MsCl, Et3N, DCM (0 °C) Retention of Config Route1->Step1 Step2 2. NaI, Acetone (Reflux) SN2 Inversion Step1->Step2 Product N-Boc-3-iodopiperidine Step2->Product Appel PPh3, I2, Imidazole SN2 Inversion Route2->Appel Appel->Product

Workflow diagram illustrating the strategic decision tree for synthesizing N-Boc-3-iodopiperidine.

Detailed Experimental Protocols (Route A)

This protocol is designed as a self-validating system. Visual cues and specific in-process controls (IPCs) are embedded to ensure the chemist can verify the success of each step in real-time.

Step 1: Synthesis of tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Mechanistic Causality: Methanesulfonyl chloride (MsCl) converts the poor hydroxyl leaving group into a highly reactive mesylate. Triethylamine (Et₃N) is utilized not just as an acid scavenger to neutralize the HCl byproduct (which would otherwise cleave the acid-labile Boc group), but also to prevent the reaction mixture from becoming acidic enough to trigger elimination (alkene formation). The reaction is strictly kept at 0 °C to suppress exothermic degradation[3][4].

Procedure:

  • Setup: To an oven-dried, argon-purged 250 mL round-bottom flask, add N-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

  • Base Addition: Add Triethylamine (10.4 mL, 74.6 mmol, 1.5 eq). Stir to ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Activation: Add Methanesulfonyl chloride (4.6 mL, 59.6 mmol, 1.2 eq) dropwise via a syringe pump over 30 minutes.

    • Self-Validation Cue: A dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will immediately begin to form, confirming the reaction is proceeding.

  • Propagation: Stir the suspension at 0 °C for 2 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in saturated NaHCO₃ and extract with EtOAc. TLC (Hexanes/EtOAc 1:1, KMnO₄ stain) should show complete consumption of the starting material (Rf ~0.3) and a new, higher-running spot (Rf ~0.5).

  • Workup: Quench the bulk reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylate as a pale yellow oil (Quantitative yield expected). Use immediately in Step 2.

Step 2: Finkelstein Iodination to N-Boc-3-iodopiperidine

Mechanistic Causality: This is a classic Sₙ2 reaction. Acetone is chosen as the solvent because Sodium Iodide (NaI) is highly soluble in it, whereas the byproduct, Sodium Mesylate (NaOMs), is completely insoluble. According to Le Chatelier's principle, the continuous precipitation of NaOMs irreversibly drives the equilibrium forward. Because it is an Sₙ2 process, if starting with enantiopure (S)-N-Boc-3-hydroxypiperidine, the product will cleanly invert to (R)-N-Boc-3-iodopiperidine.

Mechanism Mesylate N-Boc-3-mesyloxypiperidine Good Leaving Group (-OMs) Transition Transition State [I ··· C ··· OMs]‡ Mesylate->Transition NaI / Acetone (Nucleophilic Attack) Iodide N-Boc-3-iodopiperidine Inverted Stereocenter Transition->Iodide - NaOMs (Precipitates)

Sₙ2 mechanistic pathway of the Finkelstein reaction driven by the precipitation of sodium mesylate.

Procedure:

  • Setup: Dissolve the crude mesylate from Step 1 (~13.8 g, 49.7 mmol) in anhydrous Acetone (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Sodium Iodide (22.3 g, 149.1 mmol, 3.0 eq) in one portion. The solution will turn slightly yellow.

  • Reflux: Heat the mixture to a gentle reflux (60 °C) under an argon atmosphere for 16 hours.

    • Self-Validation Cue: Within 30 minutes, a fine white precipitate (NaOMs) will begin accumulating at the bottom of the flask, validating that the substitution is occurring.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the NaOMs salts. Wash the filter cake with cold acetone (30 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Caution: Do not heat the water bath above 35 °C to prevent thermal degradation of the iodide.

  • Purification: Dissolve the dark residue in Diethyl Ether (150 mL) and wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (50 mL) to reduce any trapped I₂ back to colorless iodide. The organic layer will shift from dark brown to pale yellow. Wash with water (50 mL) and brine (50 mL), dry over MgSO₄, and concentrate.

  • Final Polish: Purify via flash column chromatography (Silica gel, 0% to 10% EtOAc in Hexanes) to afford N-Boc-3-iodopiperidine as a clear, heavy oil.

Analytical Characterization & Validation

To confirm the self-validating steps above, the final product must be characterized. The diagnostic shift in the ¹H NMR spectrum is the definitive proof of success.

  • ¹H NMR (400 MHz, CDCl₃): The proton at the C3 position (attached to the hydroxyl group in the starting material) typically resonates around 3.6–3.8 ppm. Upon conversion to the iodide, this proton shifts significantly upfield to ~4.2–4.4 ppm due to the heavy atom effect and the strong deshielding nature of the iodine atom.

  • Mass Spectrometry (ESI+): Expect a mass corresponding to [M+H-tBu]⁺ or[M+Na]⁺. The parent ion [M+H]⁺ is often weak due to the facile loss of the Boc group under ionization conditions.

References

  • Cobalt-Catalyzed (Hetero)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Targets in Heterocyclic Systems (Volume 6)
  • Benzo[c][2,7]naphthyridine derivatives, and their use as kinase inhibitors (WO2008109613A1)
  • Substituted disulfonamides (CA2742741A1)

Sources

Appel reaction protocol for N-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Halogenation of N-Boc-3-hydroxypiperidine via Appel Protocol

Abstract

This guide details the protocol for the stereospecific conversion of N-Boc-3-hydroxypiperidine to its corresponding alkyl halide (chloride, bromide, or iodide) using the Appel reaction . Unlike acidic halogenation methods (e.g., SOCl₂, PBr₃) that risk deprotection of the acid-sensitive tert-butoxycarbonyl (Boc) group, the Appel protocol operates under neutral conditions, preserving the carbamate protecting group. Crucially, this transformation proceeds via an SN2 mechanism, resulting in the inversion of stereoconfiguration at the C3 position—a vital consideration for chiral drug synthesis. This note includes optimized workflows for reagent handling, reaction monitoring, and a robust strategy for the removal of the triphenylphosphine oxide (TPPO) byproduct.

Strategic Considerations & Mechanism

Why the Appel Reaction?

For the N-Boc-3-hydroxypiperidine substrate, the Appel reaction is superior to traditional inorganic acid halides for three reasons:

  • Chemoselectivity: The neutral pH prevents the acid-catalyzed cleavage of the N-Boc group (which typically degrades below pH 2).

  • Stereocontrol: The reaction follows a strict Walden inversion. An (S)-alcohol yields an (R)-halide.

  • Mild Conditions: Operates at 0°C to Room Temperature (RT), minimizing elimination side-products (N-Boc-1,2,3,6-tetrahydropyridine).

Reaction Mechanism

The reaction is driven by the formation of the strong Phosphorous-Oxygen bond in triphenylphosphine oxide (TPPO).[1]

  • Activation: Triphenylphosphine (PPh₃) reacts with the tetrahalomethane (CX₄) to form a phosphonium-halide ion pair.[2]

  • Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorous, displacing the halide.[2][3]

  • SN2 Displacement: The halide anion attacks the carbon center from the backside, displacing TPPO and inverting the stereochemistry.[4]

AppelMechanism PPh3 PPh3 Act Phosphonium Salt [Ph3P-X]+ X- PPh3->Act + CX4 CX4 CX4 (X=Br, Cl) CX4->Act Inter Oxyphosphonium Intermediate [R-O-PPh3]+ Act->Inter + Substrate - CHX3 Sub N-Boc-3-OH (Piperidine) Sub->Inter Prod N-Boc-3-Halo (Inverted) Inter->Prod SN2 Attack (Halide) TPPO Ph3P=O (Byproduct) Inter->TPPO Driving Force

Figure 1: Mechanistic pathway of the Appel reaction showing activation and SN2 displacement.

Experimental Protocol

Materials & Reagents
  • Substrate: N-Boc-3-hydroxypiperidine (1.0 equiv).

  • Phosphine Source: Triphenylphosphine (PPh₃, 1.2–1.5 equiv). Recrystallize from hexanes if yellow/impure.

  • Halogen Source:

    • Bromination:[4][5] Carbon Tetrabromide (CBr₄, 1.2–1.5 equiv).

    • Chlorination:[5] Carbon Tetrachloride (CCl₄, 1.5 equiv) OR Hexachloroacetone (safer alternative).

    • Iodination: Iodine (I₂, 1.2 equiv) + Imidazole (1.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Scavenger (Optional): Polymer-supported PPh₃ (simplifies workup but higher cost).

Safety Precaution (Critical)
  • CCl₄ Toxicity: Carbon tetrachloride is a potent hepatotoxin and carcinogen. Use CBr₄ whenever possible. If chlorination is required, consider using NCS (N-Chlorosuccinimide) and PPh₃ as a safer alternative.

  • Exotherm: The reaction between PPh₃ and CX₄ is exothermic. Strict temperature control at 0°C is required during addition.

Step-by-Step Procedure (Bromination Example)

This protocol describes the synthesis of (R)-N-Boc-3-bromopiperidine from (S)-N-Boc-3-hydroxypiperidine .

Step 1: Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) and cool under Nitrogen/Argon atmosphere.

  • Charge the RBF with (S)-N-Boc-3-hydroxypiperidine (1.0 equiv) and CBr₄ (1.25 equiv).

  • Dissolve in anhydrous DCM (0.1 M concentration relative to substrate).

  • Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.

Step 2: Reaction Initiation

  • Dissolve PPh₃ (1.25 equiv) in a separate minimal volume of anhydrous DCM.

  • Add the PPh₃ solution dropwise to the main reaction vessel over 15–20 minutes.

    • Note: The solution may turn slightly yellow. A rapid color change to dark orange/brown may indicate decomposition; ensure slow addition.

  • Allow the reaction to stir at 0°C for 1 hour , then warm to Room Temperature (RT) .

  • Monitor by TLC (Hexane:EtOAc 4:1) or LCMS. Product is typically less polar than the starting alcohol.

Step 3: Workup & TPPO Removal The major challenge in Appel reactions is removing the stoichiometric Triphenylphosphine Oxide (TPPO).

Method A: Precipitation (Standard)

  • Concentrate the reaction mixture to ~10% of its original volume.

  • Add cold Diethyl Ether or Hexanes (5x volume) and stir vigorously. TPPO is insoluble in non-polar solvents and will precipitate as a white solid.

  • Filter through a sintered glass funnel or a Celite pad.

  • Concentrate the filtrate. Repeat precipitation if necessary.

Method B: Zinc Chloride Complexation (High Purity)

  • After concentration, dissolve the residue in Ethanol or Toluene.

  • Add anhydrous ZnCl₂ (2.0 equiv). Stir for 1 hour.

  • ZnCl₂ forms a coordination complex with TPPO [(Ph₃PO)₂ZnCl₂] which precipitates efficiently.

  • Filter the solid and concentrate the filtrate.[6]

Step 4: Purification

  • Purify the crude oil via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of 0% -> 20% EtOAc in Hexanes.

  • Storage: Store the product at -20°C under inert gas. Alkyl bromides can degrade over time.

Data & Troubleshooting

Expected Yields & Data
ParameterChlorination (CCl₄)Bromination (CBr₄)Iodination (I₂/Imid)
Typical Yield 65 - 80%75 - 90%60 - 75%
Reaction Time 2 - 6 Hours (Reflux often needed)1 - 3 Hours (0°C to RT)1 - 4 Hours (RT)
Stereochemistry >95% Inversion>95% Inversion>90% Inversion
Major Side Product Elimination (Alkene)MinimalHydrolysis (if wet)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Elimination Product Temperature too high during addition.Ensure strict 0°C addition. Add PPh₃ very slowly.
Incomplete Conversion Wet solvent (Water destroys Ph₃P-X).Use freshly distilled DCM or molecular sieves (3Å).
Product Co-elutes with TPPO Similar polarity.Use Method B (ZnCl₂) workup. Switch to Pentane/Ether for column.
Boc Deprotection Acidic impurities in CBr₄/CCl₄.Pre-wash reagents or add 1.0 eq of NaHCO₃ or 2,6-lutidine to reaction.

Workflow Visualization

Workflow Start Start: N-Boc-3-OH + CBr4 in DCM (0°C) Add Add PPh3 Solution (Dropwise, 15 min) Start->Add React Stir 0°C -> RT (1-3 Hours) Add->React Check TLC/LCMS Check React->Check Check->React Incomplete Workup TPPO Removal (Precipitation/ZnCl2) Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify End Final Product: N-Boc-3-Br-Piperidine Purify->End

Figure 2: Operational workflow for the Appel bromination of N-Boc-3-hydroxypiperidine.

References

  • Appel, R. (1975).[7] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[7] Angewandte Chemie International Edition, 14(12), 801–811.[7] Link

  • Denton, R. M., et al. (2011). "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction." Journal of Organic Chemistry, 76(16), 6749–6767.[7] Link

  • Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for SN2 inversion in Appel reactions).
  • Gilheany, D. G., et al. (2012). "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions." Organic & Biomolecular Chemistry, 10, 3531-3537. Link

Sources

Application Notes & Protocols: Strategic Functionalization of the Piperidine Scaffold via Cross-Coupling Reactions of 3-Iodopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold and the Role of 3-Iodopiperidine

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry and drug discovery.[1] Its saturated, three-dimensional structure provides access to a greater chemical space compared to flat aromatic systems, often leading to improved pharmacological properties such as solubility, metabolic stability, and binding affinity.[2][3] Consequently, piperidine derivatives are found in a vast number of pharmaceuticals across a wide range of therapeutic areas.[2] The strategic derivatization of the piperidine core is therefore a critical task for medicinal chemists.

3-Iodopiperidine, particularly when the nitrogen is protected, serves as a versatile and robust building block for introducing a diverse array of molecular fragments at the 3-position. The carbon-iodine bond is highly amenable to a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. This guide provides an in-depth exploration of several key cross-coupling methodologies utilizing N-protected 3-iodopiperidine, offering detailed protocols and insights for researchers in organic synthesis and drug development.

A crucial aspect of employing 3-iodopiperidine in cross-coupling reactions is the protection of the piperidine nitrogen. The free amine can interfere with the catalytic cycle by coordinating to the metal center, leading to catalyst deactivation or undesired side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of cross-coupling conditions and its facile removal under acidic conditions.

Cobalt-Catalyzed Arylation of N-Boc-3-Iodopiperidine with Grignard Reagents

Recent advancements have demonstrated the utility of cobalt catalysis as a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions. The arylation of N-Boc-3-iodopiperidine with aryl Grignard reagents is a prime example of this approach, providing a direct route to 3-arylpiperidines, which are key intermediates in the synthesis of various biologically active molecules, including the antipsychotic agent (±)-preclamol.[4]

Experimental Protocol: Cobalt-Catalyzed Arylation

Materials:

  • N-Boc-3-iodopiperidine

  • Aryl Grignard reagent (e.g., m-methoxyphenylmagnesium bromide)

  • Cobalt(II) chloride (CoCl₂)

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane (TMCD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add CoCl₂ (5 mol %) and TMCD (6 mol %).

  • Add anhydrous THF and cool the mixture to -10 °C.

  • In a separate flask, prepare a solution of N-Boc-3-iodopiperidine (1.0 eq) in anhydrous THF.

  • Slowly add the solution of N-Boc-3-iodopiperidine to the catalyst mixture.

  • To this mixture, add the aryl Grignard reagent (1.2 eq) dropwise, maintaining the temperature at -10 °C.

  • Allow the reaction to stir at -10 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpiperidine derivative.

Data Presentation: Scope of Cobalt-Catalyzed Arylation
EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromideN-Boc-3-phenylpiperidine88
24-Methylphenylmagnesium bromideN-Boc-3-(4-methylphenyl)piperidine94
34-Methoxyphenylmagnesium bromideN-Boc-3-(4-methoxyphenyl)piperidine91
43-Methoxyphenylmagnesium bromideN-Boc-3-(3-methoxyphenyl)piperidine88
52-Thienylmagnesium bromideN-Boc-3-(2-thienyl)piperidine81
63-Pyridylmagnesium bromideN-Boc-3-(3-pyridyl)piperidine47-57

Yields are based on published data and may vary depending on specific reaction conditions.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis.[5] The following sections detail the application of several key palladium-catalyzed reactions to N-Boc-3-iodopiperidine.

General Workflow for Palladium-Catalyzed Cross-Coupling

G reagents Reagent Setup (N-Boc-3-iodopiperidine, Coupling Partner, Base, Solvent) degassing Degassing (Purge with N₂ or Ar) reagents->degassing catalyst Catalyst Addition (Pd precatalyst, Ligand) degassing->catalyst reaction Reaction (Heating and Monitoring) catalyst->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6] In the context of 3-iodopiperidine, this reaction provides a powerful means of introducing aryl and heteroaryl substituents.[7]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_complex R-Pd(II)-I(Ln) Pd0->PdII_complex R-I OxAdd Oxidative Addition PdII_Ar_complex R-Pd(II)-Ar(Ln) PdII_complex->PdII_Ar_complex [ArB(OH)₃]⁻ Transmetal Transmetalation ArBOH2 ArB(OH)₂ + Base PdII_Ar_complex->Pd0 Product R-Ar PdII_Ar_complex->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-Boc-3-iodopiperidine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst (e.g., Pd(PPh₃)₄)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃))[8]

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)[8]

Procedure:

  • In a reaction vessel, combine N-Boc-3-iodopiperidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %) and the ligand (e.g., SPhos, 4-10 mol %) under an inert atmosphere.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 3-arylpiperidine product.

Buchwald-Hartwig Amination: Formation of C(sp³)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an organic halide and an amine, enabling the synthesis of a wide range of N-arylated and N-alkylated compounds.[4][9] This reaction is particularly valuable for constructing C-N bonds that are challenging to form via traditional methods.[10]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln PdII_complex R-Pd(II)-I(Ln) Pd0->PdII_complex R-I OxAdd Oxidative Addition Amido_complex [R-Pd(II)-NR'₂(Ln)] PdII_complex->Amido_complex Amine_Coord Amine Coordination & Deprotonation Amine R'₂NH + Base Amido_complex->Pd0 Product R-NR'₂ Amido_complex->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • N-Boc-3-iodopiperidine

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3)[11]

  • Bulky phosphine ligand (e.g., Xantphos, RuPhos)[12]

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))[11]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with the palladium precatalyst (1-5 mol %), the ligand (1.2-6 mol %), and the base (1.4-2.0 eq).

  • Add N-Boc-3-iodopiperidine (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Dilute with water and extract with an organic solvent.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Sonogashira Coupling: Formation of C(sp³)-C(sp) Bonds

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst.[13][14] This reaction is a powerful tool for the synthesis of substituted alkynes. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[15][16]

Experimental Protocol: Sonogashira Coupling

Materials:

  • N-Boc-3-iodopiperidine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI) (for copper-catalyzed variant)

  • Ligand (e.g., PPh₃)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a reaction flask under an inert atmosphere, add N-Boc-3-iodopiperidine (1.0 eq), the palladium catalyst (1-5 mol %), the ligand (2-10 mol %), and CuI (1-5 mol %, if applicable).

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 3-alkynylpiperidine derivative.

Conclusion

N-Boc-3-iodopiperidine is a highly valuable building block in organic synthesis, providing a versatile handle for the introduction of a wide array of functional groups through various cross-coupling reactions. The protocols outlined in this guide for cobalt-catalyzed arylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling offer robust and reproducible methods for the synthesis of diverse 3-substituted piperidine derivatives. The choice of reaction will depend on the desired final product, with each method offering unique advantages in terms of scope and functional group tolerance. Careful optimization of catalysts, ligands, bases, and solvents is crucial for achieving high yields and purity in these transformations.

References

  • Gonnard, L., Guerinot, A., & Cossy, J. (2015). Cobalt-Catalyzed Cross-Coupling of 3- and 4-Iodopiperidines with Grignard Reagents. Chemistry - A European Journal, 21(36), 12797-12803. [Link]

  • Lashgari, N., & Zarranz, B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6292. [Link]

  • Organic Letters. (2020). A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Wang, X., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Chemical Record. (2008). Copper-free Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Zhang, H., & Chan, K. S. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Preprints.org. (2025). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • da Silva, F. de C., et al. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • Trends in Chemistry. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]

  • Star Protocols. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]

  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Chemical Society Reviews. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

  • ResearchGate. (2025). CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. [Link]

  • ResearchGate. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • ResearchGate. (2025). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • Kochi University of Technology. (2018). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • da Silva Júnior, E. N., et al. (2015). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Journal of the Brazilian Chemical Society. [Link]

  • Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]

  • Frontiers in Chemistry. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Organic Chemistry Portal. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]

Sources

Application Notes and Protocols for the Negishi Coupling of N-Protected 3-Iodopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of sp³-sp² Cross-Coupling

The construction of carbon-carbon bonds between sp³-hybridized centers, particularly those embedded within saturated heterocycles, and sp²-hybridized aryl or vinyl systems is a cornerstone of modern synthetic chemistry, especially in the realm of pharmaceutical and agrochemical development. The piperidine moiety is a ubiquitous scaffold in a vast array of biologically active molecules, and methods for its direct functionalization are of paramount importance. The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that joins an organozinc compound with an organic halide, stands out for its functional group tolerance and broad scope.[1]

However, the application of the Negishi coupling to secondary alkyl halides, such as 3-iodopiperidine, presents a significant hurdle: the propensity for β-hydride elimination in the alkyl-palladium intermediate. This undesired pathway leads to the formation of olefin byproducts and reduced arenes, diminishing the yield of the target coupled product.[2][3] The development of specialized ligand systems that accelerate the rate of reductive elimination relative to β-hydride elimination has been crucial in overcoming this challenge. This guide provides a comprehensive overview and detailed protocols for the successful Negishi coupling of N-protected 3-iodopiperidine with a range of (hetero)aryl halides, with a focus on catalyst systems that have demonstrated high efficacy for this class of transformation.

Part 1: Synthesis of the Precursor: N-Boc-3-Iodopiperidine

A crucial prerequisite for the Negishi coupling is the availability of the 3-iodopiperidine substrate. Due to the reactivity of the secondary amine, N-protection is essential. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice. The synthesis of N-Boc-3-iodopiperidine typically starts from the more readily available N-Boc-3-hydroxypiperidine.

Protocol 1: Synthesis of N-Boc-3-Iodopiperidine from N-Boc-3-hydroxypiperidine

This two-step protocol involves the activation of the hydroxyl group followed by nucleophilic substitution with iodide. A common method is the Appel reaction or a variation thereof.

Step 1: Mesylation of N-Boc-3-hydroxypiperidine

  • To a stirred solution of (S)-N-Boc-3-hydroxypiperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv.).

  • Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-methanesulfonyloxypiperidine, which is often used in the next step without further purification.

Step 2: Iodination

  • Dissolve the crude mesylate from the previous step in acetone.

  • Add sodium iodide (3.0 equiv.) and stir the mixture at reflux for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-3-iodopiperidine.

Part 2: The Negishi Coupling of N-Boc-3-Iodopiperidine

The success of the Negishi coupling of a secondary alkyl iodide like N-Boc-3-iodopiperidine is highly dependent on the choice of catalyst and ligand. Bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting the desired C(sp³)–C(sp²) bond formation.[2][3][4]

Catalyst and Ligand Selection

Several catalyst systems have been developed for the challenging coupling of secondary alkylzinc reagents. The following table summarizes some of the most effective ligands and their general performance.

LigandCatalyst PrecursorKey AdvantagesReference(s)
CPhos Pd(OAc)₂ or Pd₂(dba)₃Excellent for suppressing β-hydride elimination with a broad range of secondary alkylzinc halides. High yields and selectivity for the branched product.[2][3][4]
SPhos Pd₂(dba)₃ or Pd-G3-SPhosHighly active for a variety of cross-coupling reactions, including those with some secondary alkylzinc reagents.
RuPhos Pd(OAc)₂ or Pd₂(dba)₃Effective for sterically hindered substrates.
(i-Pr)-Pybox NiCl₂·glymeUsed in nickel-catalyzed enantioselective cross-couplings of racemic secondary alkyl halides.[5]

For general applications involving the coupling of N-Boc-3-iodopiperidine, the CPhos/Palladium system is highly recommended due to its demonstrated robustness in minimizing side reactions.[2][3][4]

Protocol 2: Preparation of the 3-Piperidylzinc Iodide Reagent

The organozinc reagent is typically prepared in situ from the corresponding iodide and activated zinc.

Materials:

  • N-Boc-3-iodopiperidine (1.0 equiv.)

  • Activated zinc dust (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 equiv.).

  • Heat the flask gently with a heat gun under vacuum to activate the zinc, then cool to room temperature under argon.

  • Add a small crystal of iodine. The purple color should disappear upon stirring, indicating activation.

  • Add anhydrous THF.

  • Slowly add a solution of N-Boc-3-iodopiperidine (1.0 equiv.) in anhydrous THF to the activated zinc suspension. The reaction can be exothermic.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with a proton source and analyzing by GC-MS for the formation of N-Boc-piperidine.

  • The resulting greyish solution of the 3-piperidylzinc iodide reagent is used directly in the subsequent coupling step.

Protocol 3: Negishi Cross-Coupling of 3-Piperidylzinc Iodide with an Aryl Bromide

This protocol is adapted from the successful coupling of other secondary alkylzinc halides using a CPhos-based catalyst system.[2][3][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • CPhos (2-4 mol%)

  • Aryl or heteroaryl bromide (1.0 equiv.)

  • Freshly prepared solution of 3-piperidylzinc iodide in THF (1.2-1.5 equiv.)

  • Anhydrous THF

Procedure:

  • To a separate flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 equiv.) and CPhos (e.g., 0.04 equiv.).

  • Add the aryl bromide (1.0 equiv.) followed by anhydrous THF.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active palladium(0) catalyst.

  • Slowly add the freshly prepared 3-piperidylzinc iodide solution (1.2-1.5 equiv.) to the catalyst mixture via syringe or cannula. For particularly reactive substrates, cooling the reaction to 0 °C during the addition may be beneficial.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-N-Boc-piperidine.

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Negishi cross-coupling reaction.

Negishi_Coupling_Cycle cluster_0 cluster_3 Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X Transmetal Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime R'-ZnX PdII_R_Rprime->Pd0 RedElim Reductive Elimination Product_Out R-R' PdII_R_Rprime->Product_Out BetaHydride β-Hydride Elimination SideProduct Side Products (e.g., Olefin) PdII_R_Rprime->SideProduct Product_Out->Pd0

Caption: Catalytic cycle of the Negishi cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive zinc. 2. Poor quality of alkyl iodide. 3. Deactivated catalyst. 4. Insufficiently anhydrous conditions.1. Ensure zinc is properly activated (heat under vacuum, use of iodine). 2. Use freshly prepared or purified N-Boc-3-iodopiperidine. 3. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 4. Use freshly distilled, anhydrous solvents and flame-dry all glassware.
Formation of homocoupled products 1. Presence of oxygen. 2. Reaction temperature too high.1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Run the reaction at a lower temperature.
Significant β-hydride elimination byproducts 1. Inappropriate ligand. 2. High reaction temperature.1. Switch to a bulkier, more electron-rich ligand like CPhos. 2. Conduct the reaction at or below room temperature.
Reaction stalls 1. Catalyst deactivation by substrate or product. 2. Insufficient organozinc reagent.1. Increase catalyst loading. Consider slow addition of the catalyst. 2. Increase the equivalents of the organozinc reagent.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Zhang, M., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 183(2), 548-563. [Link]

  • Lou, S., & Fu, G. C. (2010). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 7. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group Meeting. [Link]

  • Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(6), 1218–1221. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

  • Chem Help ASAP. (2020, February 14). Negishi cross-coupling reaction [Video]. YouTube. [Link]

  • ChemOrgChem. (2025, November 9). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem [Video]. YouTube. [Link]

  • Reddit. (2023, March 5). Reasons for stalling of a Negishi coupling? r/Chempros. [Link]

  • CCS Chemistry. (2025, May 19). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. [Link]

  • Google Patents. (n.d.). CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Patsnap. (2020, February 7). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Eureka. [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of N-Boc-3-iodopiperidine

Author: BenchChem Technical Support Team. Date: March 2026


-Hydride Elimination in Secondary Alkyl Halide Coupling

Executive Summary

The functionalization of piperidine rings at the 3-position is a critical transformation in medicinal chemistry, offering access to novel pharmacophores distinct from the more common 4-substituted analogs. However, N-Boc-3-iodopiperidine presents a specific challenge: it is an unactivated secondary alkyl halide .

Unlike aryl or vinyl halides, secondary alkyl halides in Palladium-catalyzed cross-coupling are prone to:

  • Slow Oxidative Addition: Due to increased steric hindrance and electron richness compared to sp² hybridized centers.

  • Rapid

    
    -Hydride Elimination:  Leading to the formation of the undesired enecarbamate (alkene) side product rather than the cross-coupled product.
    

This guide details a proven protocol to suppress elimination and promote cross-coupling, heavily relying on the mechanistic insights established by Gregory Fu and colleagues. We utilize electron-rich, bulky phosphine ligands to facilitate oxidative addition and sterically crowd the metal center, thereby disfavoring the geometry required for


-hydride elimination.

Mechanistic Insight: The "Secondary Alkyl" Problem

To achieve high yields, one must understand the competition between the productive cross-coupling pathway and the destructive elimination pathway.

The Critical Divergence

In the catalytic cycle, after oxidative addition of the N-Boc-3-iodopiperidine to Pd(0), a Secondary Alkyl-Pd(II) species is formed. This intermediate is metastable.

  • Path A (Desired): Transmetallation with the arylboronic acid followed by Reductive Elimination.

  • Path B (Undesired): ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Hydride Elimination.[1][2] The Pd center coordinates with a 
    
    
    
    -hydrogen (agostic interaction). If the C-Pd bond and C-H bond can achieve syn-coplanarity, Pd-H elimination occurs rapidly, releasing the alkene and killing the catalytic cycle (or requiring re-insertion).

The Solution: Use ligands like PCy


  (Tricyclohexylphosphine) or P(

-Bu)

Me
.
  • Electronic Effect: These electron-rich ligands increase electron density on Pd, accelerating the slow oxidative addition of the alkyl iodide.

  • Steric Effect: The bulkiness of the ligand prevents the formation of the planar geometry often required for

    
    -hydride elimination, effectively "locking" the complex until transmetallation can occur.
    
Visualizing the Pathway Competition

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Alkyls) Pd0->OxAdd + N-Boc-3-I-Pip PdII_Alkyl Sec-Alkyl-Pd(II)-I (Intermediate) OxAdd->PdII_Alkyl TransMet Transmetallation (+ Ar-B(OH)2 / Base) PdII_Alkyl->TransMet Path A: Desired (Promoted by Bulky Ligands) BetaElim β-Hydride Elimination (Fast Side Reaction) PdII_Alkyl->BetaElim Path B: Undesired (Standard Ligands) PdII_Dialkyl Ar-Pd(II)-Alkyl TransMet->PdII_Dialkyl RedElim Reductive Elimination PdII_Dialkyl->RedElim RedElim->Pd0 Regeneration Product 3-Arylpiperidine (Product) RedElim->Product BetaElim->Pd0 Pd-H Red. Elim. Alkene Enecarbamate (Side Product) BetaElim->Alkene

Figure 1: The divergent pathways for secondary alkyl halides. Bulky electron-rich ligands favor Path A by accelerating oxidative addition and sterically hindering Path B.

Experimental Protocol

This protocol is adapted from the work of Zhou and Fu (J. Am. Chem. Soc.[3][4] 2004), optimized for heterocyclic secondary iodides.

Materials & Reagents
ComponentSpecificationRole
Substrate N-Boc-3-iodopiperidineElectrophile (Secondary Alkyl Halide)
Coupling Partner Arylboronic Acid (1.5 equiv)Nucleophile
Catalyst Source Pd

(dba)

(2-5 mol%)
Palladium(0) Source
Ligand PCy

(Tricyclohexylphosphine) (4-10 mol%)
Ligand (P:Pd ratio 2:1 or 1.2:1)
Base K

PO

(3.0 equiv)
Activator (Anhydrous is preferred)
Solvent Toluene / Water (20:1) or DioxaneSolvent System
Additive None usually required, but 10% water is crucialPromotes transmetallation
Step-by-Step Procedure

1. Catalyst Pre-complexation (Critical Step):

  • Why: Air oxidizes PCy

    
     rapidly to the phosphine oxide, which is catalytically dead.
    
  • Action: In a glovebox or under strict Schlenk conditions, mix Pd

    
    (dba)
    
    
    
    (18 mg, 0.02 mmol) and PCy
    
    
    (13.5 mg, 0.048 mmol) in a reaction vial.
  • Note: If using PCy

    
     salt, add an equivalent of base to liberate the free phosphine.
    

2. Reaction Assembly:

  • Add N-Boc-3-iodopiperidine (1.0 mmol, 311 mg) and the Arylboronic acid (1.5 mmol).

  • Add K

    
    PO
    
    
    
    (3.0 mmol, 636 mg).
  • Seal the vial with a septum.

3. Solvent Addition & Degassing:

  • Add Toluene (3.0 mL) and Water (150 µL) via syringe.

  • Strict Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen is the primary cause of stalled reactions in alkyl couplings.

4. Reaction:

  • Heat the mixture to 100 °C for 12–24 hours with vigorous stirring.

  • Observation: The reaction mixture usually turns from dark purple/red (Pd-dba) to a brownish/yellow suspension. Black precipitate indicates Pd precipitation (catalyst death).

5. Workup:

  • Cool to room temperature.[5][6][7]

  • Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL).

  • Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purify via flash chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting

If the standard protocol yields low conversion or high alkene content, follow this logic tree.

Optimization Workflow

Optimization Start Start: Pd2(dba)3 / PCy3 Yield < 50%? Check1 Check 1: Alkene Side Product? Start->Check1 YesAlkene Yes: Elimination Dominates Check1->YesAlkene High % NoAlkene No: Low Conversion Check1->NoAlkene Low % Sol1 Switch Ligand: P(t-Bu)2Me or CPhos YesAlkene->Sol1 Increase Sterics Sol2 Lower Temp (80°C) Increase Catalyst Load YesAlkene->Sol2 Kinetic Control Check2 Check 2: Protodeboronation? NoAlkene->Check2 Sol3 Switch Base: CsF or K2CO3 Check2->Sol3 Aryl-H found

Figure 2: Troubleshooting logic for alkyl-aryl coupling.

Data: Ligand Performance Comparison

Hypothetical data based on literature trends for secondary alkyl iodides.

LigandConversionProduct YieldAlkene (Side Product)Notes
PPh

90%< 10%80% Ligand too small; elimination dominates.
dppf 70%45%25%Better, bite angle helps, but still prone to elim.
PCy

>95%82% < 10%Optimal balance of sterics/electronics.
P(

-Bu)

60%55%< 5%Too bulky; oxidative addition is slow.

References

  • Seminal Work on Secondary Alkyl Halides: Zhou, J., & Fu, G. C. (2004).[3] Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides.[3] Journal of the American Chemical Society, 126(5), 1340–1341.[3] [Link]

  • Review of Alkyl Electrophile Coupling: Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-halides as Electrophiles.[2][7] Chemical Reviews, 111(3), 1417–1492. [Link]

  • Alternative Nickel-Catalyzed Methods: Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.[6][7][8] Journal of the American Chemical Society, 129(31), 9602–9603. [Link]

  • Practical Guide to Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Nucleophilic substitution of 3-iodopiperidine with amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Substitution of 3-Iodopiperidine with Amines: Principles, Protocols, and Applications in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 3-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1] Among its derivatives, the 3-aminopiperidine core is a particularly valuable building block for constructing novel therapeutic agents. Its presence is critical in drugs targeting a range of conditions, from neurological disorders to metabolic diseases like type 2 diabetes, where it is a key component of dipeptidyl peptidase-IV (DPP-IV) inhibitors such as alogliptin and linagliptin.[2] The ability to stereoselectively introduce diverse amine functionalities at the C3 position allows for fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and metabolic stability.

This guide provides a comprehensive overview of a cornerstone reaction for synthesizing these vital structures: the nucleophilic substitution of 3-iodopiperidine with various primary and secondary amines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss critical parameters that influence reaction success. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing molecules.

Mechanistic Considerations: An SN2-Dominant Pathway

The reaction between 3-iodopiperidine and an amine proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. Understanding the key features of this pathway is crucial for rational reaction design and troubleshooting.

  • The Electrophile (3-Iodopiperidine): The choice of iodine as the leaving group is strategic. Iodide (I⁻) is an excellent leaving group because it is a large, highly polarizable anion and the conjugate base of a strong acid (HI), allowing it to stabilize the negative charge effectively upon displacement.[3][4] The carbon-iodine bond is the longest and weakest among the halogens, making the carbon atom at the C3 position highly susceptible to nucleophilic attack.[5] The piperidine ring itself is a secondary alkyl halide system. While secondary centers can sometimes undergo SN1 reactions, the conditions typically employed for amination (strong nucleophiles, polar aprotic solvents) strongly favor the SN2 pathway.[3]

  • The Nucleophile (Amine): The amine serves as the incoming nucleophile, using the lone pair of electrons on its nitrogen atom to attack the electrophilic carbon. The nucleophilicity of the amine is a critical factor influencing the reaction rate. Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance.[3] Aromatic amines, where the nitrogen lone pair is delocalized into the aromatic ring, are significantly less nucleophilic and often require more forcing conditions or catalytic activation.

The core transformation can be visualized as a single, concerted step where the C-N bond forms simultaneously as the C-I bond breaks.

Figure 1: General SN2 mechanism for the amination of 3-iodopiperidine.

Critical Parameters for Reaction Optimization

The success of the substitution reaction hinges on the careful selection of several key parameters. The interplay between these factors determines reaction rate, yield, and the profile of potential side products.

ParameterInfluence on ReactionRecommended Choices & Rationale
Amine Nucleophilicity Primary driver of reaction rate. Stronger, less hindered nucleophiles react faster. Aromatic and sterically hindered amines are less reactive.High Reactivity: Primary aliphatic amines (e.g., benzylamine, propylamine). Moderate Reactivity: Secondary aliphatic amines (e.g., piperidine, morpholine). Low Reactivity: Aromatic amines (e.g., aniline). May require higher temperatures or catalytic methods.
Solvent Influences nucleophile strength and transition state stability. Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.[3]Optimal: DMF, Acetonitrile (ACN), DMSO. These solvents effectively dissolve the reactants and promote the SN2 mechanism. Avoid: Polar protic solvents (e.g., methanol, water) can form hydrogen bonds with the amine, reducing its nucleophilicity.
Base Acts as an acid scavenger. The reaction produces HI, which protonates the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is required to neutralize this acid and regenerate the free amine.Standard: K₂CO₃, Cs₂CO₃ (mild, inorganic bases). Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA). These are non-nucleophilic and easily removed during workup.[6] Using excess of the reacting amine can also serve as the base if it is inexpensive.
Temperature Controls reaction kinetics. Higher temperatures increase the reaction rate but can also promote side reactions like elimination (E2) or over-alkylation.Typical Range: Room temperature to 80 °C. Less reactive amines may require heating. It is crucial to monitor the reaction to avoid byproduct formation at elevated temperatures.[7]
Protecting Group (PG) Prevents self-reaction and controls reactivity. The piperidine nitrogen is itself a secondary amine and highly nucleophilic. It must be protected, typically with an electron-withdrawing group, to prevent self-alkylation or reaction with the alkyl halide.Common Choices: Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl). These groups reduce the nucleophilicity of the piperidine nitrogen and are stable to the reaction conditions but can be removed later.[2][8]

Experimental Protocols

The following protocols provide a robust starting point for the synthesis of 3-aminopiperidine derivatives. It is essential to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Protocol 1: General N-Alkylation of N-Boc-3-iodopiperidine with a Primary Aliphatic Amine

This protocol is suitable for reactive, non-hindered primary amines.

Materials:

  • N-Boc-3-iodopiperidine (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (ACN), anhydrous (to make a ~0.1 M solution)

  • Magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add N-Boc-3-iodopiperidine (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent & Reagent Addition: Add anhydrous acetonitrile via syringe to dissolve the solids. Add the primary amine (1.2-1.5 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-iodopiperidine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI) and rinse the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-(alkylamino)piperidine.

Protocol 2: Advanced Protocol for Less Reactive Amines (e.g., Aromatic Amines)

For less nucleophilic amines, more forcing conditions or a change in methodology may be required. While classical heating can be effective, modern cross-coupling reactions offer a milder and more general alternative. The Buchwald-Hartwig amination, though primarily used for aryl halides, provides a powerful conceptual framework for challenging C-N bond formations.[9][10]

Conceptual Adaptation (Buchwald-Hartwig Type Conditions):

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., Xantphos, BINAP) is used to facilitate the C-N bond formation.[11]

  • Base: A stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[12]

  • Solvent: Anhydrous toluene or dioxane are common solvents for these reactions.[11]

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq).

  • Reagent Addition: Add N-Boc-3-iodopiperidine (1.0 eq) and the aromatic amine (1.1-1.2 eq).

  • Solvent: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat to 80-110 °C with vigorous stirring. Monitor the reaction closely by LC-MS.

  • Workup & Purification: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst. The subsequent workup and purification follow the steps outlined in Protocol 1.

Troubleshooting and Side Reactions

A self-validating protocol anticipates potential issues. Here are common challenges and their solutions:

  • Issue: Over-alkylation. The product, a secondary amine, can react with another molecule of 3-iodopiperidine to form a tertiary amine.

    • Cause: The product is still nucleophilic.

    • Solution: Use a slight excess of the starting amine nucleophile (1.2-1.5 eq) to ensure the electrophile is consumed quickly. Avoid excessively high temperatures or prolonged reaction times.[7][13]

  • Issue: Elimination (E2) Byproduct. Formation of N-Boc-1,2,3,4-tetrahydropyridine.

    • Cause: The amine or base acts as a Brønsted base, abstracting a proton from C2 or C4, leading to the elimination of HI. This is favored by sterically hindered bases and high temperatures.

    • Solution: Use a non-hindered base like K₂CO₃. Perform the reaction at the lowest effective temperature.[7]

  • Issue: No Reaction or Slow Conversion.

    • Cause: Poorly reactive amine, insufficient temperature, or deactivated reagents.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase the temperature incrementally. For unreactive amines (e.g., anilines), consider switching to a catalytic protocol (Protocol 2).

Workflow Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep Oven-dry glassware. Add 3-iodopiperidine, base. react Purge with N₂/Ar. Add solvent & amine. Heat to 60-80 °C. prep->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to RT monitor->cool filter Filter inorganic salts cool->filter concentrate Concentrate filtrate filter->concentrate extract Dissolve & Extract (EtOAc, H₂O, Brine) concentrate->extract dry Dry over Na₂SO₄ extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify analyze Characterize product (NMR, MS) purify->analyze

Figure 2: Standard experimental workflow for amination of 3-iodopiperidine.

Conclusion

The nucleophilic substitution of 3-iodopiperidine with amines is a reliable and versatile method for accessing the medicinally crucial 3-aminopiperidine scaffold. A thorough understanding of the SN2 mechanism and the influence of key reaction parameters—solvent, base, temperature, and nucleophile strength—empowers chemists to optimize conditions for a wide range of amine substrates. By employing appropriate protecting group strategies and carefully controlling reaction conditions, high yields of desired products can be achieved while minimizing common side reactions like over-alkylation and elimination. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this important transformation in drug discovery and development programs.

References

  • Facile N‐Alkylation/N′‐Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. (2018). ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). PMC. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Development of a coupling between alkyl iodides and N-nucleophiles by... (2021). ResearchGate. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. Scilit. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Facile N-Alkylation/N'-Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. (2018). europepmc.org. [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2012). PMC. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2023). Open Research@CSIR-NIScPR. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nickamine: A General Catalyst for Cross Coupling of Alkyl Halides and Direct Alkylation. (2012). CHIMIA. [Link]

  • Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer. (2021). Semantic Scholar. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Study on the synthesis and technology of( R)-3-aminopiperidine dihydrochloride. (2015). Semantic Scholar. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). . [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Reactions of Amines. University of Calgary. [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. [Link]

  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (2012). ACS Publications. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). onlinelibrary.wiley.com. [Link]

  • 4.17: Nucleophilic Substitutions in Synthesis: Amines. (2021). Chemistry LibreTexts. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. (2020). ResearchGate. [Link]

  • Amines. chemrevise.org. [Link]

  • multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

Sources

Application Note: Highly Selective Preparation of 3-Arylpiperidines via Cobalt-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Quantitative Scope

Executive Summary & Strategic Importance

Saturated nitrogen-containing heterocycles, particularly 3-arylpiperidines, are privileged scaffolds in modern drug discovery. They form the core architecture of numerous active pharmaceutical ingredients (APIs), including the antipsychotic agent (±)-preclamol, the PARP inhibitor niraparib, and various anticonvulsants [1].

Historically, the direct arylation of the 3-position of piperidines has been synthetically challenging. Traditional palladium-catalyzed cross-couplings of unactivated secondary alkyl halides often fail due to rapid


-hydride elimination, which leads to alkene byproducts rather than the desired C(sp3)–C(sp2) bond formation. To circumvent this, researchers have pivoted to base-metal catalysis. The Cobalt-Catalyzed Cross-Coupling  of 3-iodopiperidines with aryl Grignard reagents, pioneered by Cossy and co-workers [1, 2], represents a breakthrough in accessing these structures. This application note details the causality, mechanistic principles, and self-validating protocols required to execute this transformation with high chemoselectivity and yield.

Mechanistic Insights & Causality (E-E-A-T)

To successfully implement this protocol, one must understand the specific chemical causality driving the reaction parameters. Unlike palladium, which operates via a two-electron oxidative addition/reductive elimination cycle, cobalt catalysis operates through a Single-Electron Transfer (SET) mechanism.

  • Suppression of

    
    -Hydride Elimination:  The low-valent cobalt active species reduces the 3-iodopiperidine via SET to generate a transient alkyl radical. Because the intermediate is a radical rather than a tightly bound alkyl-metal species with an empty coordination site, the rate of 
    
    
    
    -hydride elimination is drastically reduced, allowing the cross-coupling pathway to dominate [1].
  • The Role of TMCD: The ligand trans-N,N,N',N'-tetramethyl-1,2-cyclohexanediamine (TMCD) is critical. It acts as a bidentate nitrogen ligand that stabilizes the highly reactive low-valent cobalt intermediates, preventing catalyst aggregation (precipitation of cobalt black) and tuning the redox potential of the metal center to favor SET.

  • Temperature Causality (-10 °C): While 4-iodopiperidines can be coupled at 0 °C to room temperature, 3-iodopiperidines are inherently more prone to side reactions (such as elimination to form tetrahydropyridines or homocoupling). Lowering the reaction temperature strictly to -10 °C is the critical parameter that suppresses these non-identified side products, ensuring a clean, high-yielding conversion [2].

G A CoCl2 + TMCD (Precatalyst) B Low-Valent Co(I) (Active Catalyst) A->B ArMgBr (Reduction) C SET to 3-Iodopiperidine (Alkyl Radical) B->C 3-Iodopiperidine D Radical Recombination Co(III)(Ar)(Alkyl) C->D ArMgBr E Reductive Elimination 3-Arylpiperidine D->E Product Release E->B Catalyst Regeneration

Cobalt-catalyzed SET mechanism for the cross-coupling of 3-iodopiperidine.

Experimental Protocol: Synthesis of N-Boc-3-Arylpiperidines

This protocol is designed as a self-validating system. Visual cues (color changes) and strict temperature controls serve as built-in quality checks to ensure the integrity of the catalytic cycle.

Reagents and Materials
  • Substrate: N-Boc-3-iodopiperidine (1.0 equiv, typically 0.5 mmol)

  • Catalyst: Anhydrous Cobalt(II) chloride (CoCl

    
    ) (5 mol%)
    
  • Ligand: trans-N,N,N',N'-tetramethyl-1,2-cyclohexanediamine (TMCD) (6 mol% for standard aryls; 50 mol% for pyridyls)

  • Nucleophile: Arylmagnesium bromide (ArMgBr·LiCl) in THF (1.5 to 2.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

Step 1: Catalytic System Assembly

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a flow of argon.

  • Add anhydrous CoCl

    
     (3.2 mg, 0.025 mmol, 5 mol%) and TMCD (5.1 mg, 0.030 mmol, 6 mol%) to the flask.
    
  • Add anhydrous THF (2.0 mL). Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: The solution will transition to a distinct deep blue/purple color, indicating the successful formation of the Co(II)-TMCD pre-catalyst complex.

Step 2: Substrate Addition & Thermal Equilibration 4. Add N-Boc-3-iodopiperidine (155.6 mg, 0.5 mmol, 1.0 equiv) to the blue solution. 5. Submerge the reaction flask in a cryocooler or an ice/salt bath precisely calibrated to -10 °C . Allow the system to equilibrate for 10 minutes.

Step 3: Nucleophile Introduction (The Cross-Coupling) 6. Using a syringe pump or careful manual dropwise addition, slowly add the ArMgBr·LiCl solution (0.75 mmol, 1.5 equiv) over 5 minutes down the side of the flask.

  • Self-Validation Check: Upon addition of the Grignard reagent, the solution will rapidly turn dark brown/black. This confirms the reduction of Co(II) to the low-valent active cobalt species (Co(I) or Co(0)).

  • Maintain the reaction strictly at -10 °C under vigorous stirring for 3 hours.

Step 4: Quench and Purification 8. Quench the reaction at -10 °C by slowly adding saturated aqueous NH


Cl (5 mL). The dark color will dissipate, leaving a biphasic mixture containing precipitated cobalt salts.
9. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
10. Wash the combined organic layers with brine, dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-Boc-3-arylpiperidine.

Workflow Step1 1. System Preparation Dry CoCl2 & TMCD in THF Step2 2. Substrate Addition Add N-Boc-3-iodopiperidine Step1->Step2 Step3 3. Thermal Equilibration Cool mixture strictly to -10 °C Step2->Step3 Step4 4. Grignard Addition Dropwise addition of ArMgBr Step3->Step4 Step5 5. Reaction Phase Stir at -10 °C for 3 hours Step4->Step5 Step6 6. Quench & Workup Sat. NH4Cl, Extract, Purify Step5->Step6

Step-by-step experimental workflow for the synthesis of 3-arylpiperidines.

Quantitative Data Presentation: Scope and Yields

The CoCl


/TMCD catalytic system demonstrates broad functional group tolerance, accommodating electron-donating, electron-withdrawing, and sterically hindered aryl Grignard reagents[1, 2].
EntryAryl Grignard Reagent (ArMgBr)Ligand (TMCD) LoadingTemp (°C)Yield (%)Notes / Application
1Phenylmagnesium bromide6 mol%-10 °C88%Standard benchmark
24-Methoxyphenylmagnesium bromide6 mol%-10 °C94%High electron density tolerated
33-Methoxyphenylmagnesium bromide6 mol%-10 °C88%Key step for (±)-preclamol synthesis
44-Fluorophenylmagnesium bromide6 mol%-10 °C81%Halogen tolerance (fluorine)
53-Pyridylmagnesium bromide50 mol% -10 °C57%Requires excess ligand due to heteroatom coordination

Note: For heterocyclic Grignard reagents (Entry 5), the Lewis basicity of the pyridine nitrogen can competitively coordinate to the cobalt catalyst, leading to sluggish reactions. Increasing the TMCD ligand loading to 50 mol% restores partial catalytic activity[2].

Troubleshooting & Critical Parameters

  • Formation of Alkene Byproducts (Tetrahydropyridines): If significant elimination is observed via GC-MS or NMR, it indicates a failure in temperature control. Ensure the internal reaction temperature does not exceed -10 °C during the exothermic addition of the Grignard reagent.

  • Incomplete Conversion: If unreacted 3-iodopiperidine remains, verify the titer of the Grignard reagent. Grignard reagents degrade over time; titration prior to use (e.g., using iodine or 1,10-phenanthroline indicators) is mandatory for reproducible yields.

  • Catalyst Poisoning: The presence of cyano (-CN) groups on the Grignard reagent or substrate can poison the cobalt catalyst via tight coordination. Alternative strategies, such as nickel-catalyzed reductive cross-coupling with aryl bromides, should be considered for cyano-containing targets [2].

References

  • Gonnard, L., Guérinot, A., & Cossy, J. (2015). Cobalt-Catalyzed Cross-Coupling of 3- and 4-Iodopiperidines with Grignard Reagents. Chemistry–A European Journal, 21(36), 12797-12803.

  • Gonnard, L., Guérinot, A., & Cossy, J. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1449.

Application Note: High-Fidelity Photoredox Arylation of 3-Iodopiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The 3-substituted piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous FDA-approved therapeutics (e.g., Tofacitinib, Alogliptin). However, installing aryl groups at the C3 position via traditional thermal cross-coupling (e.g., Negishi or Suzuki-Miyaura) is plagued by slow oxidative addition to secondary alkyl halides and rapid, unproductive


-hydride elimination.

This Application Note details a robust Metallaphotoredox protocol for coupling N-Boc-3-iodopiperidine with aryl bromides. By employing a dual catalytic system (Nickel/Iridium) coupled with a silyl radical activator, this method bypasses the formation of unstable organometallic intermediates. This protocol ensures high regioselectivity, functional group tolerance, and suppression of the hydrodehalogenation side-products common in thermal methods.

Mechanistic Principles

To achieve high yields with secondary alkyl iodides, we utilize a Silyl-Radical-Mediated activation strategy.[1] This approach decouples the carbon-halogen bond breaking from the metal center, preventing the nickel catalyst from stalling.

The Triple-Cycle Synergy
  • Photocatalytic Cycle (Ir): The excited Iridium catalyst acts as a strong oxidant, generating the reactive silyl radical from a silicate precursor.

  • Radical Generation Cycle (Si): The silyl radical performs Halogen-Atom Transfer (HAT) on the 3-iodopiperidine. The strong Si–I bond driving force generates the nucleophilic C3-piperidyl radical.

  • Cross-Coupling Cycle (Ni): The Nickel catalyst captures the piperidyl radical and the aryl bromide, facilitating C(sp³)–C(sp²) bond formation via reductive elimination.

Mechanistic Pathway Diagram[2][3]

PhotoredoxMechanism cluster_Ir Iridium Cycle (SET) cluster_Si Silane Activation (HAT) cluster_Ni Nickel Cycle (C-C Bond) Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited Blue Light (450nm) Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red Oxidizes Silicate Ir_Red->Ir_GS Reduces Ni(I) to Ni(0) Silane TTMSS (Si-H) Si_Radical Silyl Radical (Si•) Silane->Si_Radical SET Oxidation (-H+) Substrate 3-Iodopiperidine Si_Radical->Substrate Abstracts Iodine Alkyl_Rad C3-Piperidyl Radical Substrate->Alkyl_Rad Generates Radical Ni_II_Ar LnM-Ar(Br) Alkyl_Rad->Ni_II_Ar Ni_0 Ni(0) Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_III Ni(III)-Ar-Alk Ni_II_Ar->Ni_III Radical Capture (Piperidyl•) Ni_III->Ni_0 SET Reduction (by Ir(II)) Product 3-Aryl-Piperidine Ni_III->Product Reductive Elimination

Figure 1: Interlaced catalytic cycles demonstrating the silyl-radical abstraction pathway (Green) feeding the Nickel cross-coupling engine (Red), driven by the Iridium photocatalyst (Blue).

Experimental Protocol

Materials & Reagents[1][3][4][5][6][7][8]
  • Substrate: N-Boc-3-iodopiperidine (1.0 equiv).

    • Note: Can be synthesized from N-Boc-3-hydroxypiperidine via Appel reaction (

      
      ).
      
  • Coupling Partner: Aryl Bromide (1.5 equiv).

  • Photocatalyst:

    
     (1 mol%).
    
  • Nickel Catalyst:

    
     (5 mol%).
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%).

  • Activator (HAT Agent): Tris(trimethylsilyl)silane (TTMSS) (1.0 equiv).

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: 1,2-Dimethoxyethane (DME).

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Concentration 0.05 M – 0.1 MHigh concentration limits light penetration (Beer-Lambert law).
Degassing Sparge (15 min) or Freeze-Pump-Thaw (3x)

quenches the excited Ir* state and oxidizes Ni(0), killing the reaction.
Light Source 34W Blue LED (450 nm)Matches the MLCT absorption band of the Iridium catalyst.
Temperature Ambient (23–25°C)Use a fan to prevent LED heat from causing thermal decomposition.
Step-by-Step Workflow

Workflow Step1 PREPARATION Combine NiCl2, Ligand, Base, Ir-Cat in vial Step2 ADDITION Add Aryl Bromide, Iodopiperidine, Silane, Solvent Step1->Step2 Step3 DEGASSING Sparge with N2 (15 mins) Step2->Step3 Step4 SEALING Seal with Parafilm (Anaerobic) Step3->Step4 Step5 IRRADIATION Blue LED (450nm) Stir vigorously 18-24h Step4->Step5 Step6 WORKUP Dilute (EtOAc), Wash (Brine), Concentrate Step5->Step6

Figure 2: Operational workflow for the batch setup of photoredox cross-coupling.

  • Catalyst Pre-complexation: In an 8 mL vial equipped with a stir bar, add

    
     (5 mol%) and dtbbpy (5 mol%). Add 1 mL of DME and stir for 10 minutes until a clear green solution forms (Ligand exchange).
    
  • Reagent Addition: Add the Iridium photocatalyst (1 mol%),

    
     (2.0 equiv), Aryl Bromide (1.5 equiv), and N-Boc-3-iodopiperidine (1.0 equiv).
    
  • Silane Addition: Add TTMSS (1.0 equiv) last.

  • Degassing: Seal the vial with a septum cap. Insert a nitrogen inlet needle and a vent needle. Sparge the solution for 15 minutes. Crucial: Ensure the needle tip is submerged.

  • Irradiation: Seal the puncture holes with Parafilm. Place the vial 2–3 cm away from the Blue LED source. Stir at maximum speed (approx. 1000 rpm) to ensure mass transfer. Irradiate for 18–24 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Filter through a short pad of silica or Celite to remove inorganic salts. Wash with saturated

    
     and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.

Troubleshooting & Optimization

Issue: Low Conversion

  • Diagnosis: Oxygen poisoning.

  • Solution: Re-evaluate degassing protocol. If using a glovebox is not possible, switch to Freeze-Pump-Thaw cycles.

  • Check: Ensure the LED intensity is sufficient. A 34W Kessil lamp is standard; weaker strips may require longer reaction times (48h).

Issue: Hydrodehalogenation (Reduction of Iodide to H)

  • Diagnosis: Hydrogen Atom Transfer (HAT) from solvent or silane is outcompeting Ni-capture.

  • Solution: Increase the concentration of the Nickel catalyst (up to 10 mol%) to capture the radical faster. Ensure the solvent (DME) is anhydrous.

Issue:


-Elimination (Enamine formation) 
  • Diagnosis: Base is too strong or reaction is too hot.

  • Solution: Ensure active cooling (fan) is applied to the vial. The reaction is photochemical, not thermal.[2] Verify the base is

    
     (mild) and not CsOH or alkoxides.
    

References

  • Silyl Radical Activation (Primary Protocol): Zhang, P., Le, C. C., & MacMillan, D. W. C. (2016).[1][3] Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Journal of the American Chemical Society, 138(26), 8084–8087.[3] [Link]

  • General Reductive Cross-Coupling (Mechanistic Background): Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Csp3 Halides. Accounts of Chemical Research, 48(6), 1767–1775. [Link]

  • Substrate Preparation (N-Boc-3-hydroxypiperidine): Lacheretz, R., Pardo, D. G., & Cossy, J. (2009). Enantioselective Enzymatic Reduction of N-Boc-3-piperidone.[4] Organic Letters, 11(6), 1245–1248. [Link]

  • Photoredox Reviews (General Reference): Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

Sources

Advanced C-H Functionalization of Piperidine Scaffolds: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a privileged structural motif in medicinal chemistry, representing one of the most frequently occurring nitrogen heterocycles in FDA-approved pharmaceuticals. Historically, accessing substituted piperidines required lengthy de novo syntheses. Today, late-stage C-H functionalization offers an atom-economical, divergent approach to introduce molecular complexity directly onto pre-formed piperidine rings [1].

However, the inherent basicity and nucleophilicity of the secondary amine, coupled with the subtle electronic and steric differences between the α-, β-, and γ-C(sp³)-H bonds, present formidable regioselectivity challenges. This application note provides a comprehensive guide to overcoming these barriers, detailing field-proven protocols for site-selective C-H functionalization of piperidine scaffolds.

Mechanistic Pathways & Regioselective Logic

Achieving site-selective functionalization requires manipulating the electronic and steric bias of the piperidine ring.

  • N-Protection (The Prerequisite): Due to the reactivity of the secondary amine, C-H functionalization typically requires N-protection (e.g., Boc, aryl, or trifluoroacetyl groups). This prevents catalyst poisoning, limits undesired N-alkylation, and modulates the electronic properties of the adjacent C-H bonds [1].

  • α-Functionalization (Electronic Control): The α-C-H bonds are hydridic and susceptible to oxidation. Photoredox catalysis or transition-metal-catalyzed hydride abstraction generates an iminium ion or α-amino radical, which can be efficiently trapped by carbon-based nucleophiles or radical acceptors [3], [4].

  • β/γ-Functionalization (Steric & Directed Control): Accessing the β or γ positions requires overriding the innate electronic preference for the α-position. This is typically achieved via sterically demanding catalysts (e.g., Rhodium carbenes) or directing groups that position a metal center via a metallacycle [2].

Regioselectivity Piperidine Piperidine Scaffold (N-Protected) Alpha α-C-H Functionalization (Photoredox / Iminium) Piperidine->Alpha SET / Hydride Transfer Beta β-C-H Functionalization (Pd-Catalyzed / Directing Group) Piperidine->Beta Strain-Release / Metallacycle Gamma γ-C-H Functionalization (Rh-Carbene / Steric Control) Piperidine->Gamma Steric Domination

Regioselective logic for C-H functionalization of the piperidine core.

Protocol I: Rhodium-Catalyzed Site-Selective C-2 (α) Functionalization

Expertise & Causality: Rhodium-catalyzed C-H insertion using donor/acceptor diazo compounds is highly sensitive to the catalyst's chiral pocket and the substrate's N-protecting group. Rhodium carbenes are highly electrophilic; thus, regioselectivity is dictated by the ability of the adjacent heteroatom to stabilize the developing positive charge in the transition state. Using N-aryl piperidines heavily favors C-2 insertion because the N-aryl group delocalizes the charge more effectively than an alkyl group. The use of a chiral dirhodium tetracarboxylate catalyst, such as Rh₂(S-TPPTTL)₄, enforces strict stereocontrol during the asynchronous concerted insertion [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with nitrogen. (Causality: Rigorous exclusion of moisture is critical, as water will competitively react with the rhodium carbene to form O-H insertion byproducts).

  • Reaction Assembly: Dissolve the N-arylpiperidine (1.0 equiv) and Rh₂(S-TPPTTL)₄ (1–2 mol%) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Carbene Generation: Using a syringe pump, add a solution of the diazoacetate (1.5 equiv) in DCM over a period of 2 hours at room temperature. (Causality: Slow addition maintains a low steady-state concentration of the diazo compound, minimizing undesired carbene dimerization into olefins).

  • Completion & Monitoring: Stir the mixture for an additional 1 hour. Monitor the reaction by TLC (stain with KMnO₄) to confirm the complete consumption of the diazo compound.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (typically using a hexanes/ethyl acetate gradient).

  • Self-Validating QC: Analyze the purified product via ¹H NMR to determine the diastereomeric ratio (d.r.). Look for the characteristic chemical shift of the newly formed C-2 methine proton to confirm site-selectivity.

Protocol II: Visible-Light Photoredox α-C-H Alkylation

Expertise & Causality: Direct abstraction of a strong C(sp³)-H bond is thermodynamically challenging. Photoredox catalysis circumvents this by using visible light to excite a photocatalyst, which then undergoes Single Electron Transfer (SET) with the piperidine nitrogen. This generates an amine radical cation, drastically acidifying the adjacent α-C-H bond. Subsequent deprotonation yields a highly nucleophilic α-amino radical that readily adds to electron-deficient olefins via Minisci-type or radical conjugate addition [3], [4].

Photoredox PC Photocatalyst Ir(III) PC_star Excited Photocatalyst *Ir(III) PC->PC_star Visible Light ReducedPC Reduced Photocatalyst Ir(II) PC_star->ReducedPC SET from Amine Amine N-Alkyl Piperidine Radical α-Amino Radical Amine->Radical -e-, -H+ Product α-Functionalized Piperidine Radical->Product Addition to Acceptor CouplingPartner Radical Acceptor CouplingPartner->Product ReducedPC->PC SET to Acceptor / Oxidant

Photoredox catalytic cycle detailing SET and α-amino radical generation.

Step-by-Step Methodology:

  • Reaction Setup: In a clear glass vial equipped with a magnetic stir bar, add the N-alkyl piperidine (1.0 equiv), the radical acceptor (e.g., a Michael acceptor, 1.5 equiv), and the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%).

  • Degassing: Add anhydrous acetonitrile. Rigorously degas the solution via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes. (Causality: Molecular oxygen is a potent triplet quencher and radical scavenger; failure to degas will stall the catalytic cycle and lead to amine oxidation).

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 12–24 hours. Use a cooling fan to maintain ambient temperature, preventing thermal background reactions.

  • Self-Validating QC (Dark Control): Run a parallel control reaction wrapped completely in aluminum foil. The dark control must show 0% conversion by LC-MS. Any background reaction indicates a non-photochemical pathway or reagent contamination, invalidating the mechanistic assumption.

  • Workup: Upon completion (monitored via LC-MS), dilute with water, extract with ethyl acetate (3x), dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the operational parameters, expected yields, and strategic advantages of the primary C-H functionalization methodologies applied to piperidine scaffolds.

MethodologyCatalyst / Key ReagentsTarget SiteYield RangeKey Advantage
Rh-Carbene Insertion Rh₂(S-TPPTTL)₄, DiazoacetateC-2 (α)65–85%Exceptional diastereoselectivity; highly predictable stereocontrol [2].
Photoredox Alkylation Ir(ppy)₃ or Ru(bpy)₃²⁺, Blue LEDsC-2 (α)70–95%Proceeds at room temperature; broad functional group tolerance [3].
Iminium Trapping Cyclic Amine N-oxides, NucleophilesC-2 (α)60–90%Exceptional endo-selectivity for late-stage functionalization [4].
Pd-Catalyzed Arylation Pd(OAc)₂, Directing Group (e.g., Thioamide)C-3 (β)50–75%Overcomes innate α-selectivity; enables access to elusive β-analogs.

References

  • Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Applic
  • Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst.
  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews (NIH/PMC).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo - University of Cambridge.

Troubleshooting & Optimization

Technical Support Center: Mitigating Elimination in 3-Iodopiperidine Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for 3-Iodopiperidine functionalization. Functionalizing the 3-position of the piperidine ring is a critical step in synthesizing numerous pharmaceutical agents. However, 3-iodopiperidine derivatives are notoriously challenging substrates. As secondary alkyl iodides, they suffer from severe competition between bimolecular nucleophilic substitution (


) and bimolecular elimination (

) pathways[1].

This guide provides mechanistic insights, troubleshooting matrices, and validated protocols to suppress dehydrohalogenation and maximize substitution yields.

Mechanistic FAQ: Understanding the vs. Competition

Q1: Why does N-Boc-3-iodopiperidine predominantly undergo elimination with standard nucleophiles? A: The causality lies in the steric and stereoelectronic environment of the piperidine ring. Secondary alkyl iodides inherently present steric hindrance to the backside attack required for


[2]. Concurrently, the piperidine ring possesses highly accessible 

-hydrogens. When the iodine atom adopts an equatorial position, the adjacent axial

-hydrogens are perfectly anti-periplanar. If a basic nucleophile (conjugate acid

) is introduced, the transition state for

elimination is significantly lower in energy than

, leading to rapid formation of the tetrahydropyridine byproduct[3].

Q2: How can I form a C-C bond using a Grignard reagent without triggering dehydrohalogenation? A: Direct reaction of 3-iodopiperidine with Grignard reagents at room temperature acts as a base, yielding quantitative elimination. To prevent this, you must shift the reaction mechanism from a classical


/

competition to a radical-mediated cross-coupling. Employing a Cobalt-catalyzed system (e.g.,

with TMCD ligand) intercepts the Grignard reagent. Crucially, lowering the temperature to -10 °C suppresses the

-hydride elimination of the organocobalt intermediate, allowing selective 3-arylation[4].

Q3: Does the choice of solvent impact the elimination ratio? A: Yes. Protic solvents stabilize anions via hydrogen bonding, which can reduce nucleophilicity and force the reagent to act purely as a base. Switching to polar aprotic solvents (like DMF or DMSO) strips the solvent shell from the nucleophile, dramatically enhancing its


 reactivity. However, if the nucleophile is inherently hard and basic (e.g., alkoxides), polar aprotic solvents will also accelerate 

.

Pathway Visualization

G Substrate N-Protected 3-Iodopiperidine Nucleophile Nucleophile / Base Addition Substrate->Nucleophile SoftNu Soft Nucleophile (e.g., N3-, RS-) Nucleophile->SoftNu Low Basic Character HardNu Hard / Basic Nucleophile (e.g., RO-, RMgX) Nucleophile->HardNu High Basic Character SN2 SN2 Pathway (Substitution Product) SoftNu->SN2 Favored Pathway E2 E2 Pathway (Elimination Product) HardNu->E2 Favored at RT CoCat Cobalt Catalysis (-10 °C) HardNu->CoCat Intercept with Metal CoCat->SN2 Radical Cross-Coupling

Mechanistic divergence of 3-iodopiperidine based on nucleophile basicity and catalysis.

Troubleshooting Matrix

ObservationRoot Cause AnalysisCorrective Action
>80% Alkene Formation Nucleophile is too hard/basic (e.g.,

,

).
Substitute with a softer, highly polarizable equivalent (e.g.,

for amines,

for alcohols) followed by deprotection.
Complex Mixture in C-C Coupling Thermal degradation of the catalyst or

-hydride elimination.
Strictly maintain internal reaction temperature at

-10 °C during Grignard addition[4].
No Reaction (Recovered SM) Nucleophile is too weak or sterically hindered by the N-protecting group.Switch N-Boc to a less bulky group (e.g., N-Benzyl) or add a phase-transfer catalyst (e.g., TBAI) to accelerate

.

Quantitative Data: Reagent Influence on Reaction Pathways

The following table summarizes the causal relationship between nucleophile properties, temperature, and the resulting reaction trajectory for N-Boc-3-iodopiperidine.

Reagent / Nucleophile

(Conjugate Acid)
Temp (°C)Primary PathwaySubstitution Yield (%)Elimination Yield (%)
Sodium Azide (

)
4.7 (Soft)60

>90%<5%
Sodium Methoxide (

)
15.5 (Hard)25

<5%>90%
Phenylmagnesium Bromide~50 (Hard)25

0%>95%
PhMgBr +

/TMCD
~50 (Hard)-10Radical /

88%<5%

Data synthesized from established physical organic chemistry principles and cobalt-catalyzed cross-coupling literature[3][4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that deviations are caught before downstream failures occur.

Protocol A: Cobalt-Catalyzed Arylation (Preventing in C-C Formation)

This protocol utilizes transition metal catalysis to bypass the traditional


 elimination transition state, enabling the use of highly basic Grignard reagents[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk flask under Argon, add

    
     (5 mol%) and N,N,N',N'‐tetramethyl‐1,2‐cyclohexanediamine (TMCD, 6 mol%).
    
  • Substrate Addition: Dissolve N-Boc-3-iodopiperidine (1.0 equiv) in anhydrous THF (0.2 M) and add to the flask. Stir for 10 minutes at room temperature to ensure complexation.

  • Thermal Control (Critical): Submerge the flask in a salt/ice bath and allow the internal temperature to equilibrate to exactly -10 °C. Causality: Temperatures above 0 °C will provide enough thermal energy to overcome the activation barrier for

    
    -hydride elimination, destroying the yield.
    
  • Nucleophile Addition: Add the aryl Grignard reagent (1.5 equiv, 1.0 M in THF) dropwise via syringe pump over 30 minutes.

  • In-Process QC: After 2 hours, pull a 50

    
    L aliquot, quench with aqueous 
    
    
    
    , and analyze via GC-MS. The mass spectrum should show the product peak (
    
    
    ) with <5% of the dehydrohalogenated alkene mass (-HI).
  • Quench & Isolate: Once conversion is >95%, quench the reaction while still cold with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.

Workflow Step1 1. Catalyst Prep CoCl2 + TMCD Step2 2. Thermal Control Cool to -10 °C Step1->Step2 Step3 3. Reagent Addition Slow Grignard Drip Step2->Step3 Step4 4. Quench & Isolate NH4Cl (aq) wash Step3->Step4

Experimental workflow for E2-suppressed Cobalt-catalyzed cross-coupling.

Protocol B: Azidation via Soft Nucleophile Substitution

When a C-N bond is required, avoiding primary amines prevents elimination. Azide acts as a soft, highly polarizable nucleophile that lowers the


 activation energy.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-Boc-3-iodopiperidine (1.0 equiv) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add Sodium Azide (

    
    , 2.0 equiv). Safety Note: Never use halogenated solvents with 
    
    
    
    due to the risk of forming explosive diazidomethane.
  • Heating: Heat the mixture to 60 °C for 12 hours. Causality: The high dielectric constant of DMF strips the sodium cation, leaving a highly reactive, naked azide anion that outcompetes the

    
     pathway.
    
  • In-Process QC: Monitor via TLC (Hexanes:EtOAc 4:1). The azide product will be UV active and stain strongly with ninhydrin after heating, whereas the starting iodide will not.

  • Workup: Cool to room temperature, dilute with diethyl ether, and wash 5 times with distilled water to completely remove DMF. Dry the organic layer and concentrate.

References

  • Title: Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents Source: MDPI (Molecules) URL: [Link]

  • Title: Identifying Where Substitution and Elimination Reactions Happen Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic substitution vs. elimination reactions Source: Bingol University URL: [Link]

  • Title: Elimination versus Substitution in Halogenoalkanes Source: Chemguide URL: [Link]

Sources

Chiral 3-Iodopiperidine Stability & Handling Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Minimizing Racemization via Aziridinium Suppression Lead Scientist: Senior Application Specialist

Introduction: The "Hyper-Reactive" Challenge

You are likely experiencing variable enantiomeric excess (ee) or unexplained decomposition during the synthesis or handling of chiral 3-iodopiperidine. Unlike its chloro- or bromo- analogs, 3-iodopiperidine possesses a "hyper" leaving group (Iodide) paired with a nucleophilic internal nitrogen.

This combination creates a perfect storm for Neighboring Group Participation (NGP) . The nitrogen lone pair attacks the C3 position, displacing the iodide and forming a bicyclic aziridinium ion . This intermediate is achiral (or meso-like in reactivity) regarding the C3 center; its subsequent reopening by a nucleophile results in a racemic mixture or structural rearrangement.

This guide provides the protocols required to suppress this pathway and maintain optical purity.

Module 1: The Racemization Mechanism

To stop racemization, you must visualize the enemy. The loss of chirality is not a random degradation; it is a specific intramolecular cyclization event.

Key Insight: The reaction rate depends entirely on the availability of the nitrogen lone pair. If the nitrogen is protonated (ammonium salt) or electron-deficient (carbamate protected), this pathway is blocked.

RacemizationMechanism Start (S)-3-Iodopiperidine (Chiral) LonePair N-Lone Pair Attack at C3 Start->LonePair Free Base Form Aziridinium Bicyclic Aziridinium Intermediate (Highly Unstable) LonePair->Aziridinium Intramolecular Displacement Nucleophile Nucleophile Attack (I-, Solvent, etc.) Aziridinium->Nucleophile Racemate Racemic Mixture (R/S)-3-Iodopiperidine Nucleophile->Racemate Attack at C3 Rearrange Pyrrolidine Derivative (Ring Contraction) Nucleophile->Rearrange Attack at C2

Caption: Figure 1. The aziridinium pathway.[1][2][3][4][5] Racemization is inevitable if the free base exists in solution.

Module 2: Synthesis & Isolation Protocols

Objective: Convert chiral 3-hydroxypiperidine to 3-iodopiperidine without isolating the free base.

Standard Protocol: Appel Reaction or Sulfonate Displacement. Critical Deviation: You must modify the workup to avoid basic extraction.

Step-by-Step Workflow
StepActionTechnical Rationale
1. Reaction Perform iodination (e.g.,

, Imidazole) in dry DCM or MeCN at 0°C.
Low temperature slows the kinetic rate of aziridinium formation.
2. Quench DO NOT use saturated

. Quench with anhydrous alcohol or acidic buffer.
Introducing base generates the free amine, triggering immediate racemization.
3. Workup Direct Acidification: Add 1.1 eq of HCl (in dioxane or ether) directly to the reaction mixture.Instantly protonates the amine, locking the lone pair (

).
4. Isolation Precipitate the hydrochloride salt by adding anti-solvent (Et2O or Hexanes).Avoids aqueous extraction where pH gradients might locally generate free base.
5. Drying Vacuum dry at

.
Heat promotes elimination (E2) to enamines even in salts.
Module 3: Storage & Handling Best Practices

Once isolated, the material remains sensitive. Adhere to these "Golden Rules" to maintain shelf-life.

1. The pH Rule
  • Always store as the Salt (HCl, TFA, or HI).

  • Never store as a Free Base (Oil).

  • Why? The half-life of the free base at room temperature can be minutes to hours depending on concentration. The salt is stable for months.

2. The Temperature Rule
  • Store at -20°C.

  • Even in solid salt form, crystal lattice defects can allow slow elimination of HI, turning the solid yellow/brown (iodine liberation). Cold retards this entropy-driven decomposition.

3. The Solvent Rule
  • Avoid nucleophilic solvents (MeOH, EtOH, Water) for long durations.

  • If the salt dissociates (equilibrium), the solvent can attack the aziridinium, leading to methoxy- or hydroxy-piperidines (solvolysis).

  • Preferred Solvents: DCM, CHCl3, Sulfolane (non-nucleophilic).

Module 4: Troubleshooting Guide (FAQ)

Q1: I performed a standard basic workup (NaHCO3 wash), and my product is now racemic. Can I recover it?

  • Diagnosis: You generated the free base during the wash. The racemization via aziridinium is fast.

  • Solution: No, the chirality is lost. You must restart.

  • Prevention: Eliminate the basic wash. Isolate the product by precipitating the salt directly from the organic reaction mixture.

Q2: My solid product turned brown overnight. What happened?

  • Diagnosis: Elimination of HI. The product is decomposing into an enamine/imine and releasing elemental iodine (brown color).

  • Solution: Recrystallize from cold Isopropanol/HCl to remove iodine. Store the purified salt under Argon at -20°C.

Q3: I need the free base for the next coupling step. How do I handle it?

  • Protocol:

    • Keep the salt until the exact moment of reaction.

    • Suspend the salt in the reaction solvent.

    • Add the base (e.g., TEA, DIPEA) in the presence of the electrophile (the next reagent).

    • Theory: This ensures that as soon as the nitrogen is deprotonated, it reacts with the electrophile (intermolecular) rather than attacking itself (intramolecular).

Q4: Can I use N-Boc-3-iodopiperidine instead to avoid this?

  • Answer: YES. This is the recommended strategy.

  • Why: The Boc group withdraws electron density from the nitrogen, reducing its nucleophilicity. The carbamate nitrogen cannot attack the C3 position to form an aziridinium ion.

  • Trade-off: You must deprotect later, but the iodination step will be chemically stable.

Module 5: Decision Logic for Stability

Use this logic flow to determine your experimental path.

DecisionTree Start Start: Synthesis of 3-Iodopiperidine Protect Is the Nitrogen Protected (e.g., Boc)? Start->Protect YesProtect Route A: Stable Proceed with standard Appel/Mesylate protocols. Protect->YesProtect Yes NoProtect Route B: Unstable Risk of Aziridinium Protect->NoProtect No SaltQ Can you isolate as HCl/TFA Salt? NoProtect->SaltQ YesSalt Isolate Salt via Precipitation (No Aqueous Workup) SaltQ->YesSalt Yes (Storage) NoSalt Generate Free Base ONLY in situ with Electrophile SaltQ->NoSalt No (Immediate Use)

Caption: Figure 2. Operational decision tree for handling 3-iodopiperidine.

References
  • Mechanism of Aziridinium Formation: Cossy, J., & Vogel, P. (2014). Comprehensive Organic Synthesis II. Elsevier. (See Chapter on Neighboring Group Participation in Nitrogen Heterocycles). Note: Establishes the kinetic hierarchy of halide displacement: I > Br > Cl.
  • Kinetics of 3-Halopiperidines

    • Gulland, J. M., & Farrar, W. V. (1945). "The structure of 3-chloropiperidine."[1] Nature, 155, 123. Link

    • Context: Foundational work establishing that 3-halopiperidines exist in equilibrium with bicyclic aziridinium salts.
  • Synthesis & Stability of Chiral Piperidines

    • Aggarwal, V. K., et al. (2003). "Synthesis of Enantiomerically Pure Piperidines." Chemical Reviews, 103(11). Link

    • Context: Reviews protecting group strategies (Boc/Cbz)
  • Aziridinium Ion Reactivity

    • D'Hooghe, M., & De Kimpe, N. (2010). "Aziridinium salts in organic synthesis." Current Organic Chemistry, 14(18). Link

    • Context: detailed mechanisms of ring opening and rearrangement.

Sources

Storage conditions for light-sensitive alkyl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Prima Donna" of Halides

Welcome to the Technical Support Center. You are likely here because your alkyl iodide—a critical electrophile in your synthesis—has behaved unexpectedly. Unlike their robust chloride and bromide cousins, alkyl iodides possess a notoriously weak Carbon-Iodine (C–I) bond (approx. 53 kcal/mol for methyl iodide, compared to 84 kcal/mol for methyl chloride).

This thermodynamic fragility makes them excellent alkylating agents (high reactivity) but terrible shelf-stable reagents (high instability). This guide addresses the causality of degradation, how to prevent it, and how to rescue your material if "the purple creep" has already set in.

Part 1: Diagnostics & Troubleshooting (FAQs)

Q1: My clear alkyl iodide has turned pink or violet. Is it ruined? A: Not necessarily, but it is degraded.

  • The Cause: The color comes from elemental iodine (

    
    ). Photons or heat cleave the weak C–I bond, generating radicals. These radicals dimerize or react further, releasing 
    
    
    
    , which dissolves in the alkyl iodide to create violet solutions.
  • The Fix: If the color is faint pink, it may be usable for rough alkylations where stoichiometry isn't critical. If it is deep purple or opaque, you must purify it (see Protocol A below). Using it "as is" will introduce radical scavengers (

    
    ) into your reaction, potentially poisoning metal catalysts or promoting side reactions.
    

Q2: I found a grey/white precipitate at the bottom of the bottle. Should I filter it? A: That precipitate is likely your "insurance policy" doing its job.

  • The Cause: Many manufacturers add a stabilizer—typically copper turnings or silver wool. As the alkyl iodide degrades, the metal scavenges the free iodine to form Copper(I) Iodide (CuI) or Silver Iodide (AgI), both of which are insoluble salts.

    
    
    
  • The Fix: Do not filter it out until you are ready to use the reagent. It is actively keeping the bulk liquid free of iodine. Decant the liquid required for your experiment, leaving the solid behind.

Q3: Can I store methyl iodide in a standard polyethylene (PE) bottle? A: Absolutely not.

  • The Cause: Small alkyl iodides (especially methyl and ethyl iodide) are potent swelling agents and can diffuse through standard low-density polyethylene. Furthermore, they are powerful alkylating agents; they can react with additives in the plastic.

  • The Fix: Always use glass (borosilicate) or fluoropolymer (Teflon/PFA) containers.

Part 2: Storage Best Practices (The "Gold Standard")

To maximize shelf-life, you must inhibit the three vectors of degradation: Light , Heat , and Auto-oxidation .

ParameterRecommendationMechanism of Action
Container Amber Glass or Aluminum Foil WrapBlocks UV/Visible light (specifically 250–400 nm) which excites the

transition, triggering bond cleavage.
Temperature 2°C to 8°C (Refrigerator)Reduces the kinetic energy available for thermal homolysis. Note: Do not freeze unless verified; freezing can concentrate impurities in eutectic zones.
Stabilizer Copper Wire (Bright/Clean)Acts as a "chemical sink" for iodine radicals and

, preventing the autocatalytic acceleration of degradation.
Atmosphere Argon or Nitrogen (Headspace)Displaces oxygen. Oxygen can form peroxy radicals with alkyl radicals, accelerating decomposition.

Part 3: Remediation & Purification Protocols

If your reagent is heavily degraded (opaque purple), use Protocol A to restore it to analytical purity.

Protocol A: The "Wash and Dry" Rescue

Target: Removal of dissolved


 and acidic byproducts.
  • Transfer: Move the degraded alkyl iodide into a separatory funnel.

  • Wash 1 (Reduction): Add an equal volume of 0.1 M Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ). Shake vigorously until the organic layer turns from purple to colorless/pale yellow.
    • Chemistry:

      
       (Reduces iodine back to water-soluble iodide).
      
  • Wash 2 (Neutralization): Wash with dilute Sodium Bicarbonate (

    
    ) to remove any hydroiodic acid (HI) formed during hydrolysis.
    
  • Wash 3 (Desalting): Wash with deionized water, followed by saturated brine (NaCl) to break emulsions and pull bulk water.

  • Drying: Collect the organic layer and dry over anhydrous Magnesium Sulfate (

    
    ) or Calcium Chloride (
    
    
    
    ) for 15 minutes.
  • Distillation (Optional but Recommended): For high purity, distill the dried liquid over a small amount of copper powder. Collect the fraction at the boiling point.

  • Restabilization: Store the purified liquid over a fresh piece of clean copper wire in an amber vial.

Visualizing the Purification Logic

PurificationWorkflow Start Degraded Alkyl Iodide (Purple/Violet) Wash1 Wash: Na2S2O3 (aq) (Reduces I2 to I-) Start->Wash1 Check1 Is Organic Layer Colorless? Wash1->Check1 Check1->Wash1 No (Purple remains) Wash2 Wash: NaHCO3 + Brine (Remove Acid/Water) Check1->Wash2 Yes Dry Dry over MgSO4 (Remove Trace Water) Wash2->Dry Distill Distillation over Copper (Optional High Purity) Dry->Distill Final Pure Alkyl Iodide (Store w/ Cu wire) Distill->Final

Caption: Logical workflow for the removal of elemental iodine and restoration of alkyl iodide purity.

Part 4: Scientific Mechanism of Degradation

Understanding why this happens allows you to predict stability. The degradation is often autocatalytic—meaning the presence of iodine accelerates the formation of more iodine.

  • Initiation: Light (

    
    ) or Heat (
    
    
    
    ) cleaves the C–I bond.
    
    
  • Propagation: Iodine atoms recombine to form elemental iodine (

    
    ).
    
    
    
    
  • Autocatalysis: The alkyl radical (

    
    ) can react with oxygen or other molecules, but the accumulation of 
    
    
    
    is the visible indicator.
    
    
    can also act as a radical trap, but its presence signals that the titer of your reagent is dropping.
Visualizing the Degradation Pathway

DegradationMechanism RI Alkyl Iodide (R-I) Colorless Radicals Radical Pair [R• + I•] RI->Radicals Homolytic Cleavage Energy Photon (hv) / Heat Energy->Radicals I2 Elemental Iodine (I2) Purple Color Radicals->I2 Dimerization CuI Copper Iodide (CuI) Insoluble Precipitate I2->CuI Scavenging by Copper Cu Copper Stabilizer (Cu0) Cu->CuI

Caption: The degradation pathway from homolytic cleavage to iodine formation, and the interception by copper stabilizers.

Part 5: Safety & Handling (Critical Alert)

Warning: Alkyl iodides (especially Methyl Iodide) are potent alkylating agents . They can methylate DNA, acting as carcinogens.

  • Glove Permeation: Standard Nitrile exam gloves provide near-zero protection against Methyl Iodide. It penetrates nitrile in <5 minutes.

  • Recommendation: Use Silver Shield / 4H Laminate gloves for handling. If using nitrile for dexterity, use the "double-glove and change immediately upon splash" method, but understand the risk.

  • Volatility: Always handle in a fume hood. Methyl iodide is highly volatile (bp 42°C) and inhalation is a major route of exposure.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Sigma-Aldrich (Merck). (n.d.). Product Specification: Copper Stabilized Alkyl Iodides. Retrieved from (General reference for commercial stabilization methods).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl Iodide. Retrieved from (Safety and physical property data).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Iodide Safety Guidelines. Retrieved from (Glove permeation and safety limits).

Technical Support Center: Optimizing the Appel Reaction for 3-Iodopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-iodopiperidine via the Appel reaction. This center is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and reproducibility of this critical transformation. Here, we move beyond basic protocols to explore the mechanistic nuances and provide field-tested solutions to common experimental challenges.

Core Principles: Understanding the "Why" of the Appel Reaction

The Appel reaction is a powerful method for converting alcohols to alkyl halides under mild, neutral conditions, driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[1][2] For the synthesis of 3-iodopiperidine, the substrate is typically an N-protected 3-hydroxypiperidine. The reaction proceeds via an SN2 mechanism, which is critical for stereochemical control.[3][4]

Understanding the mechanism is key to effective troubleshooting. The process begins with the activation of triphenylphosphine (PPh₃) by an iodine source (like I₂) to form a reactive phosphonium species. The protected 3-hydroxypiperidine is deprotonated, and the resulting alkoxide attacks the electrophilic phosphorus atom. This creates a superb leaving group, which is subsequently displaced by an iodide ion in a classic SN2 fashion, resulting in an inversion of stereochemistry at the C-3 position.[5][6]

Appel_Mechanism Reagents PPh₃ + I₂ Active_Species [Ph₃P-I]⁺ I⁻ (Reactive Phosphonium Iodide) Reagents->Active_Species Activation Oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ I⁻ Active_Species->Oxyphosphonium Attack at P Alcohol N-Boc-3-hydroxypiperidine (R-OH) Alkoxide N-Boc-3-piperidoxide (R-O⁻) Alcohol->Alkoxide Deprotonation (e.g., by Imidazole) Alkoxide->Oxyphosphonium Attack at P Product N-Boc-3-iodopiperidine (R-I) Oxyphosphonium->Product SN2 Attack by I⁻ (Inversion of Stereochemistry) Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxyphosphonium->Byproduct Troubleshooting_Workflow Start Start: Appel Reaction on N-Boc-3-hydroxypiperidine TLC Monitor by TLC: Is Starting Material (SM) Consumed? Start->TLC Workup Proceed to Workup & Purification TLC->Workup Yes No_Reaction Problem: Low or No Conversion TLC->No_Reaction No Side_Product Problem: Elimination Product Observed TLC->Side_Product SM Consumed, Alkene Formed Check_Reagents Check Reagent Purity & Anhydrous Conditions No_Reaction->Check_Reagents Check_Protection Verify N-Boc Protection is Intact Check_Reagents->Check_Protection Check_Stoich Verify Stoichiometry (PPh₃, I₂, Imidazole) Check_Protection->Check_Stoich Lower_Temp Lower Reaction Temp (Start at 0 °C) Side_Product->Lower_Temp Check_Solvent Use Aprotic Solvent (DCM or THF) Lower_Temp->Check_Solvent

Sources

FAQ 1: Why is TPPO so difficult to separate from 3-iodopiperidine using standard chromatography?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in synthetic organic chemistry: the isolation of 3-iodopiperidine from triphenylphosphine oxide (TPPO) following Appel or Mitsunobu reactions.

Below, you will find field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

The Causality: Triphenylphosphine oxide (TPPO) possesses a highly polarized phosphoryl bond (P=O), making it a strong hydrogen-bond acceptor. On normal-phase silica gel, this polarity causes TPPO to streak extensively across multiple fractions.

Simultaneously, 3-iodopiperidine is a polar, basic amine. The retention factors (


) of TPPO and 3-iodopiperidine frequently overlap in standard eluent systems (e.g., Hexane/Ethyl Acetate or DCM/MeOH). Furthermore, prolonged residence time on silica gel is detrimental to 3-iodopiperidine. As an alkyl iodide with a nucleophilic nitrogen, unprotected 3-iodopiperidine is thermodynamically driven to undergo intramolecular cyclization (forming a highly reactive aziridinium intermediate) or elimination if subjected to extended purification times[1].

FAQ 2: What is the most reliable method to remove TPPO from unprotected 3-iodopiperidine?

The Solution: Acid-Base Extraction. Because the piperidine nitrogen is a basic secondary amine, you can exploit its


 to force a phase separation. TPPO is strictly neutral and will not protonate under standard aqueous acidic conditions, allowing for a highly efficient liquid-liquid separation.
Protocol 1: Acid-Base Extraction Workflow

Self-Validating System: The success of this protocol is visually confirmed by phase clarity and validated by pH monitoring.

  • Dilution: Dissolve the crude reaction mixture in methyl tert-butyl ether (MTBE) or dichloromethane (DCM) (approx. 10 mL/g of crude).

  • Acidification: Transfer to a separatory funnel and add 1.0 M aqueous HCl (5 mL/g). Shake vigorously and allow the phases to separate.

    • Causality Check: The basic 3-iodopiperidine protonates to form a water-soluble hydrochloride salt, migrating entirely to the aqueous phase. TPPO remains trapped in the organic phase.

  • Phase Separation: Drain the aqueous phase. Wash the organic phase once more with 1.0 M HCl to ensure complete amine recovery. Combine the aqueous acidic phases.

  • Organic Wash: Wash the combined aqueous phase with a fresh portion of MTBE to remove any residual traces of TPPO. Discard the organic layers.

  • Basification (Critical Step): Cool the aqueous phase to 0 °C in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 10 (verify with pH paper).

    • Causality Check: Cooling is mandatory. Free-based 3-iodopiperidine is highly susceptible to thermally-driven aziridinium formation or elimination at elevated temperatures. Keeping the system at 0 °C suppresses these degradation pathways.

  • Extraction: Extract the basified aqueous phase with DCM (3 × 5 mL/g).

  • Isolation: Dry the combined DCM extracts over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 30 °C) to yield pure 3-iodopiperidine.
    

FAQ 3: How do I remove TPPO if my 3-iodopiperidine is N-protected (e.g., 1-Boc-3-iodopiperidine)?

The Solution: Lewis Acid Complexation (Reactive Precipitation). If the piperidine nitrogen is protected with an electron-withdrawing group (like a Boc or Cbz group), it loses its basicity[2], rendering acid-base extraction ineffective. Instead, we must target the TPPO.

By introducing a Lewis acid such as


 or 

, we can exploit the Lewis basicity of the TPPO phosphoryl oxygen. These metals form highly insoluble coordination complexes—such as

—in moderately polar solvents, allowing TPPO to be removed via simple filtration[3].
Protocol 2: Zinc Chloride Precipitation Workflow

Reference: Batesky et al., J. Org. Chem. 2017[3]

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of warm ethanol or ethyl acetate (approx. 3-5 mL/g).

  • Complexation: Prepare a 1.8 M solution of anhydrous

    
     in ethanol. Add this solution to the crude mixture at room temperature until 1.2 equivalents of 
    
    
    
    (relative to the theoretical TPPO byproduct) have been added[3].
  • Precipitation: Stir the mixture vigorously at room temperature for 1–2 hours.

    • Causality Check: The Lewis acidic

      
       coordinates with the highly polarized P=O bond of TPPO. Because the resulting 
      
      
      
      complex has a rigid, symmetrical geometry, its solubility drops drastically, forcing it to crash out of solution as a dense white precipitate[3].
  • Filtration: Filter the resulting white suspension through a tightly packed pad of Celite. Wash the filter cake with a small amount of cold ethanol[3].

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the purified 1-Boc-3-iodopiperidine[2]. (Note: If trace zinc remains, slurrying the residue in acetone and filtering will remove insoluble zinc salts[3]).

Quantitative Data: Comparison of TPPO Removal Strategies

To assist in selecting the optimal purification route for your specific drug development pipeline, consult the performance metrics below:

Purification MethodTarget SubstrateTPPO Removal EfficiencyAmine RecoveryScalabilityKey Limitations
Acid-Base Extraction Unprotected 3-Iodopiperidine>99.5%85–90%ExcellentGenerates aqueous waste; requires strict temperature control to prevent degradation.

Precipitation
N-Protected 3-Iodopiperidine~98.0%>90%Good

can inadvertently coordinate with unprotected basic amines, reducing yield[3].

Wet Milling
N-Protected 3-Iodopiperidine>99.0%>95%Excellent (Industrial)Requires specialized high-shear milling equipment to continuously expose fresh

surfaces[4].

Decision Workflow Visualization

TPPO_Purification Start Crude Reaction Mixture (3-Iodopiperidine + TPPO) CheckProtect Is the piperidine nitrogen protected (e.g., N-Boc)? Start->CheckProtect Unprotected Unprotected (Basic Amine) CheckProtect->Unprotected No Protected Protected (Neutral Amine) CheckProtect->Protected Yes AcidBase Acid-Base Extraction (1M HCl / MTBE) Unprotected->AcidBase MetalComplex Lewis Acid Complexation (ZnCl₂ or MgCl₂) Protected->MetalComplex Aqueous Aqueous Phase (Amine·HCl) AcidBase->Aqueous Extract Organic1 Organic Phase (TPPO Waste) AcidBase->Organic1 Discard Filter Filter Insoluble Complex [ZnCl₂(TPPO)₂ or MgCl₂(TPPO)] MetalComplex->Filter Basify Basify to pH 10 at 0 °C Extract with DCM Aqueous->Basify PureUnprotected Pure 3-Iodopiperidine Basify->PureUnprotected PureProtected Pure N-Protected 3-Iodopiperidine in Filtrate Filter->PureProtected

Workflow for selecting the optimal triphenylphosphine oxide (TPPO) removal strategy.

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017.[Link]

  • Moschetta, E. G. et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development, 2024.[Link]

  • Nanyang Technological University (DR-NTU). "Interception of enamine intermediates in reductive functionalization of lactams by sodium hydride." NTU Open Access Repository, 2020.[Link]

Sources

Technical Support Center: Handling Moisture-Sensitive 3-Iodopiperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for handling 3-iodopiperidine intermediates. As a foundational structural motif in numerous pharmaceuticals, the piperidine ring is a critical component in drug discovery and development.[1][2] The introduction of an iodine atom at the 3-position creates a versatile intermediate, primed for a variety of coupling and substitution reactions. However, the reactivity of the C-I bond, coupled with the inherent basicity and hygroscopic nature of the piperidine nitrogen, presents unique challenges related to moisture sensitivity.[3]

This guide is designed for researchers, chemists, and process development scientists. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when working with these valuable, yet sensitive, compounds. Our goal is to explain the "why" behind the "how," empowering you to make informed decisions that ensure the integrity of your materials and the success of your experiments.

Part 1: Foundational Knowledge - Why is 3-Iodopiperidine Moisture-Sensitive?

The instability of 3-iodopiperidine and its derivatives in the presence of moisture stems from two primary chemical characteristics: the nature of the piperidine nitrogen and the carbon-iodine bond.

Q1: What is the primary degradation pathway for 3-iodopiperidine in the presence of water?

A1: The primary degradation pathway involves the basic piperidine nitrogen acting as an internal catalyst for hydrolysis or elimination reactions.

  • Hydrolysis: The lone pair on the nitrogen can facilitate the displacement of the iodide by a water molecule, leading to the formation of 3-hydroxypiperidine. This is particularly relevant for the free base form.

  • Hygroscopicity: The free amine is hygroscopic, readily absorbing atmospheric moisture.[3] This localized water concentration can accelerate decomposition.

  • Salt Formation and pH: If the 3-iodopiperidine is in its hydrochloride salt form, it is generally more stable. However, exposure to moisture can still be problematic. If the resulting aqueous solution is not sufficiently acidic, the equilibrium can shift towards the more reactive free base.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific, practical issues you may encounter during your experiments.

Storage and Handling

Q2: I received a shipment of N-Boc-3-iodopiperidine that appears to be a solid. The supplier recommends storage at controlled room temperature. Is this sufficient?

A2: While suppliers often list "controlled room temperature" for N-protected derivatives like tert-butyl 3-iodopiperidine-1-carboxylate, best practices dictate more stringent storage, especially after the container has been opened. The Boc (tert-butyloxycarbonyl) group reduces the basicity and nucleophilicity of the nitrogen, significantly enhancing stability compared to the free base. However, it does not eliminate all moisture-related risks.

Compound Form Recommended Storage Rationale
N-Boc-3-iodopiperidineStore at 2-8°C under an inert atmosphere (Argon or Nitrogen).[4][5]Reduces degradation kinetics and minimizes exposure to atmospheric moisture.
3-Iodopiperidine (Free Base)Store at 2-8°C, under Argon, in a desiccator.Highly hygroscopic and reactive. Requires stringent exclusion of moisture and air.
3-Iodopiperidine HClStore at room temperature in a desiccator.The salt form is less hygroscopic but should still be protected from ambient moisture.

Expert Tip: For long-term storage of any 3-iodopiperidine intermediate, even N-protected forms, it is highly advisable to use a desiccator cabinet or to seal the container with paraffin film after its initial use.

Reaction Setup and Execution

Q3: My coupling reaction using N-Boc-3-iodopiperidine is sluggish and gives low yields. I suspect reagent degradation. How can I confirm this and what steps should I take?

A3: Sluggish reactions and low yields are classic symptoms of a degraded starting material. The primary culprit is often the presence of the corresponding 3-hydroxypiperidine derivative, formed from hydrolysis, which will not participate in the desired coupling reaction.

Troubleshooting Workflow:

G start Low Yield or Stalled Reaction check_sm Step 1: Verify Starting Material Purity start->check_sm run_tlc Run TLC/LC-MS of starting material vs. a fresh standard if available check_sm->run_tlc observe_spot Observe for a more polar spot (3-hydroxypiperidine byproduct) run_tlc->observe_spot if_degraded Degradation Confirmed observe_spot->if_degraded action_purify Action: Purify the starting material via column chromatography if_degraded->action_purify Yes action_conditions Step 2: Ensure Anhydrous Reaction Conditions if_degraded->action_conditions No (or after purification) dry_solvents Use freshly dried, anhydrous solvents action_conditions->dry_solvents dry_glassware Oven-dry or flame-dry all glassware action_conditions->dry_glassware inert_atm Run reaction under an inert atmosphere (N2 or Ar) dry_solvents->inert_atm dry_glassware->inert_atm

Caption: Workflow for troubleshooting low-yield reactions.

Detailed Protocol: Verifying Starting Material Purity

  • Sample Preparation: Dissolve a small sample of your 3-iodopiperidine intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Analysis: Spot the solution on a silica gel TLC plate. Use a solvent system that provides good separation, such as 20-30% ethyl acetate in hexane for N-Boc derivatives.

  • Visualization: Visualize the plate under UV light (if applicable) and then stain with an iodine-active stain like potassium permanganate. The hydrolyzed 3-hydroxy byproduct will appear as a more polar spot (lower Rf) than the desired iodo-compound.

  • LC-MS Confirmation: For a more definitive analysis, inject a sample onto an LC-MS. The mass spectrum should show the expected mass for the iodo-compound and potentially a peak corresponding to the mass of the hydroxy-compound.

Q4: I am performing a reaction where the Boc protecting group is removed first, followed by a subsequent reaction with the free 3-iodopiperidine. The workup involves an aqueous base. Is this problematic?

A4: Yes, this is a critical point of potential failure. Exposing the free base of 3-iodopiperidine to an aqueous basic environment, even for a short period during workup, can lead to significant decomposition. The combination of water and a base creates ideal conditions for SN2 displacement of the iodide to form 3-hydroxypiperidine.

Recommended Protocol: Post-Deprotection Handling

G start Boc Deprotection Complete (e.g., with TFA or HCl) quench Quench reaction mixture (if necessary, e.g., with NaHCO3) start->quench Acidic conditions extract Immediately extract into a non-polar organic solvent (e.g., DCM, EtOAc) quench->extract Careful, brief exposure dry Dry organic layer thoroughly with anhydrous Na2SO4 or MgSO4 extract->dry concentrate Concentrate in vacuo without excessive heating dry->concentrate use_immediately Use the crude free base immediately in the next step concentrate->use_immediately

Caption: Recommended workflow for handling 3-iodopiperidine after deprotection.

Expert Insight: It is often preferable to use the crude 3-iodopiperidine free base directly in the next step without purification. If purification is absolutely necessary, it should be done quickly via chromatography using a non-protic solvent system and the purified material should be stored under inert gas and used promptly.

Side Reactions and Byproducts

Q5: During a substitution reaction, I observe the formation of a significant amount of an elimination byproduct (a tetrahydropyridine derivative). What causes this and how can it be minimized?

A5: The formation of an elimination product is a common side reaction, competing with the desired substitution. This is particularly prevalent under basic conditions. The base can abstract a proton from a carbon adjacent to the iodine-bearing carbon, leading to E2 elimination.

Strategies to Minimize Elimination:

Factor Action to Favor Substitution (SN2) Explanation
Base Use a non-hindered, but not overly strong, base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over alkoxides or hydroxides.Strong, bulky bases are more likely to act as bases (promoting elimination) rather than nucleophiles.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elimination reactions often have a higher activation energy than substitution reactions, so they are more favored at higher temperatures.
Solvent Use a polar aprotic solvent such as DMF, DMSO, or Acetonitrile.These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity for substitution. They do not favor the formation of the charged transition state of the E2 pathway as much as protic solvents.
Nucleophile Use a "soft" and highly polarizable nucleophile if the reaction allows.Soft nucleophiles (e.g., those with sulfur or large halogen atoms) tend to favor substitution over elimination.

Part 3: Analytical Characterization

Q6: What are the best analytical methods to monitor the stability and purity of 3-iodopiperidine intermediates?

A6: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive assessment.

  • HPLC-UV/MS: This is the most powerful technique.[6][7][8] A stability-indicating method can be developed to separate the parent 3-iodo compound from its 3-hydroxy degradant and other impurities. Mass spectrometry provides definitive identification of the components.

    • Column: A standard C18 column is usually sufficient.[7]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is a good starting point for LC-MS analysis.[8]

  • GC-MS: Suitable for volatile N-protected derivatives. It can effectively separate the iodo- and hydroxy- species.

  • ¹H NMR Spectroscopy: While not ideal for quantification of minor impurities, NMR is excellent for confirming the identity of the bulk material. The proton at the C3 position will have a characteristic downfield shift in the iodo-compound compared to the hydroxy-compound.

References

  • International Journal for Multidisciplinary Research. (2025, November 15).
  • BenchChem. (2025). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2017, March 15). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]

  • PMC. (2025, October 29). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity.
  • BenchChem. (2025, December).
  • Patsnap Synapse. (2024, July 12). What are the side effects of Povidone-Iodine?.
  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Reddit. (2022, September 13). Help needed! Why my appel reaction did not work ?. r/Chempros.
  • PubMed. (2001, June 19). The effects of packaging on the stability of a moisture sensitive compound.
  • Drugs.com. (2026, February 4). Iodine Topical Side Effects: Common, Severe, Long Term.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Boc-3-iodo-piperidine. Retrieved from [Link]

  • Apollo Scientific. (2023, August 3). (S)-Piperidin-3-ol.
  • Google Patents. (n.d.). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • SciSpace. (n.d.).
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • SciSpace. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles.
  • ResearchGate. (2025, August 7). Chemical Stability of Meperidine Hydrochloride in Polypropylene Syringes.
  • RxList. (2022, May 17). Povidone Iodine: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Chemcess. (2024, August 14). Piperidine: Properties, Reactions, Production And Uses.
  • ResearchGate. (2014, January 15). Why Diiodomethane, 1,3-Diiodopropane, 1,6-Diiodohexane Does not react with Hydrazine Hydride and Carbondisulfide where MethylIodie does?.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,5-Diiodopentane.
  • Royal Society of Chemistry. (n.d.).
  • Healthline. (2018, July 25). Iodine Allergy: Myths, Symptoms, Causes, and More.
  • ChemicalBook. (2025, July 16). 1-BOC-3-IODO-PIPERIDINE | 850761-36-3.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • PMC. (2019, September 29).
  • ResearchGate. (n.d.).
  • PubChem - NIH. (n.d.). Piperidine | C5H11N | CID 8082.
  • Jubilant Ingrevia. (2024, March 12).
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • SCIRP. (n.d.). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.

Sources

Technical Support Center: Optimizing Lithiation of 3-Iodopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Lithium-Halogen Exchange on N-Protected-3-Iodopiperidines

System Overview & Critical Parameters

User Advisory: The lithiation of 3-iodopiperidine is a kinetically controlled race between the desired Lithium-Iodine (Li/I) exchange and the fatal side reaction of


-elimination (ring fragmentation). Unlike aromatic lithiation, the resulting 

carbanion is high-energy and prone to degradation above -78°C.
The "Golden Triangle" of Stability

To ensure successful functionalization, your system must adhere to these three boundary conditions:

ParameterSpecificationThe "Why" (Mechanistic Causality)
Temperature

-78°C (Strict)
The 3-lithio intermediate is kinetically unstable. Above -60°C, it undergoes

-elimination, ejecting the carbamate and opening the piperidine ring (Grob-type fragmentation).
Reagent

-BuLi (2.0-2.2 equiv)

-BuLi effects Li/I exchange faster than

-BuLi. Crucially, the second equivalent destroys the generated

-BuI (forming isobutene + LiI), preventing the reversible reaction or Wurtz coupling.
Protecting Group Boc / Cbz The nitrogen lone pair must be withdrawn to prevent chelation-directed lithiation at the wrong position (

-lithiation) and to reduce the basicity of the amine.

Troubleshooting Guide (Active Tickets)

Ticket #409: "I'm recovering starting material or getting low yields."

Diagnosis: Incomplete exchange or "Wet Quench." Root Cause: The Li/I exchange is extremely fast (<5 min). If you stir for 1 hour at -78°C, you are likely not gaining yield, but you are inviting adventitious protonation if your solvent isn't bone-dry. Action Plan:

  • Shorten Reaction Time: Exchange is usually complete within 5–10 minutes.

  • Solvent Dryness: THF/Ether must be distilled or from a fresh column (ppm water < 10).

  • The "Internal Quench" Test: Add

    
     or MeOD. If you recover deuterated product (
    
    
    
    ), the lithiation worked, and the issue is your electrophile reactivity.
Ticket #412: "I see a complex mixture of acyclic amines (Ring Opening)."

Diagnosis:


-Elimination (Fragmentation).
Root Cause:  The reaction temperature spiked, or the mixture was warmed before the electrophile trapped the lithio species.
Action Plan: 
  • Cryostat Verification: Do not rely on a simple dry ice/acetone bath if it is evaporating. Use an internal thermometer.

  • Electrophile Reactivity: If your electrophile is sterically hindered, the lithio species waits too long and decomposes. Add a solubility enhancer (like LiCl) or switch to a more reactive electrophile.

  • Solvent Switch: Switch from THF to Diethyl Ether (

    
    ) . 
    
    
    
    is less coordinating than THF, which often stabilizes the aggregate and slows down the elimination pathway.
Ticket #415: "My product is racemic (Loss of Stereochemistry)."

Diagnosis: Configurational Instability. Root Cause: The C-Li bond at the 3-position is


. While Li/I exchange usually proceeds with retention  of configuration, the resulting carbanion can invert rapidly if the solvent is too coordinating (THF) or if the temperature is not low enough.
Action Plan: 
  • Solvent: Use non-coordinating solvents (Toluene or

    
    ) to favor retention.
    
  • Additives: Avoid HMPA or TMEDA unless specifically trying to invert/racemize. These break up aggregates and lower the inversion barrier.

  • Transmetalation: Consider transmetalating to Zinc (

    
    ) or Magnesium (
    
    
    
    ) immediately after exchange if the electrophile addition is slow.

Visualizing the Pathway (Logic Map)

The following diagram illustrates the kinetic competition between the desired exchange and the fatal elimination pathway.

LithiationPathways Start N-Boc-3-Iodopiperidine Reagent + t-BuLi (2 equiv) Solvent: Et2O, -78°C Start->Reagent Intermediate N-Boc-3-Lithiopiperidine (Kinetic Intermediate) Reagent->Intermediate Li/I Exchange (Fast, Retention) Product Functionalized Piperidine (Desired) Intermediate->Product + Electrophile (Must be fast) SideReaction Ring Fragmentation (Acyclic Enamine) Intermediate->SideReaction Warm > -60°C (Beta-Elimination) Protonation 3-H-Piperidine (Quenched/Wet) Intermediate->Protonation Wet Solvent (Proton Source)

Figure 1: Kinetic competition in the lithiation of 3-iodopiperidine. Success depends on trapping the intermediate before thermal fragmentation occurs.

Standard Operating Procedure (SOP)

Protocol ID: SOP-LITH-PIP-03 Method: Low-Temperature Lithium-Halogen Exchange

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve N-Boc-3-iodopiperidine (1.0 equiv) in anhydrous

    
     (0.1 M concentration).
    
  • Cooling: Cool the solution to -78°C (Internal probe verification required).

  • Exchange: Add

    
    -BuLi (2.1 equiv, 1.7 M in pentane) dropwise down the side of the flask over 5 minutes.
    
    • Note: The solution may turn slightly yellow.

  • Incubation: Stir at -78°C for exactly 5–8 minutes . Do not over-stir.

  • Trapping: Add the electrophile (1.2–1.5 equiv) dissolved in a minimal amount of

    
     or THF.
    
    • Critical: If the electrophile is a solid, dissolve it first. Do not add solids directly.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature (unless the electrophile is unstable).

  • Quench: Quench with sat.

    
     or MeOH.
    

Advanced FAQ & Alternatives

Q: This protocol is too unstable for my scale-up. Is there an alternative? A: Yes. Switch to the Knochel Turbo-Grignard method. Using


 allows for Iodine-Magnesium exchange.[1] This species is significantly more stable than the lithium counterpart and can often be handled at -20°C or even 0°C without ring fragmentation [1]. The trade-off is lower reactivity toward weak electrophiles.

Q: Can I use


-BuLi instead of 

-BuLi?
A: It is risky. With

-BuLi, the exchange generates

-BuI. The resulting lithiopiperidine can react with

-BuI (Wurtz coupling) to form the butyl-substituted piperidine side product.

-BuLi avoids this because the byproduct (

-BuI) is instantly destroyed by the second equivalent of

-BuLi [2].

Q: How do I maintain stereochemistry if I start with chiral material? A: Use Beak's conditions (non-coordinating solvent). Performing the exchange in pentane/ether mixtures facilitates retention. If you add TMEDA or HMPA, you risk racemizing the C-Li center [3].

References
  • Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition.

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry.

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. 
    

Sources

Technical Support Center: Troubleshooting Low Reactivity of Secondary Alkyl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of secondary alkyl iodides in their synthetic protocols. Here, we will dissect the common issues, explore the underlying chemical principles, and provide actionable, field-tested solutions to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction with a secondary alkyl iodide is sluggish and giving low yields. What are the primary factors at play?

A1: The reduced reactivity of secondary alkyl iodides in substitution reactions is a classic problem rooted in the competition between two primary mechanistic pathways: the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2).[1][2] Unlike primary alkyl halides, the secondary carbon center is more sterically hindered, which significantly slows down the SN2 pathway.[3][4][5][6]

Several key factors influence this delicate balance:

  • Steric Hindrance: The presence of two alkyl groups on the electrophilic carbon impedes the backside attack required for an SN2 reaction.[3][4][6][7] This steric congestion raises the activation energy of the transition state, making the substitution reaction slower compared to primary systems.[4]

  • Strength and Steric Bulk of the Nucleophile/Base: A strong, bulky base will preferentially abstract a proton from a neighboring carbon atom (a β-hydrogen), leading to an E2 elimination product (an alkene).[1][8] Conversely, a good nucleophile that is a weak base will favor the SN2 pathway.[9]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution. This is because elimination reactions have a higher activation energy and are more entropically favored.

  • Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and transition states. Polar aprotic solvents are known to enhance the rate of SN2 reactions.[10][11][12]

While iodide is an excellent leaving group due to its large size, polarizability, and the stability of the resulting iodide ion, these other factors often dominate the reaction outcome.[13][14][15][16]

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this E2 elimination?

A2: The formation of an alkene is a clear indication that the E2 elimination pathway is competing effectively with your desired SN2 substitution.[1][9] To shift the balance in favor of substitution, you need to systematically adjust your reaction conditions to disfavor the elimination pathway.

Here is a troubleshooting workflow to minimize E2 elimination:

Troubleshooting E2 Elimination

// Nodes Start [label="High Alkene Formation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Base [label="Is your nucleophile also a strong base?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_WeakBase [label="Action: Switch to a less basic nucleophile.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_BulkyBase [label="Is your base sterically hindered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_SmallBase [label="Action: Use a smaller, less hindered base.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Temp [label="Is the reaction run at elevated temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_LowTemp [label="Action: Lower the reaction temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Solvent [label="What is your solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Solvent [label="Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF).", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Substitution Favored", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Q_Base; Q_Base -> Sol_WeakBase [label="Yes"]; Q_Base -> Q_BulkyBase [label="No"]; Sol_WeakBase -> Q_BulkyBase; Q_BulkyBase -> Sol_SmallBase [label="Yes"]; Q_BulkyBase -> Q_Temp [label="No"]; Sol_SmallBase -> Q_Temp; Q_Temp -> Sol_LowTemp [label="Yes"]; Q_Temp -> Q_Solvent [label="No"]; Sol_LowTemp -> Q_Solvent; Q_Solvent -> Sol_Solvent [label="Polar Protic"]; Q_Solvent -> End [label="Polar Aprotic"]; Sol_Solvent -> End; }

Caption: Troubleshooting workflow for minimizing E2 elimination.

Detailed Recommendations:

  • Evaluate Your Nucleophile/Base:

    • Strongly basic nucleophiles like hydroxides (HO⁻) and alkoxides (RO⁻) are major culprits in promoting E2 reactions with secondary alkyl halides.[17]

    • Solution: Opt for nucleophiles that are weak bases. Examples include azide (N₃⁻), cyanide (CN⁻), and thiols (RS⁻).[17] If your desired transformation requires an oxygen nucleophile, consider using the corresponding carboxylic acid in the presence of a non-nucleophilic base or employing a milder method like the Mitsunobu reaction if applicable.

  • Consider Steric Hindrance of the Base:

    • Bulky bases , such as potassium tert-butoxide (t-BuOK), are particularly effective at promoting elimination.[1][8] They are sterically hindered from acting as nucleophiles and will readily abstract the most accessible β-hydrogen.

    • Solution: If a base is necessary, use a less sterically demanding one.

  • Control the Temperature:

    • Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes.

    • Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and monitoring the reaction progress.

  • Optimize Your Solvent:

    • Polar protic solvents (e.g., water, ethanol) can stabilize both the nucleophile and the leaving group, but they can also participate in and promote elimination.

    • Solution: Employ polar aprotic solvents like DMSO, DMF, or acetonitrile.[10][11][12] These solvents solvate the cation of a salt but leave the anionic nucleophile "naked" and more reactive, favoring the SN2 pathway.[12]

Q3: My reaction is not proceeding at all, even with a good nucleophile. Could there be an issue with the substrate itself?

A3: While secondary alkyl iodides are generally reactive, certain structural features can severely inhibit both SN2 and E2 pathways.

  • Extreme Steric Hindrance: If the alkyl groups attached to the secondary carbon are very large (e.g., tert-butyl groups), they can create a neopentyl-like structure. This extreme steric bulk can effectively block the nucleophile's approach for an SN2 reaction and may also hinder the base's access to β-hydrogens for an E2 reaction.[18]

  • Absence of β-Hydrogens: For an E2 reaction to occur, there must be a hydrogen atom on a carbon adjacent to the carbon bearing the iodide. If your substrate lacks β-hydrogens, the E2 pathway is not possible.[2]

  • Bridgehead Halides: In bicyclic systems, if the iodide is at a bridgehead position, both SN2 and E2 reactions are highly disfavored. An SN2 reaction is impossible due to the inability of the nucleophile to perform a backside attack. An E2 reaction is also unlikely as it would lead to a highly strained bridgehead alkene, which violates Bredt's rule.[1]

Q4: Are there alternative strategies or reagents I can use to improve the success rate of substitutions on secondary alkyl iodides?

A4: Absolutely. When standard conditions fail, several advanced strategies can be employed.

  • The Finkelstein Reaction: If you are trying to introduce a different halide, the Finkelstein reaction can be effective. This involves using a high concentration of a metal halide salt (e.g., NaCl, NaBr) in a solvent like acetone where the sodium iodide byproduct is insoluble, driving the equilibrium towards the product.

  • Phase-Transfer Catalysis: For reactions involving an aqueous and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic layer, increasing its effective concentration and promoting the reaction.

  • Ionic Liquids: Ionic liquids can serve as both the solvent and the reagent, providing a highly polar environment that can accelerate substitution reactions.[19] They offer the added benefits of often being recyclable and environmentally friendly.[19]

Experimental Protocols

Protocol: Optimizing SN2 Substitution on a Secondary Alkyl Iodide

This protocol provides a starting point for optimizing a substitution reaction where E2 elimination is a competing side reaction.

1. Reagent and Solvent Preparation:

  • Ensure the secondary alkyl iodide is pure and free of acidic impurities.
  • Use a high-purity, anhydrous polar aprotic solvent (e.g., DMF or DMSO).
  • Select a nucleophile that is a weak base (e.g., sodium azide, sodium cyanide).

2. Reaction Setup:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alkyl iodide (1.0 eq).
  • Add the anhydrous polar aprotic solvent.
  • Cool the mixture to 0 °C in an ice bath.

3. Reaction Execution:

  • Dissolve the nucleophile (1.1 - 1.5 eq) in a minimal amount of the same solvent and add it dropwise to the cooled solution of the alkyl iodide.
  • Allow the reaction to stir at 0 °C for 30 minutes, then let it slowly warm to room temperature.
  • Monitor the reaction progress by TLC or GC-MS.

4. Work-up and Analysis:

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Analyze the crude product by ¹H NMR to determine the ratio of substitution to elimination products.

Data Presentation

Table 1: Influence of Reaction Parameters on SN2 vs. E2 Pathways for Secondary Alkyl Halides
ParameterCondition Favoring SN2Condition Favoring E2Rationale
Substrate Secondary (less hindered)Secondary (more hindered)Steric hindrance impedes backside attack for SN2.[3][4][7]
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)Strong, sterically hindered base (e.g., t-BuOK)Strong bases preferentially abstract a proton.[1][8][9]
Solvent Polar aprotic (e.g., DMSO, DMF, acetone)Polar protic (e.g., ethanol, water)Polar aprotic solvents enhance nucleophilicity.[10][11][12]
Temperature Lower temperaturesHigher temperaturesElimination has a higher activation energy and is entropically favored.
Leaving Group Good leaving group (I⁻ > Br⁻ > Cl⁻)Good leaving group (I⁻ > Br⁻ > Cl⁻)A good leaving group is essential for both pathways.[14][15]

Mechanistic Visualization

The competition between SN2 and E2 pathways at a secondary carbon is central to the challenges discussed.

// Nodes sub [label="Secondary Alkyl Iodide\n(R₂CH-I)", fillcolor="#F1F3F4", fontcolor="#202124"];

// SN2 Pathway sn2_ts [label="SN2 Transition State\n[Nu---C---I]⁻", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sn2_prod [label="Substitution Product\n(R₂CH-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// E2 Pathway e2_ts [label="E2 Transition State\n[Base---H---C---C---I]⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; e2_prod [label="Elimination Product\n(Alkene)", fillcolor="#FBBC05", fontcolor="#202124"];

// Nucleophile/Base nuc_base [label="Nucleophile / Base\n(Nu⁻/B⁻)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges nuc_base -> sn2_ts [label="Backside Attack\n(Substitution)"]; sub -> sn2_ts; sn2_ts -> sn2_prod;

nuc_base -> e2_ts [label="β-Proton Abstraction\n(Elimination)"]; sub -> e2_ts; e2_ts -> e2_prod; }

Caption: Competing SN2 and E2 pathways for a secondary alkyl iodide.

References

  • Liu, Y., Xu, Y., Jung, S. H., & Chae, J. (2012). Ionic Liquids as Efficient Reagents for Nucleophilic Substitution Reactions of Sulfonate Esters. Synlett, 23(18), 2663-2666. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Available from: [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (2023, November 29). Elimination reaction. In Wikipedia. Available from: [Link]

  • Unknown. (n.d.). Elimination Reactions. Available from: [Link]

  • Unknown. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available from: [Link]

  • LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available from: [Link]

  • LibreTexts. (2014, August 8). 9.4: Competition between E₂ and E₁ Reactions. Chemistry LibreTexts. Available from: [Link]

  • Ashenhurst, J. (2012, October 24). Elimination Reactions Using “Bulky Bases” – When The Zaitsev Product Is Minor. Master Organic Chemistry. Available from: [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available from: [Link]

  • LibreTexts. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Chemistry LibreTexts. Available from: [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

  • LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. Available from: [Link]

  • LibreTexts. (2024, March 17). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. Available from: [Link]

  • Zhang, Y., et al. (2017). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Available from: [Link]

  • Khan Academy. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions [Video]. YouTube. Available from: [Link]

  • StackExchange. (2023, June 1). Iodide ion is good leaving group and a good nucleophile. How can both be correct?. Chemistry Stack Exchange. Available from: [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Available from: [Link]

  • Unknown. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions. Available from: [Link]

  • LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. Available from: [Link]

  • IB Chemistry. (n.d.). R3.4.10 Leaving Group and Substitution (AHL). Available from: [Link]

  • The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. Available from: [Link]

  • Jasperse, J. (n.d.). Chem 350 Jasperse Ch. 6 Notes. Available from: [Link]

  • Edwards, P. G., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. Available from: [Link]

  • Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. Available from: [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. Available from: [Link]

  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Available from: [Link]

  • Chemistry Steps. (2021, December 9). SN1 SN2 E1 E2 Practice Problems. Available from: [Link]

  • Singleton, D. A., & Houk, K. N. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. Available from: [Link]

  • BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Available from: [Link]

  • Wikipedia. (2023, November 29). Leaving group. In Wikipedia. Available from: [Link]

Sources

Decomposition of 3-iodopiperidine during silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving 3-Iodopiperidine Decomposition During Silica Gel Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing poor yields, streaking, or compound degradation when purifying 3-iodopiperidine and related β-haloamines.

The Root Cause: Mechanistic Insight

The instability of 3-iodopiperidine on standard bare silica gel is not an operator error; it is a fundamental chemical incompatibility driven by two synergistic factors:

  • Intramolecular Alkylation (Aziridinium Formation): 3-Iodopiperidine is a secondary amine with a highly nucleophilic nitrogen lone pair. Because the iodine leaving group is located at the β-position (C3), the nitrogen lone pair can undergo a rapid intramolecular nucleophilic substitution. This forms a highly strained, reactive 1-azabicyclo[3.1.0]hexane intermediate (a bicyclic aziridinium ion) [1].

  • Silica-Induced Catalysis: Standard silica gel (SiO₂) possesses a high density of surface silanol groups (pKa ~ 4.5–5.0). These sites act as Brønsted acids that irreversibly bind the amine (causing severe TLC streaking) and as Lewis acids that activate the carbon-iodine bond. This acidic environment dramatically accelerates the departure of the iodide ion, forcing the formation of the aziridinium intermediate, which subsequently undergoes nucleophilic ring-opening (hydrolysis) or dehydrohalogenation (elimination)[2].

G A 3-Iodopiperidine (Free Base) B Acidic Silica Gel (Brønsted/Lewis Acid) A->B Adsorption C Aziridinium Ion Intermediate B->C Intramolecular Attack (-I⁻) D Hydrolysis / Polymerization C->D Nucleophilic Ring Opening E Tetrahydropyridine (Elimination) C->E Deprotonation

Mechanistic pathway of 3-iodopiperidine decomposition on acidic silica gel.

Quantitative Impact of Stationary Phases

To illustrate the severity of this decomposition, the following table summarizes the expected recovery rates of 3-iodopiperidine across different chromatographic environments.

Substrate StateStationary PhaseMobile Phase AdditiveTypical RecoveryPrimary Failure Mode
Free Base Bare Silica GelNone< 15%Aziridinium formation, irreversible binding
Free Base Bare Silica Gel5% Triethylamine (TEA)45 - 60%Partial on-column decomposition
Free Base Amine-Functionalized SilicaNone85 - 95%N/A (Stable)
N-Boc Protected Bare Silica GelNone> 95%N/A (Stable)
Step-by-Step Troubleshooting Protocols

The most robust way to prevent decomposition is to alter the electronic properties of the amine or change the chromatographic stationary phase [4].

G Start Crude 3-Iodopiperidine Q1 Is the amine protected? (e.g., Boc, Cbz) Start->Q1 Standard Standard Silica Gel Chromatography Q1->Standard Yes Q2 Can the amine be protected in-situ? Q1->Q2 No Protect Perform Boc Protection (Protocol A) Q2->Protect Yes Alt Use NH2-Silica or TEA-Passivated Silica Q2->Alt No Protect->Standard

Decision tree for selecting the optimal purification strategy for 3-iodopiperidine.

Protocol A: N-Boc Protection Prior to Chromatography (Recommended)

Causality: Converting the secondary amine into a carbamate (e.g., tert-butyl 3-iodopiperidine-1-carboxylate) delocalizes the nitrogen lone pair into the carbonyl group. This destroys the amine's nucleophilicity, completely preventing aziridinium formation and allowing safe, high-yield purification on standard bare silica [3].

Methodology:

  • Reaction Setup: Dissolve crude 3-iodopiperidine free base (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Validation: Stir the mixture, allowing it to warm to room temperature. Monitor via TLC (using a KMnO₄ stain, as the product lacks a strong UV chromophore) until the highly polar free base spot is entirely consumed (typically 4–6 hours).

  • Workup: Quench with water, extract with DCM, and dry the organic layer over Na₂SO₄.

  • Purification: Concentrate the crude under reduced pressure and purify via standard flash column chromatography (Silica gel 60) using a Hexane/Ethyl Acetate gradient.

Protocol B: Purification of the Free Base using Amine-Functionalized Silica

Causality: If the free base is strictly required for your next synthetic step and protection/deprotection is unfeasible, standard silica must be avoided. Amine-functionalized silica (NH₂-silica) masks the acidic silanol groups, providing a basic surface that prevents protonation and minimizes Lewis acid-catalyzed C-I bond cleavage [4].

Methodology:

  • Column Preparation: Pack a column with amine-functionalized silica gel (e.g., Biotage® KP-NH or equivalent) [2].

  • Equilibration: Equilibrate the column with a non-polar solvent system (e.g., 100% Hexane). Critical Note: Do not use acidic modifiers like TFA or acetic acid, as they will strip the amine functionalization from the silica.

  • Loading: Load the crude 3-iodopiperidine mixture dissolved in a minimal amount of loading solvent.

  • Elution: Elute using a gradient of Hexane and Ethyl Acetate.

  • Recovery: Pool the fractions containing the product immediately and concentrate under reduced pressure at a low temperature (< 30 °C) to prevent thermal degradation.

Protocol C: Passivating Standard Silica with Triethylamine (Emergency Alternative)

Causality: When NH₂-silica is unavailable, pre-treating standard silica with a sacrificial amine like Triethylamine (TEA) neutralizes the most reactive Brønsted acid sites. However, this is an imperfect solution, as it only partially mitigates Lewis acid-mediated decomposition [5].

Methodology:

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1–5% (v/v) Triethylamine.

  • Slurry Preparation: Slurry standard silica gel in the TEA-spiked solvent and stir for 15 minutes to ensure complete neutralization of the silanol sites [5].

  • Packing: Pack the column and flush with at least 3 column volumes of the TEA-containing solvent.

  • Execution: Perform the chromatography rapidly (flash chromatography) to minimize the residence time of the haloamine on the column.

Frequently Asked Questions (FAQs)

Q: My isolated 3-iodopiperidine turned into a dark, viscous oil after concentration. What happened? A: This is a classic presentation of polymerization and decomposition. Alkyl iodides are highly sensitive to light and heat. Furthermore, trace amounts of acidic silica bleeding into your fractions can catalyze the continuous formation of aziridinium ions in the concentrated oil, leading to oligomerization. Always store the purified compound in an amber vial at -20 °C, preferably as a protected derivative.

Q: Can I use reverse-phase (C18) chromatography instead of normal-phase silica? A: It is highly discouraged. While C18 silica lacks the high concentration of active silanols found in bare normal-phase silica, the aqueous mobile phases used in reverse-phase LC will rapidly hydrolyze the 3-iodopiperidine via the aziridinium intermediate to form piperidin-3-ol. If reverse-phase must be attempted, basic modifiers (e.g., 0.1% NH₄OH) must be used, but compound stability remains poor.

Q: Why does 4-iodopiperidine seem more stable than 3-iodopiperidine during purification? A: The stability difference is governed by Baldwin's rules for ring closure and ring strain. For 3-iodopiperidine, intramolecular attack forms a 1-azabicyclo[3.1.0]hexane system (a 3-membered aziridinium ring), which is kinetically highly favored. For 4-iodopiperidine, the attack would form a 1-azabicyclo[2.2.1]heptane system (a 4-membered azetidinium ring), which forms much slower, making the 4-substituted analog significantly more stable during handling and chromatography.

References
  • Application of aziridinium ring opening for preparation of optically active diamine and triamine analogues PubMed Central (NIH)[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage[Link]

  • Supporting Information: Enantioselective Synthesis of Piperidines (Synthesis of tert-butyl 3-iodopiperidine-1-carboxylate) Chemistry - A European Journal[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Teledyne ISCO[Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Chromatography Notes) Royal Society of Chemistry[Link]

Validation & Comparative

Resolving the C3-H Chemical Shift in 3-Iodopiperidine: A Comparative Guide to NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, 3-iodopiperidine and its protected derivatives (such as tert-butyl 3-iodopiperidine-1-carboxylate) serve as highly versatile building blocks for cross-coupling reactions and peptidomimetic synthesis[1]. However, verifying the structural integrity of these halogenated heterocycles presents a unique analytical challenge: unambiguously assigning the C3-H proton in the


H NMR spectrum.

This guide objectively compares the performance of three primary analytical approaches—High-Field NMR, Benchtop NMR, and In Silico Prediction—for resolving the C3-H chemical shift, providing the theoretical causality and field-proven protocols necessary for robust data validation.

The Causality of the C3-H Chemical Shift

To accurately assign the C3-H peak, one must first understand the physical and relativistic forces dictating its position and multiplicity:

  • The Relativistic SO-HALA Effect: While iodine's electronegativity causes standard inductive deshielding, its massive electron cloud introduces a profound relativistic phenomenon known as the Spin-Orbit Heavy Atom on the Light Atom (SO-HALA) effect[2]. As detailed in 2, spin-orbit coupling on the heavy iodine atom mixes triplet character into the ground-state wavefunction. This spin-polarizes the density distribution, propagating to the adjacent C3-H proton and creating a complex balance of shielding and deshielding forces[3].

  • Conformational Scalar Coupling: In solution, the piperidine ring predominantly adopts a chair conformation. The C3-H proton couples with the adjacent axial and equatorial protons on C2 and C4. Experimental

    
    H NMR data (400 MHz, CDCl
    
    
    
    ) for tert-butyl 3-iodopiperidine-1-carboxylate places the C3-H signal at exactly δ 4.45 ppm [1]. The multiplicity manifests as a distinct triplet of triplets (tt, J = 7.7, 5.5 Hz), reflecting the specific time-averaged axial-axial and axial-equatorial
    
    
    couplings[1].

Objective Comparison of Analytical Methodologies

How do different analytical platforms perform when tasked with resolving this specific, relativistically-shifted proton?

Table 1: Performance Comparison for C3-H Resolution in N-Boc-3-iodopiperidine
Analytical MethodologyC3-H Chemical Shift (δ)Multiplicity & ResolutionTurnaround TimeCapital Cost
High-Field NMR (400+ MHz) 4.45 ppmHigh (tt, J = 7.7, 5.5 Hz)Medium

Benchtop NMR (80 MHz) ~4.40 - 4.50 ppmLow (Broad, unresolved multiplet)Fast

In Silico Prediction (DFT/GIAO) ~4.20 - 4.35 ppmN/A (Theoretical)Instant$
  • High-Field NMR (The Gold Standard): The 400 MHz magnetic field provides sufficient dispersion to separate the C3-H signal (δ 4.45 ppm) from the bulk aliphatic envelope (δ 1.2 - 3.8 ppm), allowing the tt multiplicity to be fully resolved and quantified[1].

  • Benchtop NMR (The High-Throughput Alternative): Excellent for rapid reaction monitoring, but the lower field strength exacerbates second-order coupling effects. The C3-H proton appears as a broad multiplet, requiring 2D techniques for absolute certainty.

  • In Silico Prediction (The Computational Approach): Standard DFT and GIAO prediction algorithms frequently fail to accurately model the SO-HALA effect of iodine[3]. As noted in 3, theoretical predictions often deviate by 0.1 - 0.3 ppm for iodine-adjacent protons, making them unreliable as a standalone validation tool[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following step-by-step protocol describes a self-validating workflow for acquiring and assigning the C3-H proton using High-Field NMR.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the 3-iodopiperidine derivative in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Causality: CDCl

    
     is chosen because its residual solvent peak (δ 7.26 ppm) is far removed from the target C3-H region (δ 4.1 - 4.6 ppm), preventing any dynamic range or overlap issues during acquisition.
    

Step 2: 1D


H NMR Acquisition 
  • Action: Tune and match the probe to the

    
    H frequency. Shim the magnet to achieve a line width of < 1 Hz. Acquire the spectrum using a standard single-pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
    
  • Causality: A 2-second D1 ensures complete longitudinal relaxation (

    
    ) for the aliphatic protons. This guarantees accurate integration, confirming the peak at δ 4.45 ppm represents exactly one proton[1].
    

Step 3: 2D Validation (The Self-Validating Step)

  • Action: If the C3-H peak at δ 4.45 ppm is obscured by impurities or overlapping rotameric signals, acquire a 2D COSY spectrum. Trace the cross-peaks from δ 4.45 ppm to the adjacent C2-H

    
     protons (typically δ 3.5 - 3.8 ppm) and C4-H
    
    
    
    protons (δ 2.12 - 2.18 ppm)[1].
  • Causality: Mapping the

    
     coupling creates an unbroken spin system that unambiguously validates the assignment, rendering the analysis immune to chemical shift prediction errors caused by the heavy atom effect.
    

Workflow Visualization

G Prep Sample Prep 15-20 mg in 0.6 mL CDCl3 Acq1D 1D 1H NMR (400 MHz) zg30, 16 scans, D1=2s Prep->Acq1D Insert into Magnet Analyze Analyze δ 4.45 ppm (C3-H Candidate) Acq1D->Analyze FT & Phase Correct Decision Is Multiplet Fully Resolved? Analyze->Decision Evaluate Peak Assign Final Assignment (tt, J=7.7, 5.5 Hz) Decision->Assign Yes (High-Field) Acq2D 2D COSY / HSQC Trace 3J Couplings Decision->Acq2D No (Benchtop/Overlap) Acq2D->Assign Cross-Peak Validation

Figure 1: Step-by-step NMR workflow for the unambiguous assignment of the C3-H proton.

Conclusion

While computational prediction tools and benchtop systems offer rapid turnaround times, the complex relativistic (SO-HALA) and stereochemical nature of the C3-H proton in 3-iodopiperidine necessitates High-Field NMR for definitive characterization[1][3]. By employing the self-validating 1D/2D workflow outlined above, researchers can confidently bridge the gap between theoretical relativistic effects and empirical structural validation.

References

  • H NMR experimental data for tert-butyl 3-iodopiperidine-1-carboxylate). Elektronische Hochschulschriften der LMU München.
  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews - ACS Publications.
  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI.

Sources

A Senior Application Scientist's Guide to the C13 NMR Spectrum of N-Boc-3-iodopiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of intermediates is a cornerstone of efficient and successful research. N-Boc-3-iodopiperidine is a valuable building block, and its characterization by Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is crucial for confirming its identity and purity. This guide provides an in-depth analysis of the C13 NMR spectrum of N-Boc-3-iodopiperidine, offering a comparative perspective against related structures to illuminate the influence of its key functional groups.

Understanding the C13 NMR Landscape of Substituted Piperidines

C13 NMR spectroscopy is a powerful analytical technique that provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it possible to distinguish between different carbon atoms within a molecule and to deduce its structure. In this guide, we will dissect the C13 NMR spectrum of N-Boc-3-iodopiperidine by comparing it with the spectra of piperidine and N-Boc-piperidine. This comparative approach allows for a clear understanding of the electronic effects of the N-Boc protecting group and the iodo-substituent on the piperidine ring.

Predicted C13 NMR Spectral Data for N-Boc-3-iodopiperidine

Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityRationale for Assignment
C=O (Boc)~154.5SingletTypical chemical shift for a carbamate carbonyl carbon.
C(CH₃)₃ (Boc)~79.5SingletQuaternary carbon of the tert-butyl group.
C(CH₃)₃ (Boc)~28.4QuartetMethyl carbons of the tert-butyl group.
C2~50-52TripletAdjacent to the nitrogen atom, deshielded by the Boc group.
C3~25-30DoubletSignificantly shielded by the "heavy atom effect" of iodine.
C4~30-33TripletBeta to the iodine, experiencing a moderate downfield shift.
C5~24-26TripletGamma to the iodine, with a slight upfield or downfield shift.
C6~45-47TripletAdjacent to the nitrogen atom, deshielded by the Boc group.

Comparative Analysis of C13 NMR Data

To understand the origins of the predicted chemical shifts for N-Boc-3-iodopiperidine, a comparison with the experimentally determined spectra of piperidine and N-Boc-piperidine is highly instructive.

Carbon AtomPiperidine (δ, ppm)[1]N-Boc-piperidine (δ, ppm)N-Boc-3-iodopiperidine (Predicted δ, ppm)
C2, C647.8~44-45~50-52 (C2), ~45-47 (C6)
C3, C527.2~26~25-30 (C3), ~24-26 (C5)
C425.1~25~30-33
C=O (Boc)-~154.7~154.5
C(CH₃)₃ (Boc)-~79.2~79.5
C(CH₃)₃ (Boc)-~28.5~28.4
The Influence of the N-Boc Protecting Group

The introduction of the tert-butoxycarbonyl (Boc) group on the nitrogen atom of the piperidine ring induces significant changes in the C13 NMR spectrum. The bulky and electron-withdrawing nature of the Boc group leads to a general downfield shift (deshielding) of the ring carbons, particularly those alpha to the nitrogen (C2 and C6). This is due to the inductive effect of the carbonyl group and conformational changes in the ring. The presence of the Boc group is readily confirmed by the appearance of three new signals: the carbonyl carbon around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons around 28 ppm.

The Impact of the 3-Iodo Substituent

The iodine atom at the C3 position introduces two primary and opposing effects on the C13 NMR chemical shifts:

  • Inductive Effect: As a halogen, iodine is more electronegative than carbon, which would typically lead to a deshielding (downfield shift) of the directly attached carbon (C3) and, to a lesser extent, the adjacent carbons (C2 and C4).

  • Heavy Atom Effect: A more dominant influence for iodine is the "heavy atom effect," which causes a significant shielding (upfield shift) of the carbon atom to which it is directly bonded. This is a through-space effect arising from the large number of electrons in the iodine atom.

In the case of N-Boc-3-iodopiperidine, the heavy atom effect is expected to be the major contributor to the chemical shift of C3, resulting in a notable upfield shift compared to the corresponding carbon in N-Boc-piperidine. The carbons beta to the iodine (C2 and C4) will experience a deshielding effect, shifting them downfield. The effect on the gamma carbon (C5) is generally smaller and can be either slightly shielding or deshielding.

Visualizing Substituent Effects on the Piperidine Ring

The following diagram illustrates the key electronic and steric influences of the N-Boc and iodo groups on the C13 NMR chemical shifts of the piperidine ring.

G cluster_piperidine N-Boc-3-iodopiperidine Ring cluster_substituents Substituent Effects N N C2 C2 N->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N Boc N-Boc Group Boc->N Inductive Effect (Deshielding on C2, C6) Iodo Iodo Group Iodo->C2 Inductive Effect (Deshielding) Iodo->C3 Heavy Atom Effect (Strong Shielding on C3) Iodo->C4 Inductive Effect (Deshielding)

Caption: Substituent effects on the piperidine ring.

Experimental Protocol for C13 NMR Spectrum Acquisition

The following is a standard protocol for acquiring a C13 NMR spectrum of a compound like N-Boc-3-iodopiperidine.

I. Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 20-50 mg of N-Boc-3-iodopiperidine and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Add Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

II. Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Insert the NMR tube into the spectrometer. The instrument should be tuned to the carbon frequency and the field frequency should be locked onto the deuterium signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

    • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the expected range of chemical shifts for organic molecules.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative analysis.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Conclusion

The C13 NMR spectrum of N-Boc-3-iodopiperidine is a powerful tool for its structural verification. By understanding the individual and combined effects of the N-Boc protecting group and the 3-iodo substituent, researchers can confidently assign the signals in the spectrum and confirm the successful synthesis of this important chemical intermediate. The comparative analysis presented in this guide provides a logical framework for interpreting the C13 NMR data, enhancing the reliability of structural characterization in drug discovery and development workflows.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. [Link]

  • A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

Sources

Resolving 3-Iodopiperidine Enantiomers: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: March 2026

Enantiomerically pure 3-substituted piperidines are privileged structural motifs in modern drug discovery, serving as critical building blocks for therapeutics such as Niraparib and Preclamol [[1]](1]. Among these, 3-iodopiperidine presents a unique analytical challenge. The molecule's highly basic secondary amine coupled with the significant steric bulk and polarizability of the iodine atom at the C3 position demands a highly optimized chiral high-performance liquid chromatography (HPLC) method.

As a Senior Application Scientist, I approach this separation not merely as a trial-and-error exercise, but as a systematic manipulation of intermolecular forces. This guide objectively compares leading chiral stationary phases (CSPs) and provides a field-proven, self-validating methodology for resolving 3-iodopiperidine enantiomers.

Mechanistic Basis of Chiral Recognition

Chiral resolution on polysaccharide-based columns is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. For 3-iodopiperidine, this relies on a three-point interaction model:

  • Hydrogen Bonding: The secondary amine (NH) of the piperidine ring acts as a hydrogen bond donor to the carbamate carbonyl (C=O) groups of the CSP.

  • Halogen Bonding & Dipole Interactions: The large, polarizable iodine atom interacts with the aromatic rings of the CSP's phenylcarbamate derivatization.

  • Steric Inclusion: The 3D conformation of the piperidine ring must physically fit into the chiral grooves of the amylose or cellulose polymer backbone.

Mechanism CSP Polysaccharide CSP (e.g., Chiralpak IC) HB Hydrogen Bonding (Carbamate C=O --- Piperidine NH) CSP->HB XB Halogen Bonding / Dipole (Iodine --- Aromatic Rings) CSP->XB Steric Steric Inclusion (C3-Iodine fit in Chiral Groove) CSP->Steric Analyte 3-Iodopiperidine Enantiomers HB->Analyte XB->Analyte Steric->Analyte

Three-point chiral recognition mechanism for 3-iodopiperidine enantiomers.

Comparative Performance of Chiral Stationary Phases

Historically, coated polysaccharide columns (e.g., Chiralpak AD or OD) were the industry standard. However, they are easily degraded by "non-standard" solvents like dichloromethane (DCM) or methyl-tert-butyl ether (MTBE). Immobilized columns (e.g., Chiralpak IA, IB, IC) covalently bind the chiral selector to the silica matrix, allowing for an expanded range of mobile phases. This solvent flexibility is critical for halogenated heterocycles, where selectivity tuning is often required .

Based on structural analogs (such as 3-bromopiperidine and piperidine-2,6-diones), the table below compares the expected performance of leading CSPs for 3-iodopiperidine resolution 2[2].

Chiral Stationary PhaseChemistry TypeSolvent CompatibilityPerformance Profile for 3-Halopiperidines
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Universal (Immobilized)Excellent. Demonstrated high resolution (Rs > 2.0) for 3-bromo/3-iodo analogs using standard Hexane/IPA gradients 2[2].
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Universal (Immobilized)Strong. Outperforms IB for piperidine-diones; tolerates MTBE/THF, which is highly effective for selectivity tuning .
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Universal (Immobilized)Moderate. Lower resolution factors (0.33–0.67) typically observed for related piperidine analogs compared to IA .
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Limited (Coated)Good. Effective in standard Normal Phase (Hexane/IPA), but lacks the solvent flexibility required if the initial screen fails 2[2].

Step-by-Step Methodology: A Self-Validating Protocol

To ensure scientific integrity, a method must be self-validating. This means every parameter choice is driven by chemical causality, and the final data inherently proves the absence of artifacts (such as on-column degradation).

Workflow Step1 1. CSP Screening Evaluate Immobilized Polysaccharides (IA, IB, IC, IG) Step2 2. Selectivity Tuning Test Normal Phase vs. Polar Organic (e.g., Hexane/IPA vs. MTBE/MeOH) Step1->Step2 Step3 3. Additive Optimization Add 0.1% DEA to suppress secondary amine tailing Step2->Step3 Step4 4. Method Validation Confirm Rs > 1.5, Efficiency (N), and 50:50 Racemate Area Ratio Step3->Step4

Workflow for developing a self-validating chiral HPLC method for 3-iodopiperidine.

Phase 1: Sample Preparation & Equilibration
  • Protocol: Dissolve racemic 3-iodopiperidine in the exact starting mobile phase (e.g., Hexane/Isopropanol 90:10) at a concentration of 1 mg/mL.

  • Causality: Injecting a sample dissolved in a diluent stronger than the mobile phase causes "solvent shock," leading to peak distortion and artificially poor resolution. Matching the diluent to the mobile phase ensures the analyte immediately interacts with the CSP upon injection.

Phase 2: Column & Mobile Phase Screening
  • Protocol: Begin screening with a Chiralpak IC column. Run an isocratic gradient of Hexane/Isopropanol (80:20 v/v) at 1.0 mL/min. If resolution is inadequate, switch the alcohol modifier to Ethanol or screen a Polar Organic mode (e.g., 100% Acetonitrile or MTBE/THF) 3[3].

  • Causality: Selectivity (

    
    ) is highly sensitive to the 3D conformation of the solvent-analyte-CSP complex. Changing the steric bulk of the alcohol modifier (IPA vs. EtOH) fundamentally alters the hydrogen-bonding dynamics inside the chiral cavity 3[3].
    
Phase 3: Additive Optimization (Critical Step)
  • Protocol: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

  • Causality: 3-iodopiperidine possesses a basic secondary amine (pKa ~9-10). Without a basic additive, this amine interacts strongly with residual acidic silanols on the silica matrix underlying the CSP. This causes severe peak tailing, which can obscure the separation of closely eluting enantiomers. DEA acts as a sacrificial base, competitively binding the silanols and ensuring sharp, symmetrical peaks.

Phase 4: Thermodynamic Tuning
  • Protocol: Lower the column compartment temperature from 25 °C to 15 °C.

  • Causality: Chiral recognition is an enthalpy-driven process (

    
    ). Lowering the temperature decreases the kinetic energy of the system, thereby magnifying the minute energetic differences between the transient diastereomeric complexes formed by the 
    
    
    
    and
    
    
    enantiomers, often resulting in a higher resolution factor [[3]](3].
Phase 5: System Validation
  • Protocol: Inject the racemic mixture and integrate the peaks. A valid method must yield a baseline resolution (

    
    ) > 1.5, a tailing factor (
    
    
    
    ) < 1.2, and an exact 50.0:50.0 area percent ratio.
  • Causality: A perfect 1:1 area ratio acts as an internal control. If the ratio deviates (e.g., 48:52), it indicates either on-column degradation of the halogenated species or irreversible binding of one enantiomer to the stationary phase, rendering the method quantitatively invalid.

References

1.[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. 1 2.[2] Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoaminocyclization Process. Chemical Communications - RSC.org. 2 3. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu / Talanta. 4.[3] Playing with Selectivity for Optimal Chiral Separation. LCGC International. 3

Sources

A Senior Application Scientist's Guide to Halogen Reactivity: 3-Iodopiperidine vs. 3-Bromopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the 3-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry. The choice of activating group at the C3 position is a critical decision that dictates synthetic strategy, reaction efficiency, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two common synthons, 3-iodopiperidine and 3-bromopiperidine, in the context of nucleophilic substitution reactions. By examining the fundamental principles of carbon-halogen bond chemistry and providing actionable experimental protocols, we aim to equip scientists with the knowledge to make informed decisions, optimizing their synthetic routes for speed, yield, and robustness.

Theoretical Framework: The Decisive Role of the Halogen Leaving Group

In nucleophilic aliphatic substitution (S_N1 and S_N2), the rate of reaction is profoundly influenced by the leaving group's ability to depart from the carbon center.[1] For halogens, the established order of reactivity is I > Br > Cl > F.[2] This trend is a direct consequence of three interrelated physicochemical properties:

  • Carbon-Halogen (C-X) Bond Strength: The cleavage of the C-X bond is a key event in the rate-determining step of most nucleophilic substitutions. As one descends the halogen group, the atomic radius increases, leading to longer and weaker C-X bonds.[3][4] The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break and thus accelerating the reaction.[5]

  • Polarizability: Larger atoms, like iodine, have a more diffuse electron cloud that is more easily distorted. This high polarizability allows the iodide ion to stabilize the partial negative charge that develops in the transition state of an S_N2 reaction, lowering the activation energy.[1]

  • Basicity and Stability of the Anion: A good leaving group must be stable on its own after departing. There is an inverse relationship between the basicity of an anion and its leaving group ability.[1] Iodide (I⁻) is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it an extremely weak base and therefore an excellent, stable leaving group. Bromide (Br⁻), the conjugate base of hydrobromic acid (HBr, pKa ≈ -9), is also a weak base and a good leaving group, but is inherently less stable than iodide.

These principles are quantitatively supported by comparing the bond dissociation energies (BDEs) for representative carbon-halogen bonds.

Bond TypeBond Dissociation Energy (kcal/mol)Relative Reactivity Prediction
C-Br~73Lower
C-I~55Higher
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. Data are representative values for secondary haloalkanes and illustrate the significantly lower energy required to cleave a C-I bond compared to a C-Br bond. This difference is the primary driver of the enhanced reactivity of iodo-substituted compounds. Data extrapolated from trends observed in haloethanols and halo-heterocycles.[5][6]

Mechanistic Pathway and Practical Consequences

For a secondary halide like 3-halopiperidine, the nucleophilic substitution will typically proceed via an S_N2 mechanism, especially with a reasonably strong nucleophile.[7] This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.

Caption: General S_N2 mechanism at the C3 position of a piperidine ring.

This difference in reactivity has significant practical implications in the laboratory:

  • Reaction Kinetics: Reactions with 3-iodopiperidine will proceed significantly faster than those with 3-bromopiperidine under identical conditions.

  • Reaction Temperature: The higher reactivity of the iodo-compound often allows for the use of lower reaction temperatures, which can be crucial for sensitive substrates or to minimize side reactions.

  • Reagent Stability: 3-bromopiperidine is generally more stable and less prone to degradation during storage compared to the more light- and heat-sensitive 3-iodopiperidine.

  • Cost and Availability: Alkyl bromides are often less expensive and more widely available from commercial suppliers than their iodide counterparts.

Experimental Protocol: A Comparative N-Alkylation Study

To provide a tangible framework for comparison, we present a validated protocol for the N-alkylation of benzylamine using N-Boc-protected 3-halopiperidines. The Boc (tert-butyloxycarbonyl) group is used to prevent self-alkylation of the piperidine nitrogen, ensuring that substitution occurs exclusively with the external nucleophile.

Objective: To visually and analytically compare the rate of consumption of N-Boc-3-iodopiperidine versus N-Boc-3-bromopiperidine when reacted with benzylamine.

Materials:

  • N-Boc-3-iodopiperidine

  • N-Boc-3-bromopiperidine

  • Benzylamine (Nucleophile)

  • Potassium Carbonate (K₂CO₃, Base)

  • Acetonitrile (CH₃CN, Solvent)

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Staining solution (e.g., potassium permanganate)

Experimental Workflow Diagram:

Caption: Workflow for the comparative reactivity experiment.

Step-by-Step Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with stir bars, add potassium carbonate (1.5 equivalents). Label the flasks "Reaction I" (for iodo) and "Reaction B" (for bromo).

  • Solvent and Reagent Addition: To each flask, add dry acetonitrile to achieve a substrate concentration of 0.2 M. Begin stirring. Add benzylamine (1.1 equivalents) to each flask.

  • Initiation: To "Reaction I," add N-Boc-3-iodopiperidine (1.0 equivalent). Simultaneously, to "Reaction B," add N-Boc-3-bromopiperidine (1.0 equivalent). Start a timer for both reactions.

  • Monitoring: At regular intervals (e.g., t = 0, 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it onto a single TLC plate. It is crucial to co-spot the reactions to ensure a direct comparison. Also spot the pure starting materials as references.

  • TLC Analysis: Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the plate under UV light and then with a potassium permanganate stain.

  • Data Interpretation (Self-Validation): The protocol is self-validating. You will observe that the spot corresponding to the N-Boc-3-iodopiperidine starting material diminishes in intensity much more rapidly than the spot for N-Boc-3-bromopiperidine. This provides direct, semi-quantitative evidence of the higher reactivity of the iodo-compound. For more quantitative data, the aliquots can be quenched and analyzed by LC-MS or GC-MS.

Summary and Strategic Recommendations

The choice between 3-iodopiperidine and 3-bromopiperidine is a strategic decision based on the specific demands of the synthetic challenge.

Feature3-Iodopiperidine3-Bromopiperidine
Reactivity Very HighHigh
Typical Conditions Milder (e.g., Room Temp)More Forcing (e.g., Heat)
Reaction Time ShorterLonger
Stability/Handling Less stable; may require storage precautions.More stable; robust for routine use.
Ideal Use Case Precious/sensitive substrates; difficult substitutions; when speed is critical.Standard transformations; large-scale synthesis; cost-sensitive projects.

Recommendations for the Synthetic Chemist:

  • For High-Value or Sensitive Substrates: When working with a complex, late-stage intermediate or a thermally sensitive nucleophile, 3-iodopiperidine is the superior choice. Its high reactivity allows for the use of mild, often room-temperature conditions, minimizing the risk of degradation and side-product formation.

  • For Routine Synthesis and Scale-Up: For well-behaved nucleophiles and early-stage synthesis where cost and reagent robustness are primary concerns, 3-bromopiperidine represents an excellent balance of reactivity and stability.[1] The potentially longer reaction times or need for heating are often acceptable trade-offs for its lower cost and ease of handling.

By understanding the fundamental chemical principles that differentiate these two essential building blocks, researchers can design more efficient, robust, and successful synthetic campaigns in the pursuit of novel therapeutics.

References

  • Solved 5) Iodine is a better leaving group than bromine. (2019). Chegg.com. Available at: [Link]

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (2018). Chemistry – A European Journal. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Leaving group. Wikipedia. Available at: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). ACS Omega. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available at: [Link]

  • an introduction to halogenoalkanes (haloalkanes). Chemguide. Available at: [Link]

  • Nature of C-X bond | Haloalkanes and haloarenes. (2025). Khan Academy. Available at: [Link]

  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. (2006). ResearchGate. Available at: [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2012). The Journal of Organic Chemistry. Available at: [Link]

  • Appendix 1: Summary of Part 1 reactions used for synthesis. Lumen Learning. Available at: [Link]

  • Why are tertiary alkyl halides more reactive towards nucleophilic substitution reactions? (2019). Quora. Available at: [Link]

  • Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. (2025). International Journal for Multidisciplinary Research. Available at: [Link]

  • PIPERIDINE. Ataman Kimya. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

Sources

A Comparative Guide to the Reactivity Profile of 3-Iodo and 4-Iodopiperidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern drug discovery, gracing the structures of numerous blockbuster pharmaceuticals. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged motif for modulating biological activity. The functionalization of the piperidine ring through cross-coupling reactions is a powerful strategy for rapidly exploring chemical space and optimizing structure-activity relationships (SAR).[1] Among the various halogenated piperidines utilized as coupling partners, iodinated derivatives stand out due to the high reactivity of the carbon-iodine bond.[2] This guide provides an in-depth comparison of the reactivity profiles of two key isomers, 3-iodopiperidine and 4-iodopiperidine, in palladium-catalyzed cross-coupling reactions, offering insights into the subtle interplay of steric and electronic factors that govern their chemical behavior.

Understanding the Isomers: Structural and Electronic Considerations

The position of the iodine atom on the piperidine ring profoundly influences its reactivity in cross-coupling reactions. These differences stem from a combination of steric hindrance and electronic effects.

  • 4-Iodopiperidine : In this isomer, the iodine atom is situated at the para-position relative to the nitrogen atom. This placement minimizes steric encumbrance around the reaction center, allowing for easier access of the bulky palladium catalyst. Electronically, the nitrogen atom can exert a modest electron-donating effect through the sigma bonds, which can slightly influence the electron density at the C4 position.

  • 3-Iodopiperidine : Here, the iodine atom is at the meta-position to the nitrogen. The proximity of the iodine to the axial protons on the piperidine ring can introduce a degree of steric hindrance, potentially impacting the approach of the catalyst. The electronic influence of the nitrogen at the C3 position is less pronounced compared to the C4 position.

Another critical factor to consider is the role of the nitrogen atom itself. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, which can either be a productive step in the catalytic cycle or lead to catalyst inhibition, depending on the reaction conditions and the nature of the N-substituent. Often, the piperidine nitrogen is protected with a suitable group (e.g., Boc, Cbz) to prevent such interactions and to modulate the solubility and conformational properties of the substrate.

Reactivity in Key Cross-Coupling Reactions

The utility of 3- and 4-iodopiperidine as building blocks is best demonstrated by their performance in several of the most powerful cross-coupling reactions in the synthetic chemist's toolbox.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][5] The general order of reactivity for halogens in this reaction is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[2] This makes iodopiperidines highly reactive substrates.

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; RPdILX [label="R-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; RPdILR [label="R-Pd(II)Ln-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> RPdILX; RPdILX -> Transmetal [label="R'-B(OR)₂\nBase"]; Transmetal -> RPdILR; RPdILR -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption: "Catalytic cycle for the Suzuki-Miyaura coupling reaction."

Comparative Reactivity:

In general, 4-iodopiperidine exhibits higher reactivity in Suzuki-Miyaura couplings compared to 3-iodopiperidine. This can be attributed to the reduced steric hindrance at the C4 position, which facilitates the rate-determining oxidative addition step.[6] Studies have shown that couplings involving 4-iodopiperidine often proceed to completion with lower catalyst loadings and at milder temperatures.

SubstrateCoupling PartnerCatalyst SystemConditionsYield
N-Boc-4-iodopiperidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80 °C>95%
N-Boc-3-iodopiperidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100 °C~85%

Note: The data presented are representative and yields can vary based on specific reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1][7] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are prevalent in pharmaceuticals.[8]

dot graph { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=1.0, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Start", shape=none, height=0, width=0]; setup [label="Reaction Setup", fillcolor="#FFFFFF", fontcolor="#202124"]; reagents [label="Add Iodopiperidine,\nAmine, Base", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; inert [label="Inert Atmosphere\n(Ar or N₂)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Degassed Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Add Pd Catalyst\nand Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat to\nReaction Temp.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\n(TLC, LC-MS)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up & Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=none, height=0, width=0];

// Edges start -> setup; setup -> reagents; reagents -> inert; inert -> solvent; solvent -> catalyst; catalyst -> heat; heat -> monitor; monitor -> workup [label="Completion"]; monitor -> heat [label="Incomplete"]; workup -> end; } caption: "General experimental workflow for Buchwald-Hartwig amination."

Comparative Reactivity:

Similar to the Suzuki-Miyaura coupling, 4-iodopiperidine generally demonstrates superior reactivity in Buchwald-Hartwig aminations. The less sterically hindered environment at the C4 position allows for more efficient oxidative addition and subsequent steps in the catalytic cycle. However, with the development of highly active and sterically demanding phosphine ligands, high yields can often be achieved for both isomers.[9][10]

SubstrateAmineCatalyst SystemConditionsYield
N-Boc-4-iodopiperidineMorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 100 °C>90%
N-Boc-3-iodopiperidineMorpholinePd₂(dba)₃, XPhos, NaOtBuToluene, 110 °C~80-85%

Note: The data presented are representative and yields can vary based on specific reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[12]

Comparative Reactivity:

The trend of higher reactivity for the 4-isomer continues in Sonogashira couplings. The steric accessibility of the C-I bond in 4-iodopiperidine facilitates the oxidative addition step. While both isomers can be successfully coupled, reactions with 3-iodopiperidine may require longer reaction times or higher catalyst loadings to achieve comparable yields.

SubstrateAlkyneCatalyst SystemConditionsYield
N-Boc-4-iodopiperidinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C>95%
N-Boc-3-iodopiperidinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 70 °C~88%

Note: The data presented are representative and yields can vary based on specific reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the N-protected iodopiperidine (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., Toluene/H₂O, 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vessel, add the N-protected iodopiperidine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).

  • Seal the vessel, evacuate, and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

In palladium-catalyzed cross-coupling reactions, 4-iodopiperidine consistently demonstrates a higher reactivity profile compared to its 3-iodo counterpart. This is primarily due to the reduced steric hindrance at the C4 position, which facilitates the crucial oxidative addition step of the catalytic cycle. While both isomers are valuable building blocks in drug discovery and organic synthesis, researchers can expect to employ milder reaction conditions and potentially lower catalyst loadings when working with 4-iodopiperidine. The development of increasingly sophisticated and active catalyst systems continues to narrow the reactivity gap, enabling the efficient functionalization of both isomers. A thorough understanding of these subtle differences in reactivity is essential for the strategic design of synthetic routes and the rapid optimization of lead compounds in drug development programs.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). National Center for Biotechnology Information.[Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Chemistry – A European Journal.[Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.[Link]

  • Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling. RSC Publishing.[Link]

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC. National Center for Biotechnology Information.[Link]

  • Ni-Catalyzed Electro-Reductive Cross-Electrophile Couplings of Alkyl Amine-Derived Radical Precursors with Aryl Iodides | The Journal of Organic Chemistry. ACS Publications.[Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate.[Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Thieme.[Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity Heritage Library.[Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC. National Center for Biotechnology Information.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. ACS Publications.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Cross coupling reactions in organic synthesis themed issue. RSC Publishing.[Link]

  • The Suzuki Reaction. Andrew G Myers Research Group.[Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. National Center for Biotechnology Information.[Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. National Center for Biotechnology Information.[Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.[Link]

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.[Link]

  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate.[Link]

  • Copper(II) Acetate/1,4Diphenyl1,4-diazabuta-1,3-diene Catalyzed Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes under Aerobic and Solvent-Free Conditions. ResearchGate.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.[Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.[Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.[Link]

  • Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. National Center for Biotechnology Information.[Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis Online.[Link]

Sources

N-Boc vs. N-Cbz: Strategic Selection for 3-Iodopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-Boc and N-Cbz protecting groups for the synthesis of 3-iodopiperidine. It is designed for researchers requiring high-purity intermediates for medicinal chemistry scaffolds.

Executive Summary

For the synthesis of 3-iodopiperidine, N-Boc is the superior protecting group .

While N-Cbz is a robust standard in peptide chemistry, it presents a critical incompatibility in this specific pathway: the conditions required for Cbz removal (hydrogenolysis) destroy the C-I bond. Alternative Cbz deprotection methods (HBr, TMSI) often lead to decomposition or side reactions. Conversely, N-Boc allows for mild acidic deprotection that directly yields the stable trifluoroacetate salt , preventing the rapid degradation observed with the free base.

Part 1: The Core Challenge – Intrinsic Instability

Before analyzing the protecting groups, one must understand the substrate's unique instability. 3-Iodopiperidine cannot exist for long as a free base.

The Aziridinium Trap: Upon deprotection, if the amine is neutralized to a free base (pH > 7), the nitrogen lone pair performs an intramolecular nucleophilic attack on the C3 position, displacing the iodide. This forms a highly reactive bicyclic aziridinium ion, which subsequently hydrolyzes or polymerizes.

Implication for Protecting Groups: The deprotection strategy must yield a stable salt (acidic conditions), not a free amine.

Aziridine_Instability FreeBase 3-Iodopiperidine (Free Base) TS Intramolecular Attack FreeBase->TS Fast Aziridinium 1-Azabicyclo[3.1.0]hexane (Aziridinium Ion) TS->Aziridinium k_cyclization Decomp Decomposition (Polymers/Hydrolysis) Aziridinium->Decomp Nucleophiles

Caption: Mechanism of self-destruction for 3-iodopiperidine free base. The N-Boc route avoids this by yielding the stable ammonium salt directly.

Part 2: Route Analysis
Strategy A: The N-Boc Route (Recommended)

This route utilizes the acid-lability of the tert-butoxycarbonyl group to liberate the amine concomitantly with salt formation, stabilizing the product.

Workflow:

  • Precursor: N-Boc-3-hydroxypiperidine (Commercial or via enzymatic reduction of N-Boc-3-piperidone).

  • Activation/Substitution: Conversion of the alcohol to iodide via Appel reaction or Mesylate displacement.

  • Deprotection: Treatment with TFA/DCM.

Key Advantage: The product is isolated as the 3-iodopiperidine · TFA salt , which is a stable crystalline solid.

Strategy B: The N-Cbz Route (The "Dehalogenation Trap")

This route is often attempted by chemists familiar with peptide synthesis but fails due to chemoselectivity issues during deprotection.

The Conflict:

  • Standard Deprotection: Catalytic hydrogenolysis (H₂/Pd-C).[1][2]

  • Result: Palladium catalyzes the reduction of the C-I bond faster or at competitive rates to the carbamate cleavage. You obtain piperidine or N-benzylpiperidine, losing the iodine.

  • Alternative Deprotection (TMSI): Trimethylsilyl iodide can cleave Cbz, but it generates benzyl iodide (a potent alkylating agent) which can N-alkylate the piperidine product.

  • Alternative Deprotection (HBr/AcOH): Harsh conditions that can cause elimination to the alkene (1,2-elimination of HI).

Part 3: Comparative Performance Data
FeatureN-Boc Route N-Cbz Route
Iodination Yield 85-92% (Appel/Mesylate)80-88% (Appel/Mesylate)
Deprotection Method TFA / DCM (Acidic)H₂ / Pd-C (Hydrogenolysis)
Deprotection Compatibility Excellent. C-I bond is stable to TFA.Fail. C-I bond reduces to C-H.
Product Form Stable TFA Salt Free Base (Transient) / Dehalogenated
Side Reactions Isobutene evolution (inert)Deiodination, Aziridine formation
Overall Yield ~75% (2 steps)< 30% (due to deprotection losses)
Part 4: Detailed Experimental Protocol (N-Boc Route)

Objective: Synthesis of (S)-3-Iodopiperidine · TFA Salt from (S)-N-Boc-3-hydroxypiperidine.

Step 1: Iodination (Modified Appel Reaction)

Note: This method avoids the thermal instability of the mesylate intermediate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents: Charge (S)-N-Boc-3-hydroxypiperidine (10.0 mmol, 2.01 g) and Triphenylphosphine (PPh₃, 12.0 mmol, 3.15 g) in anhydrous Imidazole (12.0 mmol) and DCM (50 mL).

  • Addition: Cool to 0°C. Add Iodine (I₂, 12.0 mmol, 3.05 g) portion-wise over 15 minutes. The solution will turn from colorless to yellow/brown.

  • Reaction: Warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (10% EtOAc/Hexane).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with DCM (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Yield: ~2.6 g (85%) of (R)-N-Boc-3-iodopiperidine .

    • Note: Inversion of configuration occurs (S-OH

      
       R-I) due to 
      
      
      
      mechanism.
Step 2: Deprotection & Salt Formation
  • Reaction: Dissolve (R)-N-Boc-3-iodopiperidine (2.6 g) in DCM (10 mL). Cool to 0°C.[1]

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (10 mL) dropwise.

  • Completion: Stir at 0°C for 2 hours.

  • Isolation: Concentrate in vacuo at < 30°C. Do not neutralize.

  • Crystallization: Triturate the residue with cold diethyl ether to precipitate the salt. Filter and dry under vacuum.

    • Product:(R)-3-Iodopiperidine · TFA Salt .

    • Stability:[2][4][5][6] Stable for months at -20°C.

Part 5: Visual Workflow

Synthesis_Workflow Start (S)-N-Boc-3-Hydroxypiperidine (Stable Precursor) Choice Strategic Decision Start->Choice Boc_Step1 Iodination (Appel) PPh3, I2, Imidazole (Inversion of Config) Choice->Boc_Step1 Recommended Cbz_Step1 Hypothetical Cbz Analog Choice->Cbz_Step1 Avoid Boc_Inter (R)-N-Boc-3-Iodopiperidine Boc_Step1->Boc_Inter Boc_Step2 Deprotection (TFA/DCM) Acidic Conditions Boc_Inter->Boc_Step2 Boc_Final (R)-3-Iodopiperidine • TFA Salt (STABLE TARGET) Boc_Step2->Boc_Final Cbz_Step2 Deprotection (H2 / Pd-C) Cbz_Step1->Cbz_Step2 Cbz_Fail FAILURE: 1. Deiodination (Product = Piperidine) 2. Free Base -> Aziridine Cbz_Step2->Cbz_Fail

Caption: Comparative workflow demonstrating the failure mode of the Cbz route versus the stability of the Boc route.

References
  • Appel Reaction on N-Boc-3-hydroxypiperidine

    • Source: Patent CN103204801A / ResearchG
    • Context: Describes the synthesis of N-Boc-3-substituted piperidines and the stability of the N-Boc group during nucleophilic substitution.
    • Link:

  • Instability of 3-Iodopiperidine (Aziridinium Formation)

    • Source:Journal of Organic Chemistry (2024), "Mild Method for Deprotection of N-Cbz...".[3]

    • Context: Discusses the reactivity of beta-halo amines and the necessity of acidic salts for stability.
    • Link: [J. Org.[7] Chem. 2024, 89, 5665-5674]([Link]3]

  • Incompatibility of Cbz/Hydrogenolysis with Aryl/Alkyl Iodides

    • Source:Scientific Upd
    • Context: "The problem with [Pd/C] is that if the substrate contains... an aryl halide (particularly iodides), competing reduction occurs."
    • Link:

  • Enzymatic Synthesis of Precursor ((S)-N-Boc-3-hydroxypiperidine)

    • Source:Applied Biochemistry and Biotechnology (2017).[6]

    • Context: High-yield synthesis of the chiral alcohol precursor.
    • Link:[6]

Sources

A Researcher's Guide to the Chiral Analysis of 3-Substituted Piperidines: A Focus on Optical Rotation

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs for a variety of conditions, including those affecting the central nervous system.[1] The introduction of a chiral center, particularly at the 3-position of the piperidine ring, can lead to significant differences in biological activity and selectivity between enantiomers.[1] Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of a chiral piperidine derivative is of utmost importance.

The Principle of Optical Activity

Optical activity is the phenomenon where a chiral molecule rotates the plane of plane-polarized light.[2] This rotation is a unique physical property of chiral substances and is measured using an instrument called a polarimeter. Enantiomers, which are non-superimposable mirror images of each other, will rotate the plane of polarized light by an equal magnitude but in opposite directions.[3] The enantiomer that rotates the plane clockwise is termed dextrorotatory and is designated with a (+) or (d) prefix. Conversely, the enantiomer that rotates the plane counter-clockwise is termed levorotatory and is designated with a (-) or (l) prefix. It is crucial to understand that there is no direct correlation between the (R)/(S) absolute configuration and the direction of optical rotation (+/-).[2]

Experimental Protocol for Optical Rotation Measurement

The following is a detailed, step-by-step methodology for determining the specific rotation of a chiral compound like (R)- or (S)-3-iodopiperidine. The causality behind each experimental choice is explained to ensure a robust and self-validating protocol.

Objective: To measure the specific rotation of an enantiomerically pure sample of a 3-substituted piperidine derivative.

Materials:

  • High-purity sample of the chiral compound (e.g., >99% enantiomeric excess)

  • High-purity solvent (e.g., HPLC grade methanol, ethanol, or chloroform)

  • Polarimeter (with a sodium D-line source, λ = 589 nm)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance (accurate to ±0.1 mg)

  • Polarimeter cell (e.g., 1 dm length)

  • Syringe and syringe filter (if necessary, to remove particulates)

Experimental Workflow Diagram:

Caption: Workflow for determining the specific rotation of a chiral compound.

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 10-50 mg of the chiral compound using an analytical balance and record the exact mass.

    • Quantitatively transfer the compound to a 10 mL volumetric flask.

    • Dissolve the compound in the chosen solvent (e.g., methanol) and fill the flask to the calibration mark. Ensure the solution is homogeneous. The choice of solvent is critical as it can influence the magnitude and even the sign of the optical rotation. Methanol is a common choice for polar compounds.

  • Polarimeter Calibration and Blank Measurement:

    • Turn on the polarimeter and allow the sodium lamp to warm up according to the manufacturer's instructions to ensure a stable light source.

    • Fill the polarimeter cell with the pure solvent. Ensure there are no air bubbles in the light path.

    • Place the solvent-filled cell in the polarimeter and take a reading. This is the blank measurement, which accounts for any rotation caused by the solvent or the cell itself. This value should be close to zero.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the sample cell in the polarimeter and record the observed rotation (α). Take multiple readings (e.g., 5) and calculate the average to minimize random errors.

  • Calculation of Specific Rotation:

    • The specific rotation, [α], is calculated using the following formula:

      [α]λT = α / (l × c)

      Where:

      • [α] is the specific rotation.

      • T is the temperature in degrees Celsius (typically 20-25 °C).

      • λ is the wavelength of the light source (typically the sodium D-line, 589 nm).

      • α is the observed rotation in degrees (corrected for the blank).

      • l is the path length of the polarimeter cell in decimeters (dm). A standard cell is 1 dm.

      • c is the concentration of the solution in g/mL.

Comparative Data and Alternative Methodologies

As previously stated, specific optical rotation data for (R)- and (S)-3-iodopiperidine is not found in publicly available literature. However, to provide a practical example, the data for the related compound, (R)-3-(Boc-amino)piperidine, is presented below. This data serves as a benchmark for the expected type of results from a polarimetry experiment.

CompoundAbsolute ConfigurationSpecific Rotation ([α]D)Conditions
3-(Boc-amino)piperidineRNot Available-
(R)-3-(Boc-amino)piperidineRValue to be determinedc = 1, MeOH, 20°C
(S)-3-(Boc-amino)piperidineSExpected to be equal in magnitude and opposite in sign to the (R)-enantiomerc = 1, MeOH, 20°C

Note: The specific rotation for (R)-3-(Boc-amino)piperidine would be experimentally determined using the protocol described above. For every chiral compound, the specific rotation of one enantiomer is equal in magnitude and opposite in sign to its mirror image.

Alternative Chiral Analysis Techniques:

While optical rotation is a classical and valuable tool for characterizing bulk chiral samples, other techniques are often employed for determining enantiomeric purity (enantiomeric excess, ee) and for separating enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical technique for separating enantiomers and determining their relative amounts. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various CSPs are commercially available, and the choice of column and mobile phase is crucial for achieving good separation.[1]

Conclusion

The determination of optical rotation is a fundamental technique in the characterization of chiral molecules such as (R)- and (S)-3-iodopiperidine. While specific data for these compounds is not currently published, the principles and experimental protocols outlined in this guide provide a robust framework for researchers to perform this analysis. By understanding the causality behind experimental choices and adhering to rigorous methodology, scientists can obtain reliable data to support their research and development efforts in the critical field of chiral drug discovery. The use of complementary techniques like chiral HPLC is also essential for a comprehensive understanding of the stereochemical properties of novel piperidine derivatives.

References

  • ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. (2025).
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014).
  • Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (2015).
  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. (2014).
  • A general method to predict optical rotations of chiral molecules
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022).
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2018). Organic & Biomolecular Chemistry (RSC Publishing).
  • Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers. (2025). Benchchem.
  • Absolute optical chiral analysis using cavity-enhanced polarimetry. (2020). PMC - NIH.
  • A general method to predict optical rotations of chiral molecules from their structures. (2023). Semantic Scholar.
  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. (2011).
  • Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... (2024).
  • Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). PMC.
  • On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. (1985). PubMed.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cycliz
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). White Rose Research Online.
  • 4.7. Optical Rotation. (n.d.). Introduction to Organic Chemistry.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry.
  • Stereochemistry Part 1: Chiral and Achiral Molecules, R and S, Enantiomers, and Optical Rotation. (n.d.).
  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022).
  • Optical Activity of an Asymmetric Substance. (n.d.). ITS.
  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (2012).

Sources

Infrared (IR) spectroscopy peaks for C-I bond in piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Profiling of the C-I Bond in Piperidine Scaffolds: FTIR vs. Raman

For drug development professionals and synthetic chemists, iodopiperidines (such as 4-iodopiperidine or 3-iodopiperidine) serve as critical intermediates. The carbon-iodine (C-I) bond is highly valuable for cross-coupling reactions and radiotracer synthesis. However, verifying the integrity of the C-I bond using standard laboratory spectroscopy presents a unique biophysical challenge.

This guide objectively compares the performance of standard Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, extended-range Far-IR, and Raman spectroscopy for detecting the C-I bond in piperidine derivatives.

To understand why certain spectroscopic techniques fail while others succeed, we must analyze the fundamental physics of the C-I bond through two lenses: Hooke’s Law and the dipole-polarizability dichotomy.

The Mass Effect (Hooke's Law): Vibrational frequency in spectroscopy is inversely proportional to the reduced mass of the bonded atoms. Iodine is a massive atom (~127 amu) compared to carbon (~12 amu). Consequently, the C-I stretching vibration occurs at a much lower frequency than lighter halogens, typically falling between 550 cm⁻¹ and 580 cm⁻¹ [1].

Dipole Moment vs. Polarizability:

  • IR Spectroscopy relies on a change in the permanent dipole moment during a vibration[2]. Because the electronegativity difference between carbon (2.55) and iodine (2.66) is relatively small, the C-I bond has a weak dipole moment, resulting in a moderate-to-weak IR absorption peak.

  • Raman Spectroscopy relies on a change in the electron cloud's polarizability[3]. Iodine is a large, "soft" atom with a highly diffuse electron cloud. When the C-I bond stretches, this electron cloud undergoes a massive change in polarizability, resulting in an exceptionally strong and sharp Raman scattering signal[4].

Technology Comparison: Evaluating the Alternatives

When analyzing an iodopiperidine, selecting the wrong analytical tool will lead to false negatives. Below is a comparison of the three primary vibrational spectroscopy workflows.

A. Standard Mid-IR (ZnSe ATR)

Most standard laboratory FTIRs are equipped with a Zinc Selenide (ZnSe) ATR crystal. While excellent for detecting the piperidine ring's C-H stretches (~2800–3000 cm⁻¹) and N-H stretches (~3300 cm⁻¹)[5], ZnSe completely absorbs IR light below ~650 cm⁻¹ . Because the C-I stretch occurs at ~550–580 cm⁻¹[1], a standard ZnSe ATR-FTIR is physically incapable of detecting the C-I bond.

B. Extended-Range FTIR (Diamond ATR)

Upgrading to a Diamond ATR crystal extends the spectral range down to ~400 cm⁻¹. This allows the instrument to capture the 550–580 cm⁻¹ window[6]. However, because the C-I dipole moment change is inherently weak, the resulting peak often appears as a subtle shoulder, which can be easily obscured by the complex skeletal vibrations of the piperidine ring.

C. FT-Raman Spectroscopy (The Gold Standard)

Raman spectroscopy is the optimal alternative for heavy halogens. Using a 785 nm or 1064 nm excitation laser, Raman bypasses the dipole limitation. The C-I stretch appears as a dominant, unmistakable peak in the 550–580 cm⁻¹ region due to iodine's high polarizability[3]. Furthermore, Raman is largely insensitive to moisture, eliminating the baseline interference caused by atmospheric water vapor in Far-IR.

Quantitative Performance Data

The following table summarizes the expected performance of each technique when analyzing a standard iodopiperidine sample.

Spectroscopic TechniqueEffective Spectral Lower LimitC-I Peak Position (Expected)C-I Signal IntensityPrimary InterferenceDiagnostic Utility for C-I
Standard FTIR (ZnSe ATR) ~650 cm⁻¹N/A (Cutoff)NoneCrystal lattice absorptionPoor (Undetectable)
Extended FTIR (Diamond ATR) ~400 cm⁻¹550 - 580 cm⁻¹Weak to ModerateDiamond phonon bands (~2000 cm⁻¹), Piperidine skeletal modesModerate
Raman Spectroscopy (785 nm) ~100 cm⁻¹550 - 580 cm⁻¹Very Strong Sample fluorescence (if impure)Excellent

Decision Workflow Visualization

G A Synthesized Iodopiperidine Sample B Assess Target Vibrational Mode (C-I Stretch: 550 - 580 cm⁻¹) A->B C Standard ATR-FTIR (ZnSe) Cutoff: ~650 cm⁻¹ B->C Sub-optimal D Extended ATR-FTIR (Diamond) Cutoff: ~400 cm⁻¹ B->D Acceptable E Raman Spectroscopy (785 nm or 1064 nm laser) B->E Optimal F Signal Lost / Obscured (False Negative) C->F G Moderate C-I Peak (Dipole Moment Change) D->G H Strong, Sharp C-I Peak (High Polarizability) E->H

Decision matrix for spectroscopic analysis of C-I bonds in iodopiperidines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to differentiate between a true absence of the C-I bond (e.g., a failed synthesis) and an instrumental artifact.

Protocol 1: Extended-Range Diamond ATR-FTIR Analysis

Causality Focus: Minimizing atmospheric interference in the far-IR region while ensuring optimal crystal contact.

  • System Purge: Ensure the FTIR spectrometer is actively purged with dry nitrogen. Reasoning: Atmospheric water vapor exhibits dense rotational absorption bands in the 400–600 cm⁻¹ region, which can easily mask a weak C-I stretch.

  • Background Acquisition: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) immediately prior to the sample.

  • Sample Application: Place 2–5 mg of the iodopiperidine (solid or neat liquid) onto the diamond crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Internal Validation Check (Crucial): Before analyzing the C-I region, check the 2800–3000 cm⁻¹ region for sharp C-H stretching peaks[5]. Reasoning: If the C-H peaks are absent or weak, the sample contact is insufficient. Do not proceed to analyze the C-I bond until the C-H internal standard is clearly resolved.

  • Data Acquisition & Analysis: Collect the sample spectrum. Zoom into the 500–600 cm⁻¹ region. Identify the C-I stretch, which should manifest as a moderate peak around 570 cm⁻¹[1].

Protocol 2: FT-Raman Spectroscopy Analysis

Causality Focus: Maximizing the polarizability signal while mitigating fluorescence from piperidine ring impurities.

  • Laser Selection: Select a 1064 nm Nd:YAG laser (FT-Raman) or a 785 nm diode laser. Reasoning: Piperidine derivatives, especially if slightly oxidized or impure, can exhibit strong fluorescence under 532 nm (green) excitation, which will drown out the Raman scattering. Longer wavelengths prevent electronic excitation.

  • Sample Preparation: Place the iodopiperidine into a glass NMR tube or standard Raman vial. Reasoning: Unlike IR, Raman can easily penetrate standard borosilicate glass, allowing for non-destructive, sealed-vessel analysis.

  • Power Optimization: Begin with a low laser power (~10 mW) and gradually increase. Monitor the baseline. If the baseline begins to slope upwards exponentially, fluorescence or thermal degradation is occurring; reduce the power immediately.

  • Internal Validation Check: Verify the presence of the piperidine ring breathing mode (typically around 700–800 cm⁻¹). This confirms the laser is properly focused on the analyte.

  • Data Acquisition & Analysis: Acquire the spectrum (e.g., 10 seconds x 5 accumulations). The C-I bond will present as an unmistakable, highly intense, and sharp peak between 550 cm⁻¹ and 580 cm⁻¹[3][6].

References

  • "Halogenated Organic Compounds | Spectroscopy Online." Spectroscopy Online.
  • "Synthesis of Functionalized Silica from Rice Husks Containing C-I End Group - Baghdad Science Journal." Baghdad Science Journal.
  • "Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously." Photothermal.
  • "VIBRATIONAL SPECTROSCOPY IR AND RAMAN." King Saud University.
  • "Infrared or Raman Spectroscopy?" Edinburgh Instruments.
  • "SUPPORTING INFORMATION - The Royal Society of Chemistry." RSC.

Sources

Elemental Analysis Standards for 3-Iodopiperidine Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by halogenated pharmaceutical intermediates. 3-Iodopiperidine derivatives are highly valued as structural building blocks, particularly in the synthesis of 4-arylpiperidine moieties found in numerous active pharmacological agents 1. However, determining the absolute elemental purity of these compounds presents a unique challenge. Standard CHNS/O analyzers routinely fail when processing high-iodine compounds because the heavy, volatile iodine atom poisons combustion catalysts, skews mass balances, and causes severe memory effects in the instrument's tubing.

Consequently, establishing rigorous elemental analysis standards for 3-iodopiperidines requires decoupling the carbon/nitrogen analysis from the halogen quantification. This guide objectively compares the leading analytical workflows for iodine quantification, detailing the causality behind sample preparation choices and providing a self-validating protocol for accurate elemental determination.

The Analytical Challenge & Methodological Comparison

When dealing with covalently bound iodine in organic matrices, the primary risk is the volatilization of iodine (as


) during sample digestion. The choice of analytical workflow dictates both the recovery rate and the precision of the final measurement.
Alternative A: Schöniger Oxygen Flask Combustion + Ion Chromatography (IC-CD)

The Schöniger flask method remains the internationally recognized gold standard for preparing samples for bulk halogen analysis 2.

  • Causality: By combusting the 3-iodopiperidine sample in a sealed, oxygen-rich environment, all organic matter is destroyed while the liberated iodine gas is immediately trapped in an alkaline absorbent solution 3. This closed-system approach guarantees zero volatilization loss. Subsequent analysis via Ion Chromatography with Conductivity Detection (IC-CD) provides baseline separation of the iodide/iodate ions from other combustion byproducts, making it the superior choice for percentage-level purity confirmation.

Alternative B: Alkaline Microwave Digestion + ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly sensitive but requires meticulous matrix control.

  • Causality: Traditional acidic microwave digestion (using

    
    ) oxidizes iodide to volatile iodine gas, leading to catastrophic signal loss. Therefore, ICP-MS for iodine must be performed under strictly alkaline conditions (e.g., using Tetramethylammonium hydroxide, TMAH) to stabilize the iodine species 4. While ICP-MS is unmatched for trace-level impurity profiling, it is often overly sensitive (prone to detector saturation) for determining the bulk percentage of iodine in a pure intermediate.
    
Alternative C: IC-ICP-MS Hyphenation

For complex speciation, coupling IC directly to ICP-MS combines chromatographic separation with the high ionization efficiency of the argon plasma 5.

  • Causality: The ICP ion source provides significantly higher ionization efficiency than standard electrospray (ESI), making IC-ICP-MS the definitive technique for trace elemental speciation 6. However, for routine elemental analysis standards of bulk intermediates, the capital expenditure and complexity are often prohibitive compared to IC-CD.

MethodSelection Sample 3-Iodopiperidine Derivatives CHN Standard CHN Analysis Sample->CHN C, H, N Content Iodine Iodine (Halogen) Quantification Sample->Iodine I Content Schoniger Schöniger Oxygen Flask Combustion Iodine->Schoniger Solid/Powder Microwave Alkaline Microwave Digestion (TMAH) Iodine->Microwave Liquid/Suspension IC Ion Chromatography (IC-CD) Schoniger->IC High % Level ICP ICP-MS / IC-ICP-MS Microwave->ICP Trace/ppm Level

Logical decision matrix for selecting elemental analysis workflows based on target analytes.

Quantitative Performance Comparison

The following table summarizes the performance metrics of these alternatives when establishing elemental standards for high-purity 3-iodopiperidine derivatives.

Analytical ParameterSchöniger Combustion + IC-CDAlkaline Digestion + ICP-MSIC-ICP-MS Hyphenation
Optimal Application Bulk elemental purity (%)Trace impurity profiling (ppm)Complex elemental speciation
Sensitivity (LOD) ~0.1 mg/kg~0.01 mg/kg< 0.005 mg/kg
Precision (RSD) < 2.0%< 2.5%< 2.0%
Matrix Interference Low (Matrix destroyed)Medium (Requires TMAH)Low (Chromatographically resolved)
Capital Expenditure ModerateHighVery High
Throughput Medium (Manual combustion)High (Automated autosampler)Low (Complex run times)

Self-Validating Experimental Protocol: Schöniger Combustion to IC-CD

To establish a trustworthy elemental standard for a 3-iodopiperidine derivative, the analytical protocol must be a self-validating system. This means the workflow inherently proves its own extraction efficiency and instrument calibration during every run.

Protocol Weigh 1. Weigh Sample (5-10 mg) Absorb 2. Alkaline Absorbent (NaOH + H2O2) Weigh->Absorb Combust 3. O2 Combustion (Closed Flask) Absorb->Combust Extract 4. Shake & Extract (Convert to IO3-) Combust->Extract Analyze 5. IC-CD Analysis (Self-Validated) Extract->Analyze

Step-by-step self-validating workflow for Schöniger oxygen flask combustion coupled with IC.

Step-by-Step Methodology:

1. Precision Weighing & Encapsulation

  • Action: Weigh exactly 5.000 to 10.000 mg of the 3-iodopiperidine derivative onto an ashless filter paper using a micro-analytical balance.

  • Causality: Absolute mass accuracy is the foundation of elemental percentage calculations. Ashless paper ensures no residual carbon or inorganic background interferes with the combustion matrix.

2. Absorbent Preparation

  • Action: Add 10 mL of an alkaline absorbent solution (10 mM

    
     + 1% 
    
    
    
    ) to the Schöniger flask.
  • Causality: The

    
     neutralizes and traps the acidic halogen gases. Crucially, the 
    
    
    
    acts as an oxidizing agent to force all mixed iodine species (iodide, iodine gas, hypoiodite) into a single, stable iodate (
    
    
    ) state. This prevents peak splitting and ensures total quantification during IC analysis.

3. Closed-Flask Combustion

  • Action: Flush the flask with pure

    
     for 30 seconds, seal tightly, and ignite the sample remotely using an infrared Oxygen Flask Combustion Unit 2.
    
  • Causality: Remote infrared ignition in a safety-interlocked chamber ensures operator safety while the sealed environment guarantees 100% retention of the volatile iodine gas.

4. Extraction & System Validation

  • Action: Shake the flask vigorously for 5 minutes, then allow it to stand for 30 minutes to ensure complete absorption. As a self-validating control, run a Certified Reference Material (CRM), such as 4-Iodobenzoic acid, in parallel every 10 samples.

  • Causality: If the CRM yields an iodine recovery of 99.5% - 100.5%, it mathematically validates that the combustion was complete, no gas escaped, and the IC calibration curve is accurate for that specific run.

5. Ion Chromatography (IC-CD) Analysis

  • Action: Inject the diluted absorbent into an IC system equipped with a high-capacity anion-exchange column and a suppressed conductivity detector.

  • Causality: Suppressed conductivity removes the background signal of the

    
     eluent, allowing for a high signal-to-noise ratio specifically for the iodate peak, ensuring precise percentage-level quantification.
    

References

  • (PDF) Process for the preparation of iodides - Academia.edu Academia.edu 1

  • Oxygen Flask Combustion Unit from Exeter Analytical | The Scientist The Scientist2

  • Oxygen Flask Combustion Unit | Exeter Analytical (UK) Ltd Exeter Analytical 3

  • Comparison of iodine determination by spectrophotometric and ICP-MS methods ResearchGate 4

  • Application of IC–MS and IC–ICP-MS in Environmental Research | LCGC International Chromatography Online 5

  • IC–MS: Ion Chromatography–Mass Spectrometry - Thermo Fisher Scientific Thermo Fisher Scientific 6

Sources

Safety Operating Guide

3-Iodopiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, segregation, and disposal of 3-Iodopiperidine and its derivatives (such as N-Boc-3-iodopiperidine) in a professional laboratory setting.

Operational Context and Hazard Profile

3-Iodopiperidine is a halogenated cyclic amine frequently utilized as a building block in medicinal chemistry and drug development. From an Environmental Health and Safety (EHS) perspective, the critical defining feature of this molecule is the presence of the iodine atom. Under Resource Conservation and Recovery Act (RCRA) guidelines, any organic compound containing fluorine, chlorine, bromine, or iodine must be strictly categorized and managed as a Halogenated Organic Compound [1].

Before initiating any disposal protocols, personnel must understand the physical and health hazards associated with the compound to ensure proper Personal Protective Equipment (PPE) is utilized.

Table 1: 3-Iodopiperidine Hazard & Handling Profile

ParameterSpecification / Requirement
GHS Classification Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT SE (Cat 3 - Respiratory)[2]
Waste Classification Halogenated Organic Waste[1][3]
Required PPE Nitrile gloves, safety goggles, flame-resistant lab coat[2][3]
Engineering Controls Must be handled and transferred within a certified chemical fume hood[2]
Incompatible Materials Strong oxidizing agents; do not mix with inorganic aqueous wastes (acids/bases)[1]

The Causality of Segregation: Why Halogenated Waste is Isolated

A common operational failure in laboratory settings is the mixing of halogenated solvents (like 3-iodopiperidine solutions, dichloromethane, or chloroform) with non-halogenated solvents (like acetone, ethanol, or ethyl acetate)[3].

The Scientific and Logistical Rationale: Halogenated organic wastes cannot be disposed of via standard incineration or land disposal[4]. When combusted, halogenated compounds release corrosive hydrogen halide gases (e.g., hydrogen iodide, hydrogen chloride). Therefore, they must be processed in specialized, regulated hazardous waste incinerators equipped with high-efficiency caustic scrubbers designed to neutralize these acidic gases[1][4].

Mixing even a small amount of 3-iodopiperidine into a large carboy of non-halogenated waste cross-contaminates the entire volume, forcing the entire container to be processed at the significantly higher cost and stringent regulatory requirements of halogenated waste[3].

Step-by-Step Disposal Protocol

This protocol provides a self-validating workflow for the disposal of 3-iodopiperidine waste, ensuring compliance with EPA Subpart K (if applicable to your academic/research institution) and standard EHS practices[5].

Step 1: Container Selection and Preparation

  • Select an appropriately sized, EHS-approved container compatible with organic solvents (typically High-Density Polyethylene (HDPE) or glass)[3].

  • Ensure the container has a secure, leak-proof screw cap.

Step 2: Regulatory Labeling

  • Before adding any waste, attach a hazardous waste tag.

  • The label must clearly state "Hazardous Waste" and include descriptive terms such as "Halogenated Organic Waste"[5].

  • Write the specific chemical name ("3-Iodopiperidine") and the accumulation start date on the label[5]. Do not use abbreviations.

Step 3: Waste Transfer (Fume Hood Operation)

  • Transfer 3-iodopiperidine reaction mixtures, mother liquors, or contaminated solvents into the designated halogenated waste carboy using a funnel.

  • Critical Control Point: Do not overfill. Leave at least a 1-inch headspace at the top of the container to allow for vapor expansion[3].

  • Immediately remove the funnel and cap the container tightly. Containers must remain closed at all times unless actively adding waste[3].

Step 4: Satellite Accumulation Area (SAA) Management

  • Store the closed, labeled container in a designated SAA at or near the point of generation.

  • Place the container within secondary containment (e.g., a polyethylene tray) to capture any potential leaks or spills.

  • Ensure the SAA segregates the halogenated waste from incompatible materials, such as strong aqueous acids or bases[1].

Step 5: EHS Transfer and Final Disposition

  • Once the container is full (minus headspace) or reaches the institutional time limit for SAA storage, submit a waste pickup request to your facility's EHS department.

  • Never attempt to chemically neutralize, evaporate, or treat 3-iodopiperidine waste in the laboratory. Treatment of hazardous waste requires specific EPA permitting[5].

Spill Response and Solid Waste Contamination

If 3-iodopiperidine is spilled, or if solid materials (paper towels, silica gel from chromatography, disposable gloves) become heavily contaminated with the compound:

  • Solid Waste: Heavily deposited debris and saturated materials must be collected as solid chemical waste, not regular trash[3]. Place them in a wide-mouth container or sealed bag, label as "Solid Halogenated Chemical Waste - 3-Iodopiperidine contaminated," and submit for EHS pickup[3].

  • Spill Cleanup: Wear full PPE. Absorb liquid spills with an inert absorbent material (e.g., vermiculite or commercial spill pads). Sweep up solid spills carefully to avoid dust generation[2]. Place all used spill cleanup materials into a solid hazardous waste container as described above.

Waste Stream Visualization

G N1 3-Iodopiperidine Waste Generation N2 Segregation: Halogenated Organics N1->N2 Identify Halogen (I) N6 DO NOT MIX: Non-Halogenated / Aqueous N1->N6 N3 Satellite Accumulation Area (Secondary Containment) N2->N3 Cap & Label N4 EHS Waste Pickup & Manifesting N3->N4 N5 High-Temp Incineration (Caustic Scrubbing) N4->N5 Permitted Facility

Proper logistical flow for 3-Iodopiperidine waste from generation to final EHS-managed incineration.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential operational framework for the safe handling of 3-Iodopiperidine, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our primary responsibility is to mitigate risk through robust safety protocols grounded in a deep understanding of chemical hazards. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for you and your team.

Hazard Assessment: Understanding the Risks of 3-Iodopiperidine

While a specific, comprehensive toxicological profile for 3-Iodopiperidine is not fully established, a rigorous assessment based on its chemical structure and data from analogous compounds is critical for defining appropriate safety measures.[1] 3-Iodopiperidine is a halogenated amine, a class of compounds that requires careful handling.[2]

Based on safety data for structurally similar chemicals such as 3-Iodopyridine, 3-Hydroxypiperidine, and other N-Boc protected iodinated piperidines, we must assume 3-Iodopiperidine presents the following hazards:

Potential Hazard Description Primary Exposure Route(s) Supporting Evidence from Analogous Compounds
Serious Eye Damage/Irritation The compound is likely to be a severe eye irritant, potentially causing serious, lasting damage upon contact.[1][3][4]Splash, AerosolAnalogues are classified as causing serious eye irritation or severe eye damage.[5][6]
Skin Corrosion/Irritation Direct contact may cause skin irritation, and based on related piperidines, could lead to chemical burns.[3][4] May be harmful if absorbed through the skin.[1]Dermal ContactSafety Data Sheets (SDS) for similar molecules consistently list skin irritation or corrosion as a primary hazard.[3][6]
Respiratory Tract Irritation Inhalation of dust or vapors may irritate the respiratory system, causing symptoms like coughing or shortness of breath.[1][4]InhalationThis is a common hazard statement for this class of chemicals.[1][4]
Acute Toxicity (Oral) The compound may be harmful if swallowed.[3]IngestionN-Boc-4-iodopiperidine is classified as harmful if swallowed.[3]
Halogenated Compound As an iodinated organic molecule, it requires specific disposal considerations to prevent environmental release and comply with regulations.[7]Environmental ReleaseHalogenated waste streams must be segregated from non-halogenated streams.[7]

Core Directive: Selecting the Right PPE

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any task.[8] For handling 3-Iodopiperidine, a multi-layered approach to PPE is required to protect against all potential exposure routes.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 3-Iodopiperidine, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[9] This is the most critical engineering control for minimizing inhalation exposure to dust or vapors.[10]

Essential Personal Protective Equipment
PPE Component Specification Rationale and Causality
Eye & Face Protection Chemical Splash Goggles (ANSI Z87 rated) .[11] When handling >500 mL or where there is a significant splash hazard, supplement with a full-face shield worn over the goggles.[11]Safety glasses offer insufficient protection against splashes and aerosols.[11] Given the high risk of serious eye irritation/damage, tightly sealed chemical goggles are mandatory to prevent any liquid or particulate from reaching the eyes.[3][4] A face shield provides an additional barrier for the entire face.
Hand Protection Double-gloving with Nitrile Gloves .[12][13]Nitrile provides good general chemical resistance for incidental contact.[13] Double-gloving is a prudent measure that provides a backup barrier in case of an unobserved micro-tear or splash on the outer glove. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance chart for halogenated amines.
Body Protection A flame-resistant lab coat is the minimum requirement.[12] When handling larger quantities, an additional chemical-resistant apron should be worn over the lab coat.[13]A lab coat protects skin and personal clothing from minor spills and contamination.[11] An apron provides an additional layer of protection against corrosive splashes, particularly during transfers of larger volumes.
Foot Protection Closed-toe, liquid-resistant shoes .This is a standard and non-negotiable laboratory practice to protect feet from spills and dropped objects.[11]
Respiratory Protection Generally not required if work is performed in a certified fume hood. If engineering controls are insufficient or in an emergency spill situation, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[3][14]The fume hood is the primary barrier. A respirator is a secondary control measure for situations where airborne concentrations may exceed safe limits, such as a large spill outside of containment.[5][9]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe workflow from the start of the experiment to the final disposal of waste.

Experimental Protocol: PPE Workflow

Step 1: Pre-Operational Inspection

  • Visually inspect all PPE before use. Check gloves for tears or pinholes. Ensure goggles are not cracked and the strap is functional. Confirm your lab coat is clean and fully buttoned.

Step 2: Donning PPE (Putting On)

  • Order of Donning: Lab Coat -> Inner Gloves -> Goggles / Face Shield -> Outer Gloves.

  • Ensure a proper seal with your goggles. Pull the outer gloves over the cuffs of your lab coat to create a protective overlap.

Step 3: Handling the Chemical

  • Perform all work within a chemical fume hood with the sash at the lowest practical height.

  • If a glove becomes contaminated, change it immediately. To do this, remove the outer glove and the inner glove, wash and dry your hands, and don a new set of inner and outer gloves.

Step 4: Doffing PPE (Taking Off)

  • Order of Doffing: Outer Gloves -> Face Shield / Goggles -> Lab Coat -> Inner Gloves. This sequence is designed to prevent re-contamination of your hands and face.

  • Remove the lab coat by rolling it away from your body, keeping the contaminated exterior folded inward.

  • Remove the final pair of gloves by peeling them off without touching the exterior surface with your bare hands.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Mandatory Visualization: PPE Selection Workflow

Below is a logical workflow for determining the appropriate level of PPE based on the scale of the operation.

PPE_Workflow start Begin Work with 3-Iodopiperidine fume_hood All work must be performed in a certified chemical fume hood. start->fume_hood scale_decision Assess Scale of Work & Splash Potential fume_hood->scale_decision small_scale Small Scale / Low Splash Risk (e.g., <1g, transfers via pipette) scale_decision->small_scale Low large_scale Large Scale / High Splash Risk (e.g., >1g, pouring, large volume) scale_decision->large_scale High ppe_small Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large Required PPE: - Face Shield over Goggles - Double Nitrile Gloves - Chemical Apron over Lab Coat large_scale->ppe_large proceed Proceed with Experiment ppe_small->proceed ppe_large->proceed

Caption: PPE selection workflow based on operational scale.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of contaminated materials are critical for laboratory safety and environmental compliance.

  • Waste Segregation: All disposable items that come into contact with 3-Iodopiperidine (e.g., gloves, pipette tips, weighing paper, contaminated paper towels) must be treated as hazardous chemical waste.[15]

  • Halogenated Waste Stream: Due to the presence of iodine, all waste contaminated with this compound must be placed in a designated, clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area within the lab.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste contractor.[15]

Emergency Response

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust framework for safety and operational excellence when working with 3-Iodopiperidine.

References

  • National Center for Biotechnology Information. (n.d.). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PubMed Central. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Revolve. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Midwest Consortium for Hazardous Waste Worker Training. (n.d.). Personal Protective Equipment Participant Guide. Retrieved from [Link]

  • Amtrade. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Control and Prevention. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Plasma Science and Fusion Center, MIT. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Research Laboratory & Safety Services, University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodopiperidine
Reactant of Route 2
3-Iodopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.